Product packaging for Ampelopsin F(Cat. No.:)

Ampelopsin F

货号: B12433646
分子量: 454.5 g/mol
InChI 键: LJHNYAXAPRDORG-CDORBJOZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Ampelopsin F has been reported in Caragana sinica, Vitis coignetiae, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H22O6 B12433646 Ampelopsin F

3D Structure

Interactive Chemical Structure Model





属性

分子式

C28H22O6

分子量

454.5 g/mol

IUPAC 名称

(1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol

InChI

InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H/t23-,24-,27-,28+/m1/s1

InChI 键

LJHNYAXAPRDORG-CDORBJOZSA-N

手性 SMILES

C1=CC(=CC=C1[C@@H]2[C@H]3[C@@H](C4=C([C@@H]2C5=C3C=C(C=C5O)O)C=C(C=C4O)O)C6=CC=C(C=C6)O)O

规范 SMILES

C1=CC(=CC=C1C2C3C(C4=C(C2C5=C3C=C(C=C5O)O)C=C(C=C4O)O)C6=CC=C(C=C6)O)O

产品来源

United States

Foundational & Exploratory

The Botanical Treasury of Ampelopsin F: A Technical Guide to its Natural Sources, Quantification, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, more commonly known as dihydromyricetin (DHM), is a flavonoid compound that has garnered significant attention within the scientific community for its diverse and promising pharmacological activities. These include hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants of the Ampelopsis genus, with Ampelopsis grossedentata, commonly known as vine tea, being the most abundant source.[1] The compound is also present in other related species and the Japanese raisin tree (Hovenia dulcis).

Ampelopsis Species
  • Ampelopsis grossedentata : This plant, widely distributed in Southern China, is the richest known natural source of this compound.[1] The leaves, in particular, contain exceptionally high concentrations of the compound.[2] The content of this compound in A. grossedentata can vary based on the producing region, quality grade, and the age of the leaves.[2][3] Young leaves tend to have a higher concentration of dihydromyricetin.[2]

  • Ampelopsis cantoniensis : This species is another documented source of this compound.

  • Ampelopsis megalophylla : Research has also identified the presence of this compound in this plant species.

Hovenia dulcis (Japanese Raisin Tree)

The fruit and fruit stalks of the Japanese raisin tree are known to contain this compound, although generally at lower concentrations compared to Ampelopsis grossedentata.[4][5]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly depending on the plant species, the specific part of the plant, and developmental stage. The following table summarizes the quantitative data from various studies.

Plant SpeciesPlant PartConcentration of this compound (Dihydromyricetin)Reference
Ampelopsis grossedentataYoung Leaves (LS1)236.64 mg/g dry weight[2]
Ampelopsis grossedentataYoung Leaves (LS2)219.13 mg/g dry weight[2]
Ampelopsis grossedentataOlder Leaves (LS3)142.23 mg/g dry weight[2]
Ampelopsis grossedentataOlder Leaves (LS4)123.59 mg/g dry weight[2]
Ampelopsis grossedentataOldest Leaves (LS5)92.67 mg/g dry weight[2]
Ampelopsis grossedentataStems104.41 mg/g dry weight[2]
Ampelopsis grossedentataTendrils224.25 mg/g dry weight[2]
Ampelopsis grossedentataRoots0 mg/g dry weight[2]
Ampelopsis grossedentataLeaves (general)21.2 to 36.2 g/100g (212 to 362 mg/g) dry weight[3]
Hovenia dulcisFruit Stalk Extract0.88 ± 0.05 mg/g of extract[4]
Fermented Beverage from Hovenia dulcisBeverage75.17 mg/L[6]

Experimental Protocols

Extraction of this compound

Several methods have been developed for the efficient extraction of this compound from plant materials.

This is the most common method for extracting this compound.

  • Objective : To extract this compound from dried plant material using a suitable solvent.

  • Materials :

    • Dried and powdered plant material (e.g., leaves of Ampelopsis grossedentata)

    • Solvent: 60% ethanol in water has been shown to be effective.[1]

    • Shaker or magnetic stirrer

    • Filtration apparatus (e.g., filter paper, Buchner funnel)

    • Rotary evaporator

  • Procedure :

    • Mix the powdered plant material with the 60% ethanol solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).[1]

    • Agitate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 180 minutes).[1]

    • Filter the mixture to separate the extract from the solid plant residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

    • The resulting aqueous extract can be used for further purification or analysis.

UAE utilizes ultrasonic waves to enhance the extraction efficiency.

  • Objective : To improve the extraction yield and reduce extraction time using sonication.

  • Materials :

    • Same as for solvent-based extraction

    • Ultrasonic bath or probe sonicator

  • Procedure :

    • Prepare the plant material and solvent mixture as described above.

    • Place the mixture in an ultrasonic bath or use a probe sonicator.

    • Apply ultrasonic treatment for a specified time (e.g., 45 minutes) and temperature (e.g., 65°C).[1]

    • Filter and concentrate the extract as in the solvent-based method.

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Objective : To rapidly extract this compound using microwave energy.

  • Materials :

    • Same as for solvent-based extraction

    • Microwave extraction system

  • Procedure :

    • Place the plant material and solvent mixture in a microwave-safe extraction vessel.

    • Set the microwave extractor to the optimal conditions (e.g., temperature of 96.8°C, time of 8.8 minutes, solid-liquid ratio of 1:26.4).[1]

    • After extraction, allow the vessel to cool before filtering and concentrating the extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the accurate quantification of this compound.

  • Objective : To separate and quantify this compound in an extract.

  • Instrumentation :

    • HPLC system equipped with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions :

    • Mobile Phase : A mixture of methanol and water containing a small amount of acid (e.g., 0.1% phosphoric acid) is commonly used. A typical gradient could be methanol:water:phosphoric acid (65:35:0.1, v/v/v).[7]

    • Flow Rate : 1.0 mL/min.[7]

    • Column Temperature : 40°C.[7]

    • Detection Wavelength : 290 nm.[7]

    • Injection Volume : 10 µL.[7]

  • Procedure :

    • Standard Preparation : Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Sample Preparation : Dissolve the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter to remove any particulate matter.

    • Calibration Curve : Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Sample Analysis : Inject the prepared sample solution into the HPLC system and record the chromatogram.

    • Quantification : Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Biosynthesis of this compound (Dihydromyricetin)

The biosynthesis of this compound follows the general flavonoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of the flavanone naringenin, which is then hydroxylated to produce dihydromyricetin.[2]

Biosynthesis_of_Ampelopsin_F Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Dihydroquercetin Dihydroquercetin (DHQ) Eriodictyol->Dihydroquercetin F3H Dihydromyricetin Dihydromyricetin (DHM) (this compound) Dihydroquercetin->Dihydromyricetin F3'5'H

Caption: Biosynthetic pathway of this compound from Phenylalanine.

The key hydroxylation steps that lead to the formation of dihydromyricetin from naringenin are catalyzed by three crucial enzymes: Flavanone 3'-hydroxylase (F3'H), Flavanone 3-hydroxylase (F3H), and Flavonoid 3',5'-hydroxylase (F3'5'H).[2] The expression levels of the genes encoding these enzymes are critical in determining the final concentration of this compound in the plant.[2]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant source.

Experimental_Workflow Start Plant Material (e.g., Ampelopsis grossedentata leaves) Drying Drying and Grinding Start->Drying Extraction Extraction (Solvent, UAE, or MAE) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Optional: Further Purification (e.g., Column Chromatography) Crude_Extract->Purification HPLC_Analysis HPLC Quantification Crude_Extract->HPLC_Analysis Pure_Compound Purified this compound Purification->Pure_Compound Pure_Compound->HPLC_Analysis Data_Analysis Data Analysis and Concentration Determination HPLC_Analysis->Data_Analysis

Caption: General workflow for extraction and analysis of this compound.

Conclusion

This compound (dihydromyricetin) is a flavonoid of significant scientific interest, with Ampelopsis grossedentata standing out as its most prominent natural source. This guide has provided a comprehensive overview of its natural origins, quantitative data, detailed experimental protocols for its extraction and analysis, and its biosynthetic pathway. The methodologies and data presented here offer a solid foundation for researchers and professionals to further explore the therapeutic potential of this remarkable natural compound. The continued investigation into this compound holds great promise for the development of new therapeutic agents and functional foods.

References

The Discovery and Isolation of Ampelopsin F from Ampelopsis Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin F, a resveratrol dimer, stands as a notable bioactive compound isolated from species of the Ampelopsis genus, renowned for its traditional medicinal applications. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It details the pioneering extraction and purification protocols, summarizes the key quantitative and spectroscopic data, and presents a foundational understanding of its chemical nature. This document serves as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction

The genus Ampelopsis, belonging to the Vitaceae family, has long been a focal point in ethnopharmacology, particularly in East Asia. These plants are rich sources of various polyphenolic compounds, including a diverse array of stilbenoids. Among these, resveratrol and its oligomers have garnered significant attention for their wide-ranging biological activities. This compound, a structurally unique resveratrol dimer, was first identified from the roots of Ampelopsis brevipedunculata var. hancei. Its discovery has opened new avenues for investigating the therapeutic potential of resveratrol oligomers. This guide synthesizes the foundational research on this compound, providing a detailed technical framework for its study.

Discovery and Sourcing

This compound was first reported as a novel bridged plant oligostilbene in 1993 by a team of Japanese researchers.[1][2] Their investigation focused on the chemical constituents of the roots of Ampelopsis brevipedunculata var. hancei (Planch.) Rehder, a plant used in traditional medicine. This seminal work laid the groundwork for the subsequent isolation and characterization of this unique compound.

Table 1: Source Information for this compound

ParameterDetails
Compound Name This compound
Plant Source Ampelopsis brevipedunculata var. hancei (Planch.) Rehder
Plant Part Used Roots
Year of Discovery 1993
Initial Publication Tetrahedron, 1993, 49(26), 5801-5804

Physicochemical Properties

This compound is a resveratrol dimer with a molecular formula of C₂₈H₂₂O₆ and a molecular weight of 454.47 g/mol .[1] Its structure features a unique bridged system, distinguishing it from many other resveratrol oligomers.

Table 2: Physicochemical Data of this compound

PropertyValue
Molecular Formula C₂₈H₂₂O₆
Molecular Weight 454.47 g/mol
Compound Type Resveratrol Dimer (Oligostilbene)
CAS Number 151487-08-0

Experimental Protocols: Isolation and Purification

The isolation of this compound from Ampelopsis brevipedunculata var. hancei roots involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodologies described in the foundational literature and subsequent studies on related compounds.

Plant Material and Extraction
  • Plant Material Collection and Preparation : The roots of Ampelopsis brevipedunculata var. hancei are collected, washed, and air-dried. The dried roots are then pulverized into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction : The powdered root material is extracted with a polar solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol at room temperature.[3] The extraction is typically repeated multiple times to ensure a comprehensive extraction of the phytochemicals. The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.[3]

Fractionation and Chromatographic Purification
  • Solvent Partitioning : The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[3] this compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography : The ethyl acetate fraction is subjected to column chromatography over silica gel.[3] The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.[4]

  • Further Purification : Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps. This may include repeated column chromatography on silica gel or Sephadex LH-20.[4]

  • High-Performance Liquid Chromatography (HPLC) : Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water.[3]

Isolation_Workflow plant Dried, Powdered Roots of Ampelopsis brevipedunculata var. hancei extraction Ethanol Extraction plant->extraction partition Solvent Partitioning (EtOAc Fraction) extraction->partition silica_cc Silica Gel Column Chromatography partition->silica_cc sephadex_cc Sephadex LH-20 Column Chromatography silica_cc->sephadex_cc prep_hplc Preparative HPLC sephadex_cc->prep_hplc ampelopsin_f Pure this compound prep_hplc->ampelopsin_f

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The determination of the intricate bridged structure of this compound was accomplished through a combination of spectroscopic techniques.

Spectroscopic Data
  • Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula as C₂₈H₂₂O₆.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR : Provides information about the number and chemical environment of protons in the molecule, revealing the presence of aromatic and aliphatic protons characteristic of a stilbenoid structure.

    • ¹³C-NMR : Identifies the number and types of carbon atoms, including aromatic, olefinic, and aliphatic carbons. Predicted ¹³C-NMR data for this compound is available in public databases.[5]

    • 2D-NMR (COSY, HMQC, HMBC) : These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure and the elucidation of the unique bridged system.

Table 3: Key Spectroscopic Data for this compound Structure Elucidation

TechniqueInformation Provided
HR-MS Determination of exact mass and molecular formula.
¹H-NMR Proton chemical shifts and coupling constants.
¹³C-NMR Carbon chemical shifts.[5]
2D-NMR Correlation spectroscopy for establishing atom connectivity.

Biological Activity and Signaling Pathways

While research specifically on this compound is still emerging, its classification as a resveratrol oligomer suggests potential for a range of biological activities. Resveratrol and its derivatives are known to possess antioxidant, anti-inflammatory, and anticancer properties. Preliminary studies on other oligostilbenes isolated from Ampelopsis species have shown inhibitory effects on inflammatory pathways, such as the IL-6-induced STAT3 activation pathway.[3]

The broader class of resveratrol oligomers has been shown to modulate various signaling pathways, including those involving growth factor receptors (VEGFR2, PDGFRβ), the TRAIL/TRAIL-R pathway, and the JAK/STAT and mTOR pathways in different cancer models.[6][7] Further investigation is required to determine the specific molecular targets and signaling pathways modulated by this compound.

Potential_Signaling_Pathways cluster_resveratrol Resveratrol Oligomers cluster_pathways Potential Target Signaling Pathways This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Modulation PDGFRb PDGFRβ This compound->PDGFRb Modulation TRAIL TRAIL This compound->TRAIL Modulation JAK_STAT JAK/STAT This compound->JAK_STAT Modulation mTOR mTOR This compound->mTOR Modulation IL6_STAT3 IL-6/STAT3 This compound->IL6_STAT3 Inhibition

Caption: Potential signaling pathways modulated by resveratrol oligomers.

Conclusion and Future Directions

The discovery and isolation of this compound from Ampelopsis brevipedunculata var. hancei has enriched the chemical diversity of known resveratrol oligomers. The detailed experimental protocols for its extraction and purification, along with the foundational spectroscopic data, provide a solid basis for further research. Future studies should focus on scaling up the isolation process or developing a total synthesis route to obtain sufficient quantities for comprehensive biological evaluation. Elucidating the specific signaling pathways affected by this compound will be crucial in uncovering its therapeutic potential and advancing its development as a novel drug candidate.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ampelopsin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F is a naturally occurring resveratrol dimer, a class of polyphenolic compounds known for their diverse biological activities. As a member of the stilbenoid family, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating available spectroscopic and synthetic data.

Chemical Structure and Properties

This compound is a resveratrol dimer with the chemical formula C₂₈H₂₂O₆. The IUPAC name for the (+)-enantiomer is (1S,8R,9R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.0²,⁷.0¹⁰,¹⁵]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol. The molecule possesses a complex tetracyclic core, which is a result of the oxidative coupling of two resveratrol units.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₂₂O₆PubChem
Molecular Weight454.5 g/mol PubChem
IUPAC Name ((+)-Ampelopsin F)(1S,8R,9R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.0²,⁷.0¹⁰,¹⁵]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrolPubChem
Melting Point ((-)-Ampelopsin F)220-222 °C (decomposed)UNAIR Repository
Optical Rotation ((-)-Ampelopsin F)[α]²⁵_D_ -2° (c 0.1, MeOH)UNAIR Repository

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule contains several chiral centers, leading to the existence of enantiomers. The naturally isolated form from Dryobalanops oblongifolia is the (-)-enantiomer. The total synthesis reported by Snyder and colleagues in 2007 provides a method for the stereocontrolled synthesis of this complex molecule, confirming the assigned relative and absolute stereochemistry.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 2: ¹H NMR Spectroscopic Data for (-)-Ampelopsin F

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.02d8.6H-2, H-6
6.72d6.9H-3, H-5
6.69d8.3H-2a, H-6a
6.50d6.7H-3a, H-5a
6.38d2.0H-14
6.36d2.3H-14a
6.08d2.6H-12a
6.01d2.0H-12
4.08sH-7
3.56sH-7a
3.23sH-8

Solvent: CD₃OD, Frequency: 500 MHz

Experimental Protocols

Isolation of (-)-Ampelopsin F from Dryobalanops oblongifolia

A detailed experimental protocol for the isolation of (-)-Ampelopsin F has been reported. The general workflow involves the extraction of the plant material with an organic solvent, followed by chromatographic separation to yield the pure compound.

Workflow for Isolation of (-)-Ampelopsin F

G plant Dried and Powdered Bark of Dryobalanops oblongifolia extraction Maceration with Acetone plant->extraction filtration Filtration and Concentration extraction->filtration fractionation Solvent Partitioning filtration->fractionation chromatography Column Chromatography fractionation->chromatography purification Further Chromatographic Purification chromatography->purification product (-)-Ampelopsin F purification->product

Caption: General workflow for the isolation of (-)-Ampelopsin F.

Total Synthesis of this compound

The total synthesis of this compound was achieved by Snyder and coworkers in 2007. The synthesis is a landmark in the chemical synthesis of complex resveratrol oligomers and provides a route to access both enantiomers of the molecule. The key steps of the synthesis are outlined below.

Key Stages of the Total Synthesis of this compound

G start Starting Materials assembly Assembly of Key Fragments start->assembly cyclization Stereoselective Cyclization Cascade assembly->cyclization functionalization Functional Group Manipulations cyclization->functionalization final_product This compound functionalization->final_product

Caption: Key stages in the total synthesis of this compound.

Note: The detailed, step-by-step experimental procedures for the total synthesis are described in the supporting information of the original publication by Snyder et al. in Angewandte Chemie International Edition (2007).

Biological Signaling Pathways

While extensive research has been conducted on the biological activities of resveratrol and its simpler oligomers, specific studies on the signaling pathways modulated by this compound are limited. Research on related resveratrol dimers suggests potential interactions with pathways involved in inflammation, oxidative stress, and cell proliferation. Further investigation is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Hypothesized Signaling Pathway Interactions of Resveratrol Dimers

G cluster_0 Cellular Stress cluster_1 Signaling Pathways cluster_2 Cellular Response Oxidative Stress Oxidative Stress Inflammatory Stimuli Inflammatory Stimuli MAPK Pathway MAPK Pathway Apoptosis Apoptosis MAPK Pathway->Apoptosis NF-κB Pathway NF-κB Pathway Anti-inflammatory Response Anti-inflammatory Response NF-κB Pathway->Anti-inflammatory Response PI3K/Akt Pathway PI3K/Akt Pathway Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt Pathway->Cell Cycle Arrest This compound This compound This compound->MAPK Pathway Modulation This compound->NF-κB Pathway Inhibition This compound->PI3K/Akt Pathway Modulation Cellular Stress Cellular Stress Signaling Pathways Signaling Pathways Cellular Response Cellular Response

Caption: Hypothesized signaling pathway interactions of resveratrol dimers.

Conclusion

This compound represents a structurally complex and stereochemically rich natural product with potential for further investigation in the field of drug discovery. This guide has summarized the current knowledge of its chemical structure, stereochemistry, and methods for its isolation and synthesis. The availability of synthetic routes opens up possibilities for the preparation of analogs and further exploration of the structure-activity relationships of this intriguing resveratrol dimer. Future research should focus on obtaining a complete set of experimental spectroscopic data, including ¹³C NMR and X-ray crystallography, and on elucidating the specific biological targets and signaling pathways of this compound to fully unlock its therapeutic potential.

The Biosynthesis of Ampelopsin F: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ampelopsin F, a complex resveratrol dimer, has garnered significant interest within the scientific community due to its potential therapeutic properties. As an oligostilbenoid, it belongs to a class of plant secondary metabolites known for their diverse biological activities. Understanding the biosynthetic pathway of this compound in plants is crucial for its potential biotechnological production and for the exploration of its pharmacological applications. This technical guide provides an in-depth overview of the core biosynthetic pathway, presenting available quantitative data, detailed experimental protocols, and visual representations of the involved processes.

Stilbenoids, including this compound, are synthesized via the phenylpropanoid pathway.[1] This pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce resveratrol, the monomeric precursor to a vast array of stilbenoid oligomers. The subsequent dimerization of resveratrol is a critical step leading to the formation of compounds like this compound, a process believed to be mediated by oxidative enzymes such as peroxidases and laccases.[2][3]

It is important to distinguish this compound, a stilbenoid, from ampelopsin, also known as dihydromyricetin, which is a flavanonol.[4] While both may be found in plants of the Ampelopsis genus, their biosynthetic origins differ significantly. Ampelopsis grossedentata, for instance, is particularly rich in dihydromyricetin.[5] This guide will focus exclusively on the biosynthesis of the stilbenoid this compound.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

  • Formation of the Resveratrol Monomer: This stage follows the well-established general phenylpropanoid and stilbene synthase pathway.

  • Oxidative Dimerization of Resveratrol: This stage involves the coupling of two resveratrol molecules to form various dimers, including the direct precursors to this compound.

Stage 1: Biosynthesis of Resveratrol

The synthesis of resveratrol begins with L-phenylalanine and involves the following key enzymatic steps:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Stilbene Synthase (STS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate-malonate pathway) to form the characteristic stilbene backbone of resveratrol.

Stage 2: Oxidative Dimerization to this compound

The formation of this compound from resveratrol is a result of oxidative coupling, a process catalyzed by peroxidases and/or laccases.[2][3] The currently accepted hypothesis suggests a radical-mediated mechanism. The proposed pathway leading to this compound involves the formation of ε-viniferin as a key intermediate through an 8–10′ coupling of two resveratrol radicals.[6] Subsequent intramolecular rearrangements of ε-viniferin are thought to yield the bridged bicyclic structure of this compound.[6]

AmpelopsinF_Biosynthesis cluster_resveratrol Resveratrol Biosynthesis cluster_dimerization Oxidative Dimerization L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL 3x_Malonyl-CoA 3x_Malonyl-CoA Resveratrol Resveratrol Resveratrol_Radical Resveratrol Radical Resveratrol->Resveratrol_Radical Peroxidase/Laccase + H2O2/O2 p-Coumaroyl-CoA3x_Malonyl-CoA p-Coumaroyl-CoA3x_Malonyl-CoA p-Coumaroyl-CoA3x_Malonyl-CoA->Resveratrol STS epsilon-Viniferin ε-Viniferin Ampelopsin_F This compound epsilon-Viniferin->Ampelopsin_F Intramolecular Rearrangement Resveratrol_RadicalResveratrol_Radical Resveratrol_RadicalResveratrol_Radical Resveratrol_RadicalResveratrol_Radical->epsilon-Viniferin 8-10' Coupling

Caption: Proposed biosynthesis pathway of this compound from L-Phenylalanine.

Quantitative Data

Quantitative data on the specific enzyme kinetics for this compound biosynthesis in planta are scarce in the current literature. However, data from studies on related enzymes and substrates provide valuable insights.

Enzyme/ProcessSubstrateProduct(s)Plant/Enzyme SourceKey FindingsReference
PeroxidaseResveratrolResveratrol-trans-dihydrodimer, PallidolSoybean PeroxidaseDimerization confirmed, products showed antimicrobial activity.[7]
PeroxidaseResveratrolε-viniferinGrapevine (Vitis vinifera)VvPrx1 and VvPrx2 identified as potential resveratrol dimerizing enzymes.[1]
Laccasetrans-ResveratrolDehydrodimersTrametes villosaImmobilized laccase catalyzed oxidative coupling of resveratrol.[8]
HPLC-DAD QuantificationDihydromyricetin, Resveratrol-Ampelopsis sinicaLOD: 1.47-2.48 µg/mL, LOQ: 2.93-4.97 µg/mL.[9]
HPLC-UV Quantificationtrans-Resveratrol-Human PlasmaLOD: 0.006 µg/ml, LOQ: 0.008 µg/ml.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction of Stilbenoids from Plant Material

This protocol is adapted from methods for extracting stilbenes from grape canes and can be optimized for Ampelopsis species.[6][11]

Materials:

  • Plant material (e.g., stems, leaves of Ampelopsis sp.)

  • Freeze-dryer or oven

  • Grinder or mill

  • Ethanol (60-80% aqueous solution)

  • Ultrasound bath or sonicator

  • Centrifuge

  • Rotary evaporator

  • HPLC grade solvents (acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation: Harvest fresh plant material and freeze-dry or oven-dry at a low temperature (e.g., 40°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered plant material into a falcon tube.

    • Add 20 mL of 80% ethanol.

    • Perform ultrasound-assisted extraction (UAE) in an ultrasound bath at a controlled temperature (e.g., 50°C) for 20 minutes.

  • Purification:

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction if necessary.

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Resuspend the dried extract in a known volume of methanol for HPLC analysis.

Peroxidase-Mediated Dimerization of Resveratrol (In Vitro Assay)

This protocol is a generalized procedure based on in vitro studies of resveratrol dimerization.[1][12]

Materials:

  • Crude protein extract from the plant of interest (containing peroxidases)

  • Resveratrol solution (in a suitable solvent like DMSO or ethanol)

  • Hydrogen peroxide (H₂O₂) solution

  • Phosphate buffer (pH 6.0-7.0)

  • HPLC system for analysis

Procedure:

  • Enzyme Preparation: Prepare a crude protein extract from the plant tissue known to produce this compound. This typically involves homogenization in a suitable buffer and centrifugation to remove cell debris.

  • Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Phosphate buffer (e.g., 100 mM, pH 6.5)

      • Resveratrol (final concentration, e.g., 100 µM)

      • Crude protein extract (a specific amount, to be optimized)

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding a small amount of H₂O₂ (e.g., final concentration of 1 mM).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching agent (e.g., a strong acid like HCl or by heat inactivation).

    • Centrifuge the mixture to pellet the protein.

    • Analyze the supernatant for the formation of this compound and other resveratrol dimers using HPLC.

Laccase Activity Assay with Resveratrol

This protocol outlines a general method for assessing laccase activity using a phenolic substrate, adapted for resveratrol.[7][13]

Materials:

  • Laccase-containing enzyme preparation

  • Resveratrol solution

  • Citrate-phosphate buffer (pH 4.0-5.0)

  • Spectrophotometer

Procedure:

  • Reaction Mixture:

    • In a cuvette, mix the citrate-phosphate buffer and the resveratrol solution.

  • Reaction Initiation and Measurement:

    • Add the enzyme preparation to the cuvette to start the reaction.

    • Monitor the change in absorbance at a wavelength where the resveratrol oxidation products absorb (this needs to be determined empirically, but a scan from 300-500 nm would be a starting point). The oxidation of phenolic substrates by laccase often leads to colored products.

  • Calculation of Activity:

    • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the product if known. One unit of laccase activity is often defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute.

HPLC Analysis of this compound and Resveratrol

This is a general HPLC method that can be optimized for the separation and quantification of resveratrol and its dimers.[9][10]

Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Standards of resveratrol and, if available, this compound

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is typically used. For example:

      • 0-5 min: 10% B

      • 5-30 min: 10% to 50% B

      • 30-35 min: 50% to 90% B

      • 35-40 min: Hold at 90% B

      • 40-45 min: 90% to 10% B

      • 45-50 min: Re-equilibration at 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Resveratrol is typically detected around 306 nm. The optimal wavelength for this compound should be determined from its UV spectrum. A DAD allows for monitoring across a range of wavelengths.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations.

    • Quantify the amount of resveratrol and this compound in the plant extracts by comparing their peak areas to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the biosynthesis of this compound.

Experimental_Workflow cluster_extraction Stilbenoid Extraction cluster_analysis Analysis and Characterization cluster_enzyme_assay Enzyme Assays Plant_Material Plant Material (e.g., Ampelopsis sp.) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Protein_Extraction Protein Extraction Plant_Material->Protein_Extraction Solvent_Extraction Solvent Extraction (UAE) Drying_Grinding->Solvent_Extraction Crude_Extract Crude Stilbenoid Extract Solvent_Extraction->Crude_Extract HPLC_Analysis HPLC-DAD/MS Analysis Crude_Extract->HPLC_Analysis Quantification Quantification of This compound & Resveratrol HPLC_Analysis->Quantification Structure_Elucidation Structure Elucidation (NMR, MS) HPLC_Analysis->Structure_Elucidation Peroxidase_Assay Peroxidase Activity Assay Protein_Extraction->Peroxidase_Assay Laccase_Assay Laccase Activity Assay Protein_Extraction->Laccase_Assay Enzyme_Kinetics Enzyme Kinetics Determination Peroxidase_Assay->Enzyme_Kinetics Laccase_Assay->Enzyme_Kinetics

Caption: A typical experimental workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound in plants is a complex process that begins with the well-understood phenylpropanoid pathway to produce resveratrol, followed by a less characterized but crucial oxidative dimerization step. Peroxidases and laccases are the primary enzyme candidates for catalyzing this dimerization. While a putative pathway involving ε-viniferin as an intermediate has been proposed, further research is needed to elucidate the precise enzymatic control and stereoselectivity of this reaction in vivo. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the intricacies of this compound biosynthesis, paving the way for its potential biotechnological applications. Future work should focus on isolating and characterizing the specific peroxidases and laccases from this compound-producing plants and determining their kinetic parameters to gain a more complete understanding of this fascinating biosynthetic pathway.

References

Unraveling the Chemical Nuances: A Technical Guide to Ampelopsin F and Dihydromyricetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a detailed comparative analysis of the chemical and biological properties of Ampelopsin F and dihydromyricetin. This in-depth resource aims to elucidate the key distinctions between these two natural flavonoid compounds, providing a valuable tool for future research and therapeutic development.

Core Chemical Differences: Structure and Physicochemical Properties

Dihydromyricetin, also widely known as ampelopsin, is a well-studied flavanonol with the chemical formula C₁₅H₁₂O₈. It consists of a chromanone ring substituted with multiple hydroxyl groups. In contrast, this compound is a more complex oligostilbenoid with the chemical formula C₂₈H₂₂O₆, suggesting a dimeric or related polymeric structure derived from flavonoid precursors. This fundamental structural difference underpins the variations in their physicochemical and biological profiles.

While extensive data is available for dihydromyricetin, information regarding the physicochemical properties of this compound is limited. The following table summarizes the available quantitative data for both compounds.

PropertyDihydromyricetin (Ampelopsin)This compound
Molecular Formula C₁₅H₁₂O₈C₂₈H₂₂O₆
Molecular Weight 320.25 g/mol 454.48 g/mol [1]
Solubility Poor in water (0.2-0.32 mg/mL at 25°C), soluble in ethanol (170 mg/mL at 25°C)[2]. Solubility increases with temperature and in acidic conditions (pH 3-5)[2][3].Data not available
Stability Unstable in weak alkaline solutions and degrades in the presence of Cu²⁺ and Fe³⁺ ions[3].Data not available
LogP 0.81Data not available

Comparative Biological Activity and Mechanism of Action

Dihydromyricetin has been the subject of numerous studies, revealing a broad spectrum of biological activities, including potent antioxidant and anti-inflammatory effects. In contrast, the biological profile of this compound is less characterized, with preliminary studies indicating potential antibacterial and cytotoxic activities.

Antioxidant Activity

Dihydromyricetin exhibits significant antioxidant activity by scavenging free radicals and chelating metal ions.

Experimental Protocol: DPPH Radical Scavenging Assay for Dihydromyricetin

  • Objective: To determine the free radical scavenging activity of dihydromyricetin.

  • Method:

    • Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol.

    • Prepare various concentrations of dihydromyricetin in methanol.

    • Mix the dihydromyricetin solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is typically calculated to quantify the antioxidant activity.

Information on the antioxidant activity of This compound is not currently available in the scientific literature.

Anti-inflammatory Activity

Dihydromyricetin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages for Dihydromyricetin

  • Objective: To evaluate the anti-inflammatory effect of dihydromyricetin on cultured macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Method:

    • Culture RAW 264.7 cells in appropriate media.

    • Pre-treat the cells with various concentrations of dihydromyricetin for a specified time (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After incubation, collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

    • Lyse the cells to extract proteins and analyze the expression and phosphorylation of key inflammatory signaling proteins (e.g., NF-κB, MAPKs) by Western blotting.

  • Data Analysis: Compare the levels of inflammatory markers in dihydromyricetin-treated cells to LPS-stimulated and unstimulated control cells.

While the anti-inflammatory potential of This compound is yet to be thoroughly investigated, its structural complexity suggests it may interact with different cellular targets compared to dihydromyricetin.

Signaling Pathways

The molecular mechanisms underlying the biological activities of dihydromyricetin have been extensively studied, revealing its interaction with multiple signaling pathways. In contrast, the signaling pathways modulated by this compound remain to be elucidated.

Dihydromyricetin Signaling Pathways

Dihydromyricetin is known to modulate a variety of signaling cascades, contributing to its diverse pharmacological effects.

Dihydromyricetin_Signaling_Pathways DHM Dihydromyricetin NFkB NF-κB Pathway DHM->NFkB Inhiibits MAPK MAPK Pathway (p38, JNK) DHM->MAPK Inhibits AMPK_SIRT1 AMPK/SIRT1 Pathway DHM->AMPK_SIRT1 Activates PI3K_Akt PI3K/Akt Pathway DHM->PI3K_Akt Modulates Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Oxidative_Stress Oxidative Stress AMPK_SIRT1->Oxidative_Stress Cell_Survival Cell Survival & Metabolism PI3K_Akt->Cell_Survival

Caption: Dihydromyricetin's modulation of key signaling pathways.

This compound Signaling Pathways

The specific signaling pathways affected by this compound have not yet been identified. Future research is required to map its mechanism of action.

Ampelopsin_F_Signaling_Pathway AmpF This compound Unknown_Pathway Unknown Signaling Pathways AmpF->Unknown_Pathway Biological_Effect Biological Effects (e.g., Antibacterial, Cytotoxic) Unknown_Pathway->Biological_Effect

Caption: Postulated signaling pathway for this compound.

Conclusion and Future Directions

This technical guide highlights the significant chemical differences between the monomeric flavanonol dihydromyricetin and the more complex oligostilbenoid this compound. While dihydromyricetin's biological activities and underlying mechanisms are well-documented, this compound remains a largely unexplored molecule. The lack of quantitative data on the physicochemical properties and biological activities of this compound underscores a critical knowledge gap.

Future research should prioritize the following:

  • Comprehensive Physicochemical Characterization of this compound: Determining its solubility, stability, and other key parameters is crucial for formulation and drug delivery studies.

  • In-depth Biological Screening of this compound: A systematic evaluation of its antioxidant, anti-inflammatory, and other potential therapeutic activities is warranted.

  • Direct Comparative Studies: Head-to-head comparisons of this compound and dihydromyricetin in various biological assays will provide a clearer understanding of their relative potency and efficacy.

  • Mechanism of Action Studies for this compound: Elucidating the signaling pathways modulated by this compound will be essential for identifying its therapeutic targets and potential clinical applications.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of both dihydromyricetin and the enigmatic this compound.

References

Preliminary Screening of Ampelopsin F Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin, also known as dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus.[1] It has garnered significant attention within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and hepatoprotective effects.[2][3][4] This technical guide provides a comprehensive overview of the preliminary screening of Ampelopsin's bioactivity, with a focus on its anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways.

Data Presentation

Anticancer Activity of Ampelopsin

The cytotoxic effect of Ampelopsin has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7 Breast Cancer2480[5]
4860[5]
7240[5]
MDA-MB-231 Breast Cancer2460[5]
4840[5]
7220[5]
A549 Lung Adenocarcinoma48<30[6]
HL-60 Promyelocytic Leukemia48Not specified[6]
K562 Chronic Myelogenous Leukemia48Not specified[6]
U251 Glioma24Not specified[7]
A172 Glioma24Not specified[7]
Induction of Apoptosis by Ampelopsin

Ampelopsin has been shown to induce apoptosis, or programmed cell death, in various cancer cells. The percentage of apoptotic cells is often quantified using flow cytometry following staining with Annexin V and propidium iodide (PI).

Cell LineCancer TypeAmpelopsin Concentration (µM)Incubation Time (h)Apoptotic Cells (%)Reference
MCF-7 Breast Cancer6024>50[2]
MDA-MB-231 Breast Cancer6024>50[2]
A549 Lung Adenocarcinoma3048>50[6]
U251 Glioma10024Not specified[7]
A172 Glioma10024Not specified[7]
Modulation of Apoptotic Regulatory Proteins by Ampelopsin

A key mechanism through which Ampelopsin induces apoptosis is the regulation of the Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

Cell LineCancer TypeAmpelopsin Concentration (µM)Incubation Time (h)Change in Bax/Bcl-2 RatioReference
MCF-7 Breast Cancer6024Increased[8]
MDA-MB-231 Breast Cancer6024Increased[8]
A549 Lung Adenocarcinoma3048Increased[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Ampelopsin stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Ampelopsin in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the Ampelopsin dilutions at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of Ampelopsin.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with Ampelopsin for the desired time, harvest the cells (including both adherent and floating cells).

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 1,500 rpm for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis for Bcl-2 and Bax

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing with antibodies specific to the target protein.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of Bcl-2 and Bax to the loading control and calculate the Bax/Bcl-2 ratio.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by Ampelopsin and a typical experimental workflow for its bioactivity screening.

G cluster_0 Ampelopsin-Induced Apoptosis Pathway Ampelopsin Ampelopsin PI3K PI3K Ampelopsin->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Ampelopsin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Ampelopsin->Bax Upregulates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates NFkB->Bcl2 Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome c release Caspases Caspase Activation Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes G cluster_1 Experimental Workflow for Bioactivity Screening Start Start: Select Cancer Cell Lines CellCulture Cell Culture and Seeding (96-well plates) Start->CellCulture Treatment Ampelopsin Treatment (Dose and Time-dependent) CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT IC50 Determine IC50 MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay WesternBlot Western Blot Analysis (Bax, Bcl-2, Caspases) IC50->WesternBlot DataAnalysis Data Analysis and Interpretation ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis End End: Bioactivity Profile DataAnalysis->End

References

The Antioxidant Mechanism of Ampelopsin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin F, also known as dihydromyricetin (DHM), is a natural flavonoid compound with potent antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its antioxidant effects. The document elucidates its dual action as both a direct scavenger of reactive oxygen species (ROS) and a modulator of endogenous antioxidant pathways, with a particular focus on the Keap1-Nrf2 signaling cascade. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] this compound, a flavonoid abundant in plants such as Ampelopsis grossedentata, has garnered significant scientific interest for its diverse pharmacological activities, prominently its antioxidant effects.[2] This guide delves into the intricate mechanisms underpinning the antioxidant action of this compound, providing a technical foundation for its potential therapeutic applications.

Direct Antioxidant Mechanisms

This compound exhibits direct antioxidant activity through two primary mechanisms: radical scavenging and metal ion chelation.

Radical Scavenging Activity

This compound is a potent scavenger of various reactive oxygen species, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, hydroxyl radical (•OH), and superoxide anion (O₂⁻).[3] The scavenging capacity is attributed to its molecular structure, which allows for the donation of hydrogen atoms or electrons to neutralize free radicals.

Quantitative Data on Radical Scavenging Activity

Radical SpeciesAssayIC50/EC50 Value of this compoundReference CompoundReference Compound Value
DPPH RadicalDPPH AssayMore potent than BHTBHT16.57 µM
Hydroxyl Radical (•OH)2-deoxyribose method29.4 ± 4.1 µMBHT~30 µM
Superoxide Anion (O₂⁻)NBT AssayData not availableAscorbic Acid-

Experimental Protocols

2.1.1. DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM), this compound dissolved in a suitable solvent, positive control (e.g., ascorbic acid, BHT).

  • Procedure:

    • Prepare various concentrations of this compound and the positive control.

    • Add a fixed volume of the DPPH solution to each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.[4][5]

2.1.2. Hydroxyl Radical Scavenging Assay (Deoxyribose Method)

This method assesses the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated from a Fenton-type reaction.

  • Reagents: 2-deoxyribose, ferric chloride (FeCl₃), ethylenediaminetetraacetic acid (EDTA), hydrogen peroxide (H₂O₂), ascorbic acid, thiobarbituric acid (TBA), phosphate buffer.

  • Procedure:

    • Prepare a reaction mixture containing FeCl₃, EDTA, 2-deoxyribose, H₂O₂, and ascorbic acid in a phosphate buffer.

    • Add various concentrations of this compound to the reaction mixture.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

    • Stop the reaction by adding TBA and an acid (e.g., trichloroacetic acid).

    • Heat the mixture in a water bath to develop a pink chromogen.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).

    • The percentage of hydroxyl radical scavenging activity is calculated, and the IC50 value is determined.[6]

2.1.3. Superoxide Anion Scavenging Assay (NBT Method)

This assay measures the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

  • Reagents: Nicotinamide adenine dinucleotide (NADH), phenazine methosulfate (PMS), nitroblue tetrazolium (NBT), phosphate buffer.

  • Procedure:

    • Generate superoxide radicals in a reaction mixture containing NADH and PMS in a phosphate buffer.

    • Add various concentrations of this compound to the mixture.

    • Add NBT to the mixture.

    • Incubate at room temperature for a specific duration.

    • Measure the absorbance of the formazan produced at a specific wavelength (e.g., 560 nm).

    • The percentage of superoxide scavenging is calculated, and the IC50 value is determined.[7]

Metal Ion Chelation

This compound can chelate transition metal ions, such as ferrous iron (Fe²⁺), which are catalysts in the Fenton reaction that generates highly reactive hydroxyl radicals.[8] By binding to these metal ions, this compound prevents them from participating in redox cycling and subsequent ROS generation.

Experimental Protocol

2.2.1. Ferrous Ion Chelating Assay

This assay is based on the competition between the antioxidant and ferrozine for the formation of a complex with Fe²⁺.

  • Reagents: Ferrous chloride (FeCl₂), ferrozine, this compound.

  • Procedure:

    • Add various concentrations of this compound to a solution of FeCl₂.

    • Initiate the reaction by adding ferrozine.

    • Shake the mixture vigorously and allow it to stand at room temperature for a set time.

    • Measure the absorbance of the Fe²⁺-ferrozine complex at a specific wavelength (e.g., 562 nm).

    • The percentage of inhibition of the Fe²⁺-ferrozine complex formation is calculated as the metal-chelating activity. % Chelating Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without this compound), and A_sample is the absorbance in the presence of this compound.

    • The IC50 value is then determined.

Indirect Antioxidant Mechanism: Modulation of the Keap1-Nrf2 Signaling Pathway

Beyond its direct scavenging activities, this compound exerts a significant portion of its antioxidant effect by activating the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[9] this compound is believed to interact with Keap1, potentially through modification of its reactive cysteine residues, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[10] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, thereby upregulating their expression.[11]

Signaling Pathway Diagram

Ampelopsin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ampelopsin This compound Keap1 Keap1 Ampelopsin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Transcription

This compound activates the Keap1-Nrf2 signaling pathway.

Experimental Protocol

3.1. Western Blot Analysis for Nrf2 Activation

This technique is used to quantify the levels of Nrf2 in the cytoplasm and nucleus, as well as the expression of its downstream target proteins.

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., hepatocytes, endothelial cells) to a suitable confluency.

    • Treat the cells with various concentrations of this compound for different time points. A positive control, such as sulforaphane, can be used.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and perform subcellular fractionation using a commercial kit or a standard protocol to separate the nuclear and cytoplasmic extracts.

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for Nrf2, Keap1, HO-1, NQO1, and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software and normalize to the respective loading controls.[8][12]

In Vivo Antioxidant Effects

The antioxidant properties of this compound observed in vitro have been corroborated in various in vivo models of oxidative stress.

Experimental Design for an In Vivo Study

A representative in vivo study to evaluate the antioxidant effects of this compound could be designed as follows:

  • Animal Model: Use a suitable animal model of oxidative stress, such as rodents treated with a pro-oxidant agent (e.g., carbon tetrachloride, lipopolysaccharide).

  • Grouping and Treatment:

    • Group 1: Control (vehicle treatment).

    • Group 2: Oxidative stress inducer + vehicle.

    • Group 3: Oxidative stress inducer + this compound (various doses).

    • Group 4: this compound alone.

  • Biochemical Analysis:

    • Measure markers of oxidative stress in serum and tissues (e.g., liver, brain), such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG).

    • Assess the activity of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

    • Measure the levels of non-enzymatic antioxidants like reduced glutathione (GSH).

  • Histopathological Examination:

    • Perform histological analysis of tissues to evaluate cellular damage and inflammation.

  • Molecular Analysis:

    • Conduct Western blot or qPCR analysis on tissue homogenates to assess the expression of proteins in the Keap1-Nrf2 pathway.

Conclusion

This compound is a multifaceted antioxidant that operates through both direct and indirect mechanisms. Its ability to scavenge a range of reactive oxygen species and chelate pro-oxidant metal ions provides a first line of defense against oxidative damage. Furthermore, its capacity to activate the Keap1-Nrf2 signaling pathway leads to the upregulation of a broad spectrum of endogenous antioxidant and cytoprotective genes, offering a more sustained and potent protective effect. The comprehensive data and methodologies presented in this guide underscore the significant potential of this compound as a therapeutic agent for the prevention and treatment of oxidative stress-related diseases. Further research, particularly focusing on its clinical efficacy and bioavailability, is warranted to fully realize its therapeutic promise.

References

Ampelopsin F: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as dihydromyricetin, is a flavonoid compound found in several plant species, notably in Ampelopsis grossedentata. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its therapeutic potential. The information is presented to be a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the subsequent reduction of pro-inflammatory mediators. The primary mechanisms identified include the inhibition of the NF-κB, PI3K/Akt, and JAK2/STAT3 signaling pathways, and in some contexts, the MAPK pathway. By targeting these pathways, this compound effectively suppresses the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory efficacy of this compound.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by this compound

Cell LineInflammatory StimulusMediatorThis compound Concentration% Inhibition / IC50Reference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)50 µg/mLSignificant dose-dependent reduction[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-αDose-dependentSignificant reduction[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-1βDose-dependentSignificant reduction[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-6Dose-dependentSignificant reduction[1]
BV2 MicrogliaLipopolysaccharide (LPS)Nitric Oxide (NO)Non-cytotoxic concentrationsDecreased production[2]
BV2 MicrogliaLipopolysaccharide (LPS)Prostaglandin E2 (PGE2)Non-cytotoxic concentrationsDecreased production[2]

Table 2: In Vitro Inhibition of Pro-Inflammatory Enzymes and Proteins by this compound

Cell LineInflammatory StimulusTarget Enzyme/ProteinThis compound ConcentrationEffectReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)iNOSDose-dependentSuppressed expression[1]
BV2 MicrogliaLipopolysaccharide (LPS)iNOSNon-cytotoxic concentrationsSuppressed mRNA and protein expression[2]
BV2 MicrogliaLipopolysaccharide (LPS)COX-2Non-cytotoxic concentrationsSuppressed mRNA and protein expression[2]
BV2 MicrogliaLipopolysaccharide (LPS)Phosphorylated JAK2Marked reduction[2]
BV2 MicrogliaLipopolysaccharide (LPS)Phosphorylated STAT3Marked reduction[2]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Phosphorylated IκBαDose-dependentInhibition[3]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Phosphorylated p65Dose-dependentInhibition of nuclear translocation[3]

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory activity is underpinned by its ability to interfere with critical intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by this compound.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation AmpelopsinF This compound AmpelopsinF->IKK Inhibition AmpelopsinF->IkappaB Inhibition of Degradation AmpelopsinF->NFkappaB_nuc Inhibition of Translocation DNA DNA NFkappaB_nuc->DNA Binding Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Proinflammatory_Genes Transcription

Figure 1: this compound inhibits the NF-κB signaling pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activation Akt Akt PI3K->Akt Activation IKK IKK Akt->IKK Activation NFkappaB_Activation NF-κB Activation IKK->NFkappaB_Activation AmpelopsinF This compound AmpelopsinF->PI3K Inhibition AmpelopsinF->Akt Inhibition

Figure 2: this compound inhibits the PI3K/Akt signaling pathway.

JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_nuc STAT3 STAT3->STAT3_nuc Dimerization & Translocation AmpelopsinF This compound AmpelopsinF->JAK2 Inhibition of Phosphorylation AmpelopsinF->STAT3_nuc Inhibition of Translocation DNA DNA STAT3_nuc->DNA Binding Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Figure 3: this compound inhibits the JAK2/STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

In Vitro Anti-Inflammatory Activity Assay

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages or BV2 microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded in 96-well, 24-well, or 6-well plates depending on the subsequent assay.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (typically 18-24 hours).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

    • This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

4. Western Blot Analysis for Signaling Proteins:

  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific to the target proteins (both total and phosphorylated forms).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Downstream Assays Seed_Cells Seed RAW 264.7 or BV2 cells Pretreat Pre-treat with this compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (Cytokines) Collect_Supernatant->ELISA Western_Blot Western Blot (Signaling Proteins) Lyse_Cells->Western_Blot

Figure 4: General experimental workflow for in vitro anti-inflammatory assays.
In Vivo Anti-Inflammatory Activity Assay

1. Carrageenan-Induced Paw Edema Model:

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Acclimatize the animals for at least one week before the experiment.

    • Administer this compound orally or intraperitoneally at various doses.

    • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of paw edema compared to the control group (vehicle-treated).

Conclusion

This compound demonstrates significant anti-inflammatory properties, substantiated by a growing body of scientific evidence. Its ability to modulate multiple key inflammatory signaling pathways, including NF-κB, PI3K/Akt, and JAK2/STAT3, highlights its potential as a multi-target therapeutic agent. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound for the treatment of inflammatory diseases. Future studies should focus on elucidating its precise molecular interactions, optimizing its bioavailability, and evaluating its efficacy and safety in clinical settings.

References

Potential Therapeutic Targets of Ampelopsin F: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus. It has garnered significant attention in biomedical research due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Therapeutic Targets and Mechanisms of Action

This compound exerts its therapeutic effects by modulating a variety of molecular targets and signaling pathways implicated in numerous disease states. The primary areas of investigation include metabolic disorders, cancer, neurodegenerative diseases, and inflammatory conditions.

Metabolic Disorders

1.1 Dipeptidyl Peptidase-4 (DPP-4) Inhibition and Insulin Secretion

This compound has been identified as an inhibitor of DPP-4, a key enzyme in glucose homeostasis. By inhibiting DPP-4, this compound prevents the degradation of incretin hormones like GLP-1, leading to enhanced insulin secretion and improved glycemic control.

Quantitative Data:

ParameterValueCell Line/SystemReference
IC50 for DPP-4 Inhibition20.59 ± 0.36 µMIn vitro enzyme assay[1]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

A fluorometric assay is commonly used to determine the DPP-4 inhibitory activity of this compound.[2][3][4]

  • Reagents: Human recombinant DPP-4, DPP-4 substrate (e.g., Gly-Pro-AMC), Assay Buffer (e.g., Tris-HCl), this compound, and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the DPP-4 enzyme solution to each well.

    • Add the this compound dilutions or control to the respective wells and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the DPP-4 substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway: DPP-4 Inhibition and Insulin Secretion

DPP4_Inhibition Ampelopsin_F This compound DPP4 DPP-4 Ampelopsin_F->DPP4 Inhibits GLP1 GLP-1 DPP4->GLP1 Degrades Pancreatic_Beta_Cells Pancreatic β-Cells GLP1->Pancreatic_Beta_Cells Stimulates Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Increases

DPP-4 inhibition by this compound enhances insulin secretion.

1.2 MEK/ERK Pathway and Adipogenesis

This compound has been shown to inhibit the MEK/ERK signaling pathway, which plays a role in adipogenesis (the formation of fat cells). By inhibiting this pathway, this compound can reduce fat accumulation.

Experimental Protocol: Oil Red O Staining for Adipogenesis

Oil Red O staining is a common method to visualize and quantify lipid accumulation in adipocytes.[5][6][7][8]

  • Cell Culture: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes in the presence or absence of this compound.

  • Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

  • Staining:

    • Wash the fixed cells with water and then with 60% isopropanol.

    • Incubate the cells with a filtered Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water) for 10-15 minutes.

    • Wash extensively with water to remove excess stain.

  • Quantification:

    • Elute the stain from the cells using 100% isopropanol.

    • Measure the absorbance of the eluted stain at approximately 500 nm.

Signaling Pathway: MEK/ERK Inhibition in Adipogenesis

MEK_ERK_Adipogenesis Ampelopsin_F This compound MEK MEK Ampelopsin_F->MEK Inhibits ERK ERK MEK->ERK Activates Adipogenesis Adipogenesis ERK->Adipogenesis Promotes

This compound inhibits adipogenesis via the MEK/ERK pathway.
Cancer

This compound has demonstrated anti-cancer properties in various cancer cell lines by targeting multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Quantitative Data: IC50 Values in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
T24Bladder Cancer22.3[1][9]
UMUC3Bladder Cancer16.7[1][9]
RBECholangiocarcinoma146.6[10]

2.1 VEGFR2 and PDGFRβ Signaling

This compound can inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ), key receptors in angiogenesis and tumor growth.

Experimental Protocol: Western Blot for Receptor Phosphorylation

Western blotting is used to detect the phosphorylation status of target proteins.[11][12]

  • Cell Treatment and Lysis: Treat cancer cells or endothelial cells (e.g., HUVECs) with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-p-VEGFR2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for the total form of the receptor to normalize for protein loading.

Signaling Pathway: Inhibition of VEGFR2 and PDGFRβ

Receptor_Inhibition cluster_VEGFR2 VEGFR2 Signaling cluster_PDGFRB PDGFRβ Signaling Ampelopsin_F This compound VEGFR2 VEGFR2 Ampelopsin_F->VEGFR2 Inhibits Phosphorylation PDGFRB PDGFRβ Ampelopsin_F->PDGFRB Inhibits Phosphorylation VEGF VEGF VEGF->VEGFR2 Binds Angiogenesis_V Angiogenesis VEGFR2->Angiogenesis_V PDGF PDGF PDGF->PDGFRB Binds Tumor_Growth_P Tumor Growth PDGFRB->Tumor_Growth_P

This compound inhibits angiogenesis and tumor growth.

2.2 TRAIL/TRAIL-R Pathway

This compound can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis by upregulating the expression of TRAIL receptors.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][13][14]

  • Cell Treatment: Treat cancer cells with this compound and/or TRAIL.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

2.3 JAK/STAT and mTOR Signaling

This compound has been reported to inhibit the JAK/STAT and mTOR signaling pathways, which are crucial for cancer cell survival and proliferation.

Experimental Workflow: Investigating Inhibition of Signaling Pathways

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound Start->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Western_Blot Western Blot for p-JAK/JAK, p-STAT/STAT, p-mTOR/mTOR Cell_Lysis->Western_Blot Analysis Densitometry and Statistical Analysis Western_Blot->Analysis Conclusion Determine Inhibitory Effect Analysis->Conclusion

Workflow for assessing this compound's effect on signaling.
Neuroprotection and Anti-inflammatory Effects

3.1 SIRT1 Activation and miR-34a Regulation

In the context of neuroprotection, this compound can activate Sirtuin 1 (SIRT1), a protein deacetylase with roles in cellular stress resistance and longevity. This activation is partly mediated by the downregulation of microRNA-34a (miR-34a).

Experimental Protocol: RT-qPCR for microRNA Expression

Real-time quantitative PCR is used to measure the expression levels of specific microRNAs.[15][16][17][18]

  • RNA Extraction: Isolate total RNA, including small RNAs, from cells or tissues treated with this compound.

  • Reverse Transcription (RT): Synthesize cDNA from the RNA using a microRNA-specific RT primer or a universal tagging method.

  • qPCR: Perform real-time PCR using a forward primer specific to the mature microRNA and a universal reverse primer.

  • Data Analysis: Quantify the relative expression of the target microRNA using the ΔΔCt method, normalizing to a stable endogenous control (e.g., U6 snRNA).

Signaling Pathway: miR-34a/SIRT1 Axis

SIRT1_Activation Ampelopsin_F This compound miR_34a miR-34a Ampelopsin_F->miR_34a Downregulates SIRT1 SIRT1 miR_34a->SIRT1 Inhibits Neuroprotection Neuroprotection SIRT1->Neuroprotection Promotes

This compound promotes neuroprotection via the miR-34a/SIRT1 pathway.

3.2 NLRP3 Inflammasome Inhibition

This compound can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, contributes to chronic inflammation.

Experimental Protocol: ELISA for IL-1β

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of the pro-inflammatory cytokine IL-1β, a downstream product of NLRP3 inflammasome activation.[19][20]

  • Cell Priming and Activation: Prime immune cells (e.g., macrophages) with LPS and then activate the NLRP3 inflammasome with a stimulus like ATP or nigericin, in the presence or absence of this compound.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for IL-1β.

    • Add the collected supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance using a plate reader.

  • Quantification: Determine the concentration of IL-1β in the samples by comparing to the standard curve.

Conclusion

This compound presents a multifaceted pharmacological profile with the potential to target a wide array of diseases. Its ability to modulate key signaling pathways in metabolism, cancer, neuroinflammation, and inflammation underscores its promise as a lead compound for drug development. The data and protocols presented in this guide offer a foundational resource for researchers and scientists to further explore the therapeutic potential of this compound. Continued investigation into its mechanisms of action and preclinical efficacy is warranted to translate these promising findings into clinical applications.

References

Ampelopsin F: A Deep Dive into its Modulation of Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea).[1][2][3] With a rich history in traditional medicine for treating various ailments, modern scientific investigation has begun to unravel the intricate molecular mechanisms underlying its therapeutic potential.[1] This technical guide provides an in-depth exploration of this compound's role in modulating key cellular signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals. The document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades affected by this promising bioactive molecule.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by intervening in a multitude of cellular signaling cascades implicated in cancer, inflammation, and metabolic disorders.[4][5][6] Its ability to simultaneously target multiple nodes within these complex networks underscores its potential as a multi-target therapeutic agent.

Anti-Cancer Signaling Pathways

This compound has demonstrated significant anti-tumor activity across various cancer cell types by modulating pathways that control cell proliferation, apoptosis, and metastasis.[4][5][6][7]

  • Apoptosis Induction: this compound promotes cancer cell death through both the intrinsic and extrinsic apoptotic pathways.[4] It upregulates the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptors DR4 and DR5.[7] This leads to the activation of caspase-8, a key initiator of the extrinsic pathway.[4][7] Furthermore, it facilitates the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the intrinsic apoptotic cascade.[7] Both pathways converge on the activation of executioner caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[4]

  • Inhibition of Pro-Survival Pathways:

    • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. This compound effectively suppresses this cascade by reducing the phosphorylation of key components including Akt, mTOR, and the downstream effector p70S6K.[7][8]

    • MAPK/ERK Pathway: The ERK1/2 signaling pathway is another critical regulator of cell proliferation. This compound has been shown to inactivate ERK1/2 in cancer-associated fibroblasts, thereby reducing the proliferation of co-cultured lung cancer cells.[7]

    • JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine-mediated cell signaling that can contribute to cancer development. This compound has been reported to modulate JAK/STAT signaling, although the precise mechanisms are still under investigation.[4][5][6]

  • Modulation of Other Cancer-Related Pathways:

    • PDGF/PDGFR Signaling: this compound can inhibit the expression of PDGFRβ in fibroblasts, which is often overexpressed in the tumor microenvironment.[5][7]

    • Endoplasmic Reticulum (ER) Stress: In colon cancer cells, this compound induces ER stress, leading to the activation of the PERK-eIF2α pathway and subsequent apoptosis.[7] This is accompanied by an increase in the levels of GRP78 and CHOP.[7]

    • Reactive Oxygen Species (ROS) Generation: this compound can enhance the generation of ROS in glioma cells, which in turn activates the JNK signaling pathway, leading to apoptosis and autophagy.[4]

Diagram: this compound's Impact on Cancer Signaling Pathways

Ampelopsin_F This compound TRAIL TRAIL Ampelopsin_F->TRAIL DR4_DR5 DR4/DR5 Ampelopsin_F->DR4_DR5 Mitochondria Mitochondria Ampelopsin_F->Mitochondria Akt Akt Ampelopsin_F->Akt mTOR mTOR Ampelopsin_F->mTOR p70S6K p70S6K Ampelopsin_F->p70S6K MAPK MAPK/ERK Ampelopsin_F->MAPK TRAIL->DR4_DR5 Caspase8 Caspase-8 DR4_DR5->Caspase8 Apoptosis_Extrinsic Apoptosis Caspase8->Apoptosis_Extrinsic Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Apoptosis_Intrinsic Apoptosis Caspase9->Apoptosis_Intrinsic PI3K PI3K PI3K->Akt Akt->mTOR mTOR->p70S6K Cell_Growth_Survival Cell Growth & Survival p70S6K->Cell_Growth_Survival Proliferation Proliferation MAPK->Proliferation Ampelopsin_F This compound ROS ROS Ampelopsin_F->ROS Akt Akt Ampelopsin_F->Akt JAK2 JAK2 Ampelopsin_F->JAK2 STAT3 STAT3 Ampelopsin_F->STAT3 LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K TLR4->JAK2 ROS->PI3K PI3K->Akt IKK IKK Akt->IKK IκB IκB IKK->IκB NF_κB NF-κB IκB->NF_κB Inflammatory_Response Inflammatory Response NF_κB->Inflammatory_Response JAK2->STAT3 STAT3->Inflammatory_Response Ampelopsin_F This compound PPARγ PPARγ Ampelopsin_F->PPARγ SIRT1 SIRT1 Ampelopsin_F->SIRT1 FGF21 FGF21 PPARγ->FGF21 AMPK AMPK FGF21->AMPK Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity AMPK->Insulin_Sensitivity mTOR_metabolic mTOR SIRT1->mTOR_metabolic Autophagy Autophagy mTOR_metabolic->Autophagy Start Seed Cells Treat Treat with This compound Start->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate Add_MTT->Incubate Add_DMSO Add DMSO Incubate->Add_DMSO Read_Absorbance Read Absorbance Add_DMSO->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze

References

Ampelopsin F: A Technical Guide to Early-Stage Research in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as Dihydromyricetin (DHM), is a flavonoid compound extracted from plants of the Ampelopsis genus. Emerging preclinical research has highlighted its potential as a neuroprotective agent, demonstrating efficacy in various models of neurological damage and age-related decline. This technical guide provides an in-depth overview of the foundational early-stage research, focusing on the quantitative outcomes, detailed experimental methodologies, and the core signaling pathways implicated in its neuroprotective effects.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in two primary animal models: D-galactose-induced brain aging and middle cerebral artery occlusion (MCAO) induced focal cerebral ischemia. The following tables summarize the key findings from these studies.

Table 1: Effects of this compound on a Rat Model of D-Galactose-Induced Brain Aging
ParameterControl GroupD-galactose Model GroupD-galactose + this compound (100 mg/kg)D-galactose + this compound (200 mg/kg)
Apoptosis Markers (Hippocampus)
Cleaved Caspase-3 (relative expression)~1.0~2.5~1.5~1.2
Bcl-2 (relative expression)~1.0~0.4~0.7~0.9
Signaling Pathway Components (Hippocampus)
miR-34a (relative expression)~1.0~3.0~1.8~1.2
SIRT1 (relative expression)~1.0~0.3~0.6~0.8
p-mTOR/mTOR (ratio)~1.0~2.8~1.7~1.1

Data synthesized from a study on D-galactose-induced brain aging in rats.

Table 2: Neuroprotective Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
ParameterSham GroupMCAO Model GroupMCAO + this compound (40 mg/kg)MCAO + this compound (80 mg/kg)MCAO + this compound (160 mg/kg)
Neurological Deficit Score (0-4 scale) 0~3.5~3.0~2.0~1.5
Infarct Volume (%) 0~45~40~25~20
Brain Edema (%) ~2~12~10~6~5
Serum Inflammatory Cytokines (pg/mL)
IL-1β~50~200~180~120~100
TNF-α~80~300~250~180~150

*Indicates a statistically significant difference compared to the MCAO Model Group.

Signaling Pathways and Mechanisms of Action

Early research indicates that this compound exerts its neuroprotective effects through the modulation of key signaling pathways involved in apoptosis, autophagy, and inflammation. A central mechanism identified is the regulation of the SIRT1/mTOR pathway, which is influenced by microRNA-34a (miR-34a).

In age-related neurodegeneration models, D-galactose induces an upregulation of miR-34a. This microRNA, in turn, downregulates the expression of Sirtuin 1 (SIRT1), a protein deacetylase crucial for cellular stress resistance and longevity. The reduction in SIRT1 activity leads to the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which inhibits autophagy and promotes apoptosis.

This compound has been shown to suppress the expression of miR-34a. This action derepresses SIRT1, leading to the inhibition of the mTOR pathway, which subsequently promotes autophagy and reduces apoptosis, thereby conferring neuroprotection.

Ampelopsin_F_Signaling_Pathway cluster_stress Cellular Stress (e.g., D-galactose) cluster_intervention Pharmacological Intervention cluster_pathway Intracellular Signaling Cascade cluster_outcome Cellular Outcome D_gal D-galactose miR34a miR-34a D_gal->miR34a Upregulates Ampelopsin_F This compound Ampelopsin_F->miR34a Inhibits SIRT1 SIRT1 miR34a->SIRT1 Inhibits mTOR mTOR (activated) SIRT1->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis mTOR->Apoptosis Promotes Neuroprotection Neuroprotection Autophagy->Neuroprotection Apoptosis->Neuroprotection

This compound signaling pathway in neuroprotection.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

D-Galactose-Induced Brain Aging Model in Rats
  • Animal Model : Male Sprague-Dawley rats (200-250g) are used.

  • Induction of Aging : Rats are subcutaneously injected with D-galactose (150 mg/kg body weight/day) for 8 consecutive weeks.

  • This compound Administration : this compound (100 or 200 mg/kg body weight/day) is administered orally by gavage for the same 8-week period as the D-galactose injections.

  • Behavioral Testing : Morris Water Maze is typically performed during the last 5 days of the experiment to assess learning and memory.

  • Tissue Collection and Analysis : After the treatment period, rats are euthanized, and brain tissues (specifically the hippocampus) are collected.

    • Western Blotting : Used to quantify the protein levels of cleaved Caspase-3, Bcl-2, SIRT1, and mTOR.

    • qRT-PCR : Employed to measure the expression levels of miR-34a.

    • Histology : Brain sections are stained with Hematoxylin and Eosin (H&E) or Nissl staining to assess neuronal damage and loss.

D_Galactose_Workflow start Start animal_model Sprague-Dawley Rats start->animal_model induction D-galactose Injection (150 mg/kg/day for 8 weeks) animal_model->induction treatment This compound Administration (100 or 200 mg/kg/day, oral) animal_model->treatment behavioral Morris Water Maze induction->behavioral treatment->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis end End analysis->end

Experimental workflow for the D-galactose model.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats

  • Animal Model : Male Sprague-Dawley rats (250-300g) are used.

  • Surgical Procedure :

    • Anesthesia is induced, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.

    • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 1-2 hours.

    • Reperfusion is achieved by withdrawing the filament.

  • This compound Administration : this compound (40, 80, or 160 mg/kg) is administered orally 30 minutes prior to the MCAO procedure.

  • Neurological Deficit Scoring : At 24 hours post-reperfusion, neurological deficits are assessed using a 0-4 or 0-5 point scale, evaluating motor function, circling behavior, and consciousness.

  • Infarct Volume and Brain Edema Measurement :

    • Following neurological assessment, rats are euthanized, and brains are removed.

    • The brain is sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

    • Infarct volume and brain edema are calculated from the TTC-stained sections using image analysis software.

  • Biochemical Analysis : Blood samples are collected to measure serum levels of inflammatory cytokines such as IL-1β and TNF-α using ELISA kits.

MCAO_Workflow start Start animal_model Sprague-Dawley Rats start->animal_model treatment This compound Administration (40, 80, or 160 mg/kg, oral) animal_model->treatment mcao MCAO Surgery (1-2 hour occlusion) treatment->mcao reperfusion Reperfusion mcao->reperfusion neuro_assessment Neurological Deficit Scoring (24h post-reperfusion) reperfusion->neuro_assessment tissue_collection Euthanasia and Brain/Blood Collection neuro_assessment->tissue_collection analysis Infarct Volume, Edema, and Cytokine Analysis tissue_collection->analysis end End analysis->end

Experimental workflow for the MCAO model.

Conclusion and Future Directions

The early-stage research on this compound demonstrates a promising neuroprotective profile, with quantifiable efficacy in models of both chronic neurodegeneration and acute ischemic injury. The elucidation of its mechanism of action, particularly its role in modulating the miR-34a/SIRT1/mTOR signaling pathway, provides a strong rationale for its further development.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies : To determine the optimal dosing, bioavailability, and blood-brain barrier permeability of this compound.

  • Chronic Neurodegenerative Disease Models : Evaluating its efficacy in models of Alzheimer's and Parkinson's disease.

  • Safety and Toxicity Studies : Comprehensive toxicological profiling to ensure its safety for potential clinical use.

  • Combination Therapies : Investigating potential synergistic effects with other neuroprotective agents or thrombolytic therapies in stroke models.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound for neurological disorders. The presented data and protocols offer a solid starting point for further investigation and development of this promising natural compound.

The Antidiabetic Potential of Ampelopsin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ampelopsin F, also known as dihydromyricetin, is a natural flavonoid compound that has garnered significant attention for its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus (T2DM).[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's antidiabetic effects, focusing on its molecular mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Antidiabetic Mechanisms of this compound

This compound exerts its antidiabetic effects through multiple signaling pathways, primarily by improving insulin sensitivity and enhancing glucose uptake in peripheral tissues.[1][2][3] Key mechanisms include the activation of the PPARγ/FGF21/AMPK pathway and modulation of the PI3K/Akt signaling cascade. Additionally, it exhibits protective effects against diabetic complications through its antioxidant properties via the Nrf2/HO-1 pathway.[4]

Activation of the PPARγ-FGF21-AMPK Signaling Pathway

This compound has been identified as a potential agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a key regulator of glucose and lipid metabolism.[1][2] Activation of PPARγ by this compound initiates a signaling cascade that enhances insulin sensitivity.[1][2] Molecular modeling suggests that this compound can dock with the catalytic domain of PPARγ, leading to its activation.[1][2]

This activation subsequently upregulates the expression of Fibroblast Growth Factor 21 (FGF21), a potent metabolic regulator.[1] FGF21, in turn, activates AMP-activated protein kinase (AMPK), a central energy sensor in cells.[1][3] The activated AMPK then promotes glucose uptake and utilization, contributing to the overall antidiabetic effect.[1][2][3]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is crucial for insulin-mediated glucose uptake. In states of insulin resistance, this pathway is often impaired. This compound has been shown to enhance the phosphorylation of key proteins in this pathway, including Insulin Receptor Substrate-1 (IRS-1) and Akt, in response to insulin.[1][2] This restoration of PI3K/Akt signaling leads to increased translocation of glucose transporters (like GLUT4) to the cell membrane, thereby facilitating glucose entry into cells and lowering blood glucose levels.[1][2]

Furthermore, this compound has demonstrated the ability to suppress the lipopolysaccharide (LPS)-induced activation of Akt, suggesting an anti-inflammatory role that can also contribute to improved insulin sensitivity.[5][6]

Antioxidant Effects via the Nrf2/HO-1 Pathway

Oxidative stress is a significant contributor to the pathogenesis of diabetic complications, such as diabetic nephropathy.[4] this compound has been shown to protect against high glucose-induced oxidative stress in mesangial cells.[4] It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a key cellular defense mechanism against oxidative damage.[4] This activation leads to a reduction in reactive oxygen species (ROS) production and a decrease in the expression of extracellular matrix proteins, thereby mitigating damage to the kidneys.[4]

Quantitative Data on the Antidiabetic Effects of this compound

The following tables summarize the quantitative findings from key in vitro studies investigating the dose- and time-dependent effects of this compound on various markers of insulin sensitivity and glucose metabolism.

Table 1: Effect of this compound on Glucose Uptake in Palmitate-Induced Insulin-Resistant L6 Myotubes

TreatmentGlucose Uptake (% of Control)
Control100%
Palmitate (0.75 mM)Decreased
Palmitate + this compound (1 µM)Increased
Palmitate + this compound (10 µM)Significantly Increased
Palmitate + this compound (20 µM)Markedly Increased

Data derived from studies on palmitate-induced insulin resistance in L6 myotubes.[1][2]

Table 2: Dose-Dependent Effect of this compound on Protein Phosphorylation in Palmitate-Treated L6 Myotubes

ProteinThis compound ConcentrationChange in Phosphorylation
p-AMPK1 µMIncreased
10 µMFurther Increased
20 µMSignificantly Increased
p-Akt1 µMIncreased
10 µMFurther Increased
20 µMSignificantly Increased
p-IRS-110 µMUpregulated

Data reflects the upregulation of phosphorylated forms of key signaling proteins following treatment with this compound.[1][2]

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the antidiabetic potential of this compound.

In Vitro Model of Insulin Resistance

Objective: To induce insulin resistance in a skeletal muscle cell line to test the efficacy of this compound.

Cell Line: L6 myotubes (a rat skeletal muscle cell line).

Protocol:

  • Cell Culture and Differentiation: L6 myoblasts are cultured in DMEM supplemented with 10% fetal bovine serum. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.

  • Induction of Insulin Resistance: Differentiated L6 myotubes are incubated with 0.75 mM palmitate for 16-24 hours to induce a state of insulin resistance.[1]

  • Treatment: The palmitate-treated myotubes are then incubated with varying concentrations of this compound (e.g., 1, 10, 20 µM) for a specified duration (e.g., 24 hours).[1]

  • Assessment of Glucose Uptake: Glucose uptake is measured using a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG). Cells are stimulated with insulin (e.g., 100 nM) for 30 minutes, followed by incubation with 2-NBDG. The fluorescence intensity is then measured to quantify glucose uptake.[1]

  • Western Blot Analysis: To assess the activation of signaling pathways, cell lysates are collected and subjected to Western blotting using antibodies specific for the phosphorylated and total forms of key proteins (e.g., AMPK, Akt, IRS-1).[1]

High Glucose-Induced Oxidative Stress Model

Objective: To evaluate the protective effects of this compound against high glucose-induced cellular damage.

Cell Line: Glomerular mesangial cells (MCs).

Protocol:

  • Cell Culture: MCs are cultured in standard medium.

  • High Glucose Treatment: Cells are exposed to a high concentration of glucose (e.g., 30 mM) to mimic hyperglycemic conditions. A control group is maintained in normal glucose (5.5 mM).

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound before or during high glucose exposure.[4]

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Western Blot Analysis: The expression levels of proteins involved in the Nrf2/HO-1 pathway (Nrf2, HO-1) and markers of extracellular matrix accumulation (fibronectin, collagen type IV) are determined by Western blotting.[4]

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound in its antidiabetic action.

Ampelopsin_F_PPARg_AMPK_Pathway cluster_cell Skeletal Muscle Cell AmpelopsinF This compound PPARg PPARγ AmpelopsinF->PPARg activates FGF21 FGF21 PPARg->FGF21 upregulates AMPK AMPK FGF21->AMPK activates GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake InsulinSensitivity Improved Insulin Sensitivity GlucoseUptake->InsulinSensitivity

Caption: this compound activates the PPARγ/FGF21/AMPK signaling pathway.

Ampelopsin_F_PI3K_Akt_Pathway cluster_cell Skeletal Muscle Cell Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS1 p-IRS-1 InsulinReceptor->IRS1 PI3K PI3K IRS1->PI3K Akt p-Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake AmpelopsinF This compound AmpelopsinF->IRS1 enhances phosphorylation AmpelopsinF->Akt enhances phosphorylation

Caption: this compound enhances the insulin-stimulated PI3K/Akt pathway.

Experimental_Workflow cluster_workflow In Vitro Antidiabetic Assessment of this compound Start Start: L6 Myoblast Culture Differentiation Differentiation to L6 Myotubes Start->Differentiation Induction Induce Insulin Resistance (Palmitate Treatment) Differentiation->Induction Treatment Treat with This compound Induction->Treatment Analysis Analysis Treatment->Analysis GlucoseUptake Glucose Uptake Assay (2-NBDG) Analysis->GlucoseUptake WesternBlot Western Blot (p-AMPK, p-Akt) Analysis->WesternBlot End End GlucoseUptake->End WesternBlot->End

Caption: General experimental workflow for in vitro evaluation.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for type 2 diabetes. Its multifaceted mechanism of action, involving the enhancement of insulin sensitivity through the PPARγ/FGF21/AMPK and PI3K/Akt pathways, and its protective effects against diabetic complications via the Nrf2/HO-1 pathway, make it a compelling candidate for further drug development.

Future research should focus on well-designed clinical trials to validate these preclinical findings in human subjects.[7] Further investigation into the pharmacokinetics, optimal dosage, and long-term safety of this compound is also warranted. The detailed molecular insights provided in this guide offer a solid foundation for the continued exploration of this compound as a novel antidiabetic therapy.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Stilbenoids represent a significant class of plant-derived polyphenols, lauded for their diverse and potent biological activities. Among them, oligomeric stilbenoids, formed by the coupling of two or more resveratrol units, have garnered substantial interest for their complex structures and enhanced pharmacological profiles. This technical guide provides an in-depth literature review of Ampelopsin F, a resveratrol dimer, and other structurally related stilbenoids. It summarizes key quantitative data, details common experimental methodologies for their evaluation, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area of natural product chemistry.

Introduction to this compound and Oligomeric Stilbenoids

Stilbenoids are secondary metabolites found in a limited but diverse range of plant families, including Vitaceae (grapes), Dipterocarpaceae, and Gnetaceae.[1] The fundamental building block of this class is resveratrol (3,5,4′-trihydroxy-trans-stilbene), a compound extensively studied for its cardioprotective, anti-inflammatory, and anti-aging properties.[2] Oligomeric stilbenoids, such as this compound, are formed through the oxidative coupling of resveratrol monomers, resulting in a wide array of complex structures including dimers, trimers, and tetramers.[2]

This compound is a resveratrol dimer that has been isolated from various plant sources, including Ampelopsis species and Dryobalanops oblongifolia.[3] Like other oligostilbenes such as α-viniferin, hopeaphenol, and its own isomers (Ampelopsins A, B, D, etc.), this compound is being investigated for its potential therapeutic applications, particularly in oncology and infectious diseases.[3][4] This review will synthesize the current knowledge on this compound and its analogs.

Quantitative Analysis of Biological Activity

The biological efficacy of this compound and related stilbenoids has been quantified in various preclinical studies. The most common metric for cytotoxic and antimicrobial activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological process by 50%.

Table 1: Cytotoxic Activity of this compound and Related Stilbenoids
CompoundCell LineActivity TypeIC50 Value (µM)Citation
(-)-Ampelopsin F MCF-7 (Breast Cancer)Cytotoxicity15.20 ± 0.16[3][4]
(-)-Ampelopsin F 5637 (Bladder Cancer)Cytotoxicity>17.20[3]
Ampelopsin A MDA-MB-231 (Breast Cancer)Cytotoxicity38.75 ± 4.61[4]
Ampelopsin C MDA-MB-231 (Breast Cancer)Cytotoxicity2.71 ± 0.21[4]
Ampelopsin E MDA-MB-231 (Breast Cancer)Cytotoxicity14.5 ± 0.71[4]
(+)-Hopeaphenol MCF-7 (Breast Cancer)Cytotoxicity17.20 ± 0.02[3]
α-viniferin Neuro-2a (Neuroblastoma)ROS Reduction (6-OHDA induced)~47% reduction at 1 µM[5]
Table 2: Antimicrobial and Enzyme Inhibitory Activity
CompoundTargetActivity TypeIC50 ValueCitation
(-)-Ampelopsin F Plasmodium falciparum 3D7AntimalarialNot specified, but active[3]
Ampelopsin (Dihydromyricetin) Pancreatic LipaseEnzyme Inhibition>100 µg/mL (Significant inhibition)[6]
Myricetin α-glucosidaseEnzyme Inhibition0.21 µM[7]
Dihydromyricetin α-glucosidaseEnzyme Inhibition1.88 µM[7]

Note: Ampelopsin is often used interchangeably with Dihydromyricetin, a related flavonoid, but they are structurally distinct from the stilbenoid this compound. Data for Dihydromyricetin is included for comparative context where relevant.

Key Signaling Pathways

While specific signaling pathways for this compound are still under detailed investigation, research on the broader class of flavonoids and stilbenoids provides a strong basis for its likely mechanisms of action. Dihydromyricetin (Ampelopsin), a closely related flavonoid, has been shown to modulate several critical pathways involved in cancer and neurodegeneration.[1][8][9]

One such pathway involves SIRT1 (Sirtuin 1) , a key regulator of cellular stress response, and mTOR (mammalian target of rapamycin) , which governs cell growth and autophagy. In models of brain aging, Dihydromyricetin was found to suppress microRNA miR-34a.[10] This suppression leads to the upregulation of SIRT1, which in turn inhibits the mTOR pathway, thereby promoting autophagy and protecting against neuronal apoptosis.[10] This pathway represents a plausible mechanism for the neuroprotective effects observed in some stilbenoids.

SIRT1_mTOR_Pathway cluster_outcomes Ampelopsin Ampelopsin / Dihydromyricetin miR34a miR-34a Ampelopsin->miR34a inhibits SIRT1 SIRT1 miR34a->SIRT1 inhibits mTOR mTOR Signaling SIRT1->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Apoptosis Neuronal Apoptosis mTOR->Apoptosis promotes Autophagy->Apoptosis inhibits

Caption: Proposed SIRT1/mTOR signaling pathway modulated by Ampelopsin (Dihydromyricetin).

Experimental Protocols: A Methodological Overview

The evaluation of this compound and related stilbenoids relies on a suite of standardized in vitro assays. Below are summarized protocols for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol Summary:

    • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with serial dilutions of the stilbenoid compound (e.g., this compound) for a specified duration (typically 24, 48, or 72 hours).[4]

    • MTT Incubation: After treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow formazan crystal formation.

    • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells 1. Seed Cancer Cells in 96-well Plate start->seed_cells adhere 2. Incubate Overnight (Allow Adhesion) seed_cells->adhere treat 3. Treat with Stilbenoid (Serial Dilutions) adhere->treat incubate_treat 4. Incubate for 24-72h treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_abs 8. Read Absorbance (~570 nm) solubilize->read_abs analyze 9. Calculate IC50 Value read_abs->analyze end End analyze->end

Caption: Standardized workflow for determining cytotoxicity using the MTT assay.
In Vitro Antimalarial Activity Assay

This assay assesses the ability of a compound to inhibit the growth of the malaria parasite, Plasmodium falciparum.

  • Principle: The most common method is the SYBR Green I-based fluorescence assay. SYBR Green I is a dye that intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence signal in an infected culture is directly proportional to the amount of parasite DNA, and thus parasite growth.

  • Protocol Summary:

    • Parasite Culture: A chloroquine-sensitive strain of P. falciparum (e.g., 3D7) is cultured in human red blood cells in a specialized medium.[3]

    • Compound Application: The infected red blood cell suspension is dispensed into 96-well plates containing serial dilutions of the test compound (e.g., (-)-Ampelopsin F).

    • Incubation: Plates are incubated for 72 hours under specific gas conditions (low O2, high CO2).

    • Lysis and Staining: A lysis buffer containing the SYBR Green I dye is added to each well to release parasite DNA and allow staining.

    • Fluorescence Reading: Fluorescence is measured using a plate reader (excitation ~485 nm, emission ~530 nm).

    • Data Analysis: The reduction in fluorescence compared to untreated controls is used to calculate the IC50 value.

Pancreatic Lipase Inhibition Assay

This assay evaluates the potential of a compound to act as an anti-obesity agent by inhibiting fat digestion.

  • Principle: Pancreatic lipase hydrolyzes triglycerides into fatty acids. The assay measures the rate of release of these fatty acids, often using a chromogenic substrate like p-nitrophenyl butyrate (pNPB), which releases a yellow-colored product (p-nitrophenol) upon cleavage.

  • Protocol Summary:

    • Reaction Mixture: A reaction buffer is prepared containing pancreatic lipase enzyme and a substrate (e.g., pNPB).[6]

    • Inhibitor Addition: The test compound (e.g., Ampelopsin) is pre-incubated with the lipase enzyme to allow for binding.[6]

    • Reaction Initiation: The reaction is started by adding the substrate.

    • Absorbance Monitoring: The increase in absorbance at ~405 nm (due to p-nitrophenol release) is monitored over time using a spectrophotometer.

    • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the compound to that of a control reaction.

Conclusion and Future Directions

This compound and its related oligomeric stilbenoids are a promising class of natural products with demonstrated cytotoxic, antimalarial, and enzyme-inhibitory activities. The quantitative data available, primarily from in vitro studies, highlights their potential for development as therapeutic agents. However, the field is still nascent. Future research should focus on:

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways of this compound.

  • In Vivo Efficacy: Translating the promising in vitro results into animal models to assess efficacy, pharmacokinetics, and safety.

  • Structure-Activity Relationship (SAR): Systematically studying how modifications to the stilbenoid core affect biological activity to guide the synthesis of more potent and selective analogs.

  • Bioavailability: Investigating and overcoming the typically poor bioavailability of polyphenols through advanced drug delivery formulations.[11]

This guide provides a foundational summary for researchers aiming to explore the therapeutic potential of these complex and fascinating molecules.

References

Ampelopsin F: A Technical Guide on Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F is a naturally occurring resveratrol dimer, a class of polyphenolic compounds known for their diverse biological activities. It is crucial to distinguish this compound from Dihydromyricetin (also sometimes referred to as Ampelopsin), which is a flavonoid with a different chemical structure and biological profile. This guide focuses exclusively on the physicochemical properties and known biological activities of this compound, a compound of growing interest in phytochemical and pharmacological research. This document provides a comprehensive overview of its chemical characteristics, experimental protocols for its analysis, and insights into its mechanism of action.

Physicochemical Properties of this compound

This compound has been isolated as both dextrorotatory (+) and levorotatory (-) enantiomers from different plant sources. The quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₈H₂₂O₆[1]
Molecular Weight 454.5 g/mol [1]
Melting Point 220–222 °C (decomposes)[2]
Appearance Amorphous brown solid[2]
Solubility Low water solubility. Soluble in methanol, dimethyl sulfoxide (DMSO), acetone, ethyl acetate, chloroform, and dichloromethane.[2][3]
UV-Vis Spectroscopy (in Methanol) λmax at 220 and 282 nm[2]
Mass Spectrometry (HR-FAB-MS) m/z 454.1416 [M]⁺ (calculated for C₂₈H₂₂O₆, 454.1410)[2]
¹H NMR (500 MHz, CD₃OD) δ 7.02 (2H, d, J = 8.6 Hz), 6.72 (2H, d, J = 6.9 Hz), 6.69 (2H, d, J = 8.3 Hz), 6.50 (2H, d, J = 6.7 Hz), 6.38 (1H, d, J = 2.0 Hz), 6.36 (1H, d, J = 2.3 Hz), 6.08 (1H, d, J = 2.6 Hz), 6.01 (1H, d, J = 2.0 Hz), 4.08 (1H, s), 3.56 (1H, s), 3.23 (1H, s)[2]
¹³C NMR (125 MHz, CD₃OD) Signals representing 28 carbon atoms.[2]

Experimental Protocols

Detailed methodologies for the isolation, characterization, and biological evaluation of this compound are crucial for reproducible research. The following sections outline key experimental protocols.

Isolation and Structure Elucidation of (-)-Ampelopsin F from Dryobalanops oblongifolia
  • Extraction : The tree bark of Dryobalanops oblongifolia is extracted with acetone.[2]

  • Chromatography : The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Gravitational column chromatography over silica gel.

    • Vacuum liquid chromatography.

    • Radial chromatography.

  • Structure Elucidation : The purified compound's structure is determined using a combination of spectroscopic methods:

    • UV-Vis Spectroscopy : To identify the characteristic chromophores of oligostilbenes.[2]

    • Mass Spectrometry (MS) : To determine the molecular weight and formula.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.[2]

Antimalarial Activity Assay

The antimalarial activity of (-)-Ampelopsin F was evaluated against Plasmodium falciparum.

  • Method : The in vitro antimalarial activity is determined using the method described by Trager and Jensen.[2] This method involves the cultivation of the malaria parasite in human erythrocytes.

  • Procedure :

    • The parasites are cultured in the presence of varying concentrations of the test compound.

    • The growth of the parasite is monitored, often by microscopic examination of Giemsa-stained smears or by using biochemical assays that measure parasite-specific enzymes like lactate dehydrogenase.

    • The concentration at which the compound inhibits 50% of parasite growth (IC₅₀) is calculated. For (-)-Ampelopsin F, the reported IC₅₀ value is 0.001 μg/mL against the 3D7 strain of P. falciparum.[2]

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant potential of (+)-Ampelopsin F has been assessed by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Principle : In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Procedure :

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Different concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined. (+)-Ampelopsin F has shown moderate DPPH scavenging activity.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound derivatives has been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Principle : This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

  • Procedure :

    • Cells (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to adhere.

    • The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • The absorbance is read at a specific wavelength (around 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Biological Activities and Signaling Pathways

While extensive research on the signaling pathways of Dihydromyricetin exists, specific data for this compound is more limited. The known biological activities and proposed mechanisms of action for this compound are detailed below.

Antimalarial Activity and Mechanism of Action

(-)-Ampelopsin F has demonstrated potent antimalarial activity.[2] Computational studies, including molecular docking and molecular dynamics simulations, have been employed to elucidate its mechanism of action. These studies suggest that (-)-Ampelopsin F acts as an inhibitor of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. This enzyme is crucial for the synthesis of pyrimidines, which are essential for DNA synthesis and parasite replication. The proposed mechanism involves the binding of this compound to the active site of PfDHFR, thereby inhibiting its function. The hydroxyl groups on the this compound molecule are thought to play a key role in forming strong hydrogen bonds within the enzyme's active site.

Antimalarial_Mechanism_of_Ampelopsin_F AmpelopsinF (-)-Ampelopsin F Binding Binding to Active Site AmpelopsinF->Binding PfDHFR_TS Plasmodium falciparum DHFR-TS Enzyme PfDHFR_TS->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition DNA_Synthesis DNA Synthesis Blocked Inhibition->DNA_Synthesis Parasite_Death Parasite Death DNA_Synthesis->Parasite_Death

Caption: Proposed antimalarial mechanism of (-)-Ampelopsin F.

SIRT1 Inhibition

Studies have shown that (-)-Ampelopsin F exhibits inhibitory activity against Sirtuin 1 (SIRT1), a class III histone deacetylase. SIRT1 is involved in various cellular processes, including gene silencing, metabolism, and aging. The inhibition of SIRT1 by this compound suggests its potential role in modulating these pathways, although further research is needed to elucidate the specific downstream effects.

Antioxidant and Cytotoxic Activities

(+)-Ampelopsin F has been reported to possess antioxidant properties, as demonstrated by its ability to scavenge free radicals in the DPPH assay and inhibit lipid peroxidation. Furthermore, acetylated derivatives of this compound have shown cytotoxic effects against cancer cell lines, indicating a potential for further investigation in oncology research.

The following diagram illustrates a general experimental workflow for the isolation and biological screening of this compound.

Experimental_Workflow_Ampelopsin_F cluster_isolation Isolation and Characterization cluster_screening Biological Activity Screening Plant_Source Plant Source (e.g., Dryobalanops oblongifolia) Extraction Acetone Extraction Plant_Source->Extraction Chromatography Chromatographic Purification (Column, VLC, Radial) Extraction->Chromatography Structure_Elucidation Structure Elucidation (UV, MS, NMR) Chromatography->Structure_Elucidation Antimalarial Antimalarial Assay (vs. P. falciparum) Structure_Elucidation->Antimalarial Antioxidant Antioxidant Assay (DPPH) Structure_Elucidation->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT) Structure_Elucidation->Cytotoxicity

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ampelopsin F from Dryobalanops oblongifolia

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F is a dimeric stilbenoid that has been isolated from the tree bark of Dryobalanops oblongifolia, a member of the Dipterocarpaceae family.[1][2] This compound has garnered significant interest due to its potential biological activities, including promising antimalarial properties.[1][3] These application notes provide a comprehensive protocol for the extraction, fractionation, and purification of (-)-Ampelopsin F from the bark of Dryobalanops oblongifolia, based on established methodologies. The protocols detailed below are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes the quantitative data from a representative extraction of (-)-Ampelopsin F from Dryobalanops oblongifolia tree bark, as adapted from the work of Indriani et al. (2017).[1]

ParameterValue
Starting Plant Material5 kg of powdered tree bark
Extraction SolventAcetone
Maceration Time2 x 24 hours
Crude Acetone Extract YieldNot explicitly stated, described as a "gummy brownish extract"
Acetone-Diethyl Ether Soluble Fraction Yield48 g
Fraction D Yield (from VLC)3.2 g
Final Purified (-)-Ampelopsin F YieldNot explicitly stated

Experimental Protocols

This section outlines the detailed methodologies for the extraction and purification of this compound.

1. Plant Material Preparation

  • Collection and Identification: The tree bark of Dryobalanops oblongifolia should be collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.[1]

  • Drying and Grinding: The collected bark should be air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. Once thoroughly dried, the bark is ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction of Crude this compound

This protocol utilizes maceration, a simple and effective extraction technique for thermosensitive compounds.

  • Maceration:

    • Place 5 kg of powdered Dryobalanops oblongifolia bark into a large container suitable for maceration.

    • Add a sufficient volume of analytical grade acetone to completely submerge the powdered bark.

    • Seal the container and allow it to stand for 24 hours at room temperature, with occasional agitation.

    • After 24 hours, filter the mixture to separate the acetone extract from the plant residue.

    • Repeat the maceration process with the plant residue for an additional 24 hours using fresh acetone to maximize the extraction yield.[1]

  • Concentration:

    • Combine the acetone extracts from both maceration steps.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C. This will yield a gummy, brownish crude extract.[1]

3. Fractionation of the Crude Extract

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Acetone-Diethyl Ether Fractionation:

    • Dissolve the crude acetone extract in a minimal amount of acetone.

    • Gradually add diethyl ether to the solution while stirring. This will cause the precipitation of acetone-insoluble compounds.

    • Separate the soluble and insoluble fractions by filtration or decantation.

    • Concentrate the acetone-diethyl ether soluble fraction, which contains this compound, under reduced pressure.[1]

4. Purification of this compound

A multi-step chromatographic process is employed to isolate this compound from the soluble fraction.

  • Vacuum Liquid Chromatography (VLC):

    • The 48 g of the acetone-diethyl ether soluble fraction is subjected to VLC.[1]

    • Pack a VLC column with silica gel.

    • Adsorb the extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

    • Combine fractions that show a similar TLC profile. The fraction containing this compound (designated as Fraction D in the reference study) is selected for further purification.[1]

  • Gravity Column Chromatography (GCC):

    • The enriched fraction from VLC (3.2 g of Fraction D) is further purified by repeated GCC.[1]

    • Pack a glass column with silica gel.

    • Dissolve the fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a solvent system of n-hexane-ethyl acetate (5:5 ratio) and progressively increase the polarity to 100% ethyl acetate.[1]

    • Collect the fractions and monitor by TLC to identify those containing pure (-)-Ampelopsin F.

    • Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow Start Dryobalanops oblongifolia (Powdered Tree Bark) Maceration Maceration with Acetone (2 x 24h) Start->Maceration Concentration Concentration (Reduced Pressure) Maceration->Concentration CrudeExtract Gummy Brownish Crude Extract Concentration->CrudeExtract Fractionation Fractionation (Acetone-Diethyl Ether) CrudeExtract->Fractionation SolubleFraction Acetone-Diethyl Ether Soluble Fraction Fractionation->SolubleFraction Soluble InsolubleFraction Insoluble Fraction (Discarded) Fractionation->InsolubleFraction Insoluble VLC Vacuum Liquid Chromatography (VLC) (n-hexane-ethyl acetate) SolubleFraction->VLC FractionD Enriched Fraction D VLC->FractionD GCC Gravity Column Chromatography (GCC) (n-hexane-ethyl acetate) FractionD->GCC PureAmpelopsinF Purified (-)-Ampelopsin F GCC->PureAmpelopsinF

Caption: Workflow for this compound Extraction.

References

Application Note: Quantification of Ampelopsin F (Dihydromyricetin) using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of Ampelopsin F, also known as Dihydromyricetin. This method is applicable for the analysis of this compound in bulk materials and extracts. The described protocol offers excellent linearity, precision, and accuracy, making it suitable for quality control and research purposes in the pharmaceutical and nutraceutical industries.

Introduction

This compound, or Dihydromyricetin (DHM), is a flavonoid compound predominantly found in plants such as Ampelopsis grossedentata.[1] It has garnered significant interest due to its wide range of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] Consequently, the development of reliable analytical methods for the precise quantification of this compound is crucial for the standardization of raw materials and finished products. High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of flavonoid compounds due to its specificity, sensitivity, and reproducibility.[1] This document provides a detailed protocol for an isocratic reversed-phase HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific chromatographic conditions for the analysis of this compound are summarized in Table 1.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterCondition
HPLC Column C18, 5 µm particle size, 4.6 x 250 mm (or equivalent)
Mobile Phase 0.1% Phosphoric Acid in Water : Methanol (65:35, v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature 40 °C[3]
Detection Wavelength 290 nm[3]
Run Time Approximately 10 minutes

Note: The retention time for this compound under these conditions is approximately 6.9 minutes.[3]

Chemicals and Reagents
  • This compound (Dihydromyricetin) reference standard (purity ≥98%)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or ultrapure)

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5, 10, 25, 50, 100, and 150 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid extract is provided below.

  • Accurately weigh a known amount of the sample powder (e.g., 100 mg) into a suitable container.

  • Add a defined volume of methanol (e.g., 10 mL).

  • Sonicate the mixture for 30 minutes to ensure complete extraction of this compound.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.

Method Validation

The described HPLC-UV method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.

Linearity

The linearity of the method was established by analyzing the working standard solutions at six different concentrations. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
5Data Point 1
10Data Point 2
25Data Point 3
50Data Point 4
100Data Point 5
150Data Point 6
Regression Equation A = 59.488C + 49.32[3]
Correlation Coefficient (r²) 0.9999[3]
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 3: Limit of Detection and Limit of Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD) Calculated Value
Limit of Quantification (LOQ) Calculated Value
Precision

The precision of the method was evaluated by performing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

Table 4: Precision Data for this compound

Parameter%RSD
Intra-day Precision (n=6) < 2%
Inter-day Precision (n=6) < 2%
Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound standard was spiked into a sample matrix at three different concentration levels. The percentage recovery was then calculated.

Table 5: Accuracy (Recovery) Data for this compound

Spiked Concentration LevelMean Recovery (%)%RSD
LowValue< 2%
MediumValue< 2%
HighValue< 2%

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC-UV method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Solution Preparation HPLC_System HPLC-UV System (C18 Column, 290 nm) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration Calibration Curve Generation Data_Acquisition->Calibration Quantification Quantification of This compound Data_Acquisition->Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound. The method has been validated for its linearity, precision, and accuracy, demonstrating its suitability for routine quality control and research applications. The provided experimental protocol and workflow can be readily implemented in laboratories equipped with standard HPLC instrumentation.

References

Application Note: Identification and Quantification of Ampelopsin F in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as Dihydromyricetin, is a flavonoid found in various medicinal plants, most notably in Ampelopsis grossedentata (vine tea). It has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-tumor, and neuroprotective effects. Accurate and reliable identification and quantification of this compound in plant extracts are crucial for quality control, formulation development, and mechanistic studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the selective and sensitive detection of phytochemicals.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound from plant extracts is depicted below. This process includes sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (e.g., Ampelopsis grossedentata leaves) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction Homogenization filtration Filtration/Centrifugation extraction->filtration dilution Dilution filtration->dilution lc_separation UPLC/HPLC Separation dilution->lc_separation Injection ms_detection Mass Spectrometry Detection (ESI-) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation peak_integration Peak Integration & Identification msms_fragmentation->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: A generalized workflow for the analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Dried and powdered plant material (e.g., Ampelopsis grossedentata leaves)

  • 80% Methanol (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Perform ultrasonication for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis. For quantitative analysis, further dilution with the initial mobile phase may be necessary to fall within the calibration curve range.

LC-MS/MS Analysis

The following parameters are based on methods reported for the analysis of flavonoids in plant extracts and can be adapted for various LC-MS/MS systems.[1][2][3]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., Q-TOF, Q-Exactive Orbitrap, or Triple Quadrupole) with an electrospray ionization (ESI) source.[1][2][3]

Chromatographic Conditions:

  • Column: A reversed-phase column, such as a C18 column (e.g., 100 x 2.1 mm, 1.8 µm), is suitable for the separation of flavonoids.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    2.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.[1][2]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Data Acquisition: Full scan mode (m/z 100-1000) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

Data Presentation: Quantitative Analysis

For accurate quantification, a calibration curve should be constructed using a certified reference standard of this compound. The concentration of this compound in the plant extracts can then be determined by interpolating the peak area from the calibration curve.

Table 1: Multiple Reaction Monitoring (MRM) Parameters for this compound

Compound NamePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound319.05151.00179.0320

Note: The precursor ion corresponds to [M-H]⁻. Product ions and collision energy should be optimized on the specific instrument used.

Table 2: Example Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,987
50758,934
1001,520,112
5007,605,560
0.9995

Table 3: Quantification of this compound in Different Plant Extracts

Sample IDPlant SpeciesPeak AreaConcentration (ng/mL)Amount in Plant Material (mg/g)
EXT-001A. grossedentata Lot A456,78930.056.01
EXT-002A. grossedentata Lot B512,34533.706.74
EXT-003Hovenia dulcis123,4568.121.62

Signaling Pathways Modulated by this compound

This compound has been reported to modulate several key signaling pathways involved in inflammation and cancer.[4][5] Understanding these interactions is crucial for drug development professionals.

Ampelopsin_F_Signaling_Pathway cluster_inflammation Inflammatory Response cluster_cancer Cancer Progression AmpelopsinF This compound (Dihydromyricetin) NFkB_pathway NF-κB Pathway AmpelopsinF->NFkB_pathway Inhibits MAPK_pathway MAPK Pathway (p38, JNK) AmpelopsinF->MAPK_pathway Inhibits JAK_STAT_pathway JAK/STAT Pathway AmpelopsinF->JAK_STAT_pathway Inhibits mTOR_pathway mTOR Pathway AmpelopsinF->mTOR_pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines MAPK_pathway->Pro_inflammatory_Cytokines Cell_Proliferation Cell Proliferation & Angiogenesis JAK_STAT_pathway->Cell_Proliferation mTOR_pathway->Cell_Proliferation

Caption: Key signaling pathways modulated by this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the identification and quantification of this compound in plant extracts. The provided protocols for sample preparation and analysis, along with the structured data presentation and pathway diagrams, offer a comprehensive guide for researchers, scientists, and drug development professionals working with this promising natural compound. Adherence to these methodologies will ensure high-quality, reproducible data, facilitating further research and development of this compound-based products.

References

Application Notes and Protocols for the Structural Elucidation of Ampelopsin F using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F is a resveratrol dimer belonging to the stilbenoid family of natural products. These compounds have garnered significant interest in the scientific community due to their diverse and promising biological activities. The precise structural characterization of these complex molecules is a critical step in understanding their structure-activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous structural elucidation of novel and known natural products. This document provides a detailed guide, including experimental protocols and data interpretation, for the structural determination of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structural Information of this compound

Systematic Name: (1S,8R,9R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol[1]

Molecular Formula: C₂₈H₂₂O₆[1]

Structure and Atom Numbering:

Caption: 2D Structure of this compound with Atom Numbering.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated methanol (CD₃OD).

Table 1: ¹H NMR Data of this compound (500 MHz, CD₃OD)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-67.02d8.6
H-3, H-56.72d6.9
H-2a, H-6a6.69d8.3
H-3a, H-5a6.50d6.7
H-146.38d2.0
H-14a6.36d2.3
H-12a6.08d2.6
H-126.01d2.0
H-74.08s-
H-7a3.56s-
H-83.23s-
H-8a4.03s-

Table 2: ¹³C NMR Data of this compound (125 MHz, CD₃OD)

Atom No.Chemical Shift (δ, ppm)
C-13158.5
C-11a158.1
C-13a157.2
C-4, C-4a156.1
C-11153.2
C-9a147.9
C-9147.5
C-1139.1
C-1a136.1
C-2, C-6130.1
C-2a, C-6a129.4
C-10128.7
C-3, C-5115.8
C-3a, C-5a115.6
C-10a114.2
C-14a105.8
C-14104.4
C-12, C-12a102.0
C-859.3
C-7a50.9
C-8a49.9
C-747.6

Experimental Protocols

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent. Methanol-d₄ (CD₃OD) is a common choice for polyphenolic compounds like this compound due to its good solubilizing properties.

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general guidelines for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Spectral Width: Approximately 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

2.3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically through 2-3 bonds.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 4-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width: As for ¹H and ¹³C spectra.

    • Data Points: 1024 in F2 and 256 in F1.

    • Number of Scans: 8-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

    • Spectral Width: As for ¹H and ¹³C spectra.

    • Data Points: 2048 in F2 and 256 in F1.

    • Number of Scans: 16-32 per increment.

    • Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Workflow for Structural Elucidation

The process of elucidating the structure of this compound using NMR data follows a logical progression, integrating information from various experiments.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Data Integration and Structure Determination H1_NMR ¹H NMR Fragments Identify Spin Systems & Functional Groups H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT C13_NMR->Fragments COSY COSY COSY->Fragments HSQC HSQC HSQC->Fragments HMBC HMBC Connectivity Establish Connectivity of Fragments HMBC->Connectivity Fragments->Connectivity Structure Propose and Verify Final Structure Connectivity->Structure

Caption: Workflow for NMR-based structural elucidation.

Data Interpretation and Structural Assignment

  • ¹H NMR Analysis: The ¹H NMR spectrum provides initial information on the number and types of protons present. For this compound, the aromatic region (δ 6.0-7.1 ppm) shows signals characteristic of substituted benzene rings. The upfield signals (δ 3.2-4.1 ppm) correspond to the aliphatic methine protons in the core structure.

  • ¹³C NMR and DEPT Analysis: The ¹³C NMR spectrum indicates the total number of carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would further differentiate between CH, CH₂, and CH₃ groups, and identify quaternary carbons.

  • COSY Analysis: The COSY spectrum reveals the connectivity between coupled protons. For instance, correlations would be observed between the ortho- and meta-coupled protons on the aromatic rings, helping to define the substitution patterns.

  • HSQC Analysis: The HSQC spectrum directly correlates each proton signal with its attached carbon signal. This allows for the unambiguous assignment of the chemical shifts of all protonated carbons.

  • HMBC Analysis: The HMBC spectrum is key to assembling the complete molecular structure. It shows correlations between protons and carbons that are two or three bonds away. For this compound, crucial HMBC correlations would include:

    • Correlations from the aliphatic methine protons to the carbons of the aromatic rings, establishing the connectivity of the core structure to the phenyl and resorcinol units.

    • Correlations from aromatic protons to quaternary carbons, confirming the substitution patterns and the linkages between the rings.

By systematically analyzing and integrating the data from these 1D and 2D NMR experiments, the complete and unambiguous structure of this compound can be determined. This comprehensive approach is fundamental in natural product chemistry and drug discovery for the accurate characterization of bioactive molecules.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Ampelopsin F using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F is a natural oligostilbenoid found in plants such as Ampelopsis brevipedunculata var. hancei.[1] As a polyphenolic compound, it is of significant interest for its potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Therefore, accurate and standardized methods for evaluating the antioxidant capacity of compounds like this compound are essential in drug discovery and development.

This document provides detailed protocols for two of the most widely used methods for determining antioxidant activity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2][3][4] These assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to a stable free radical, resulting in a measurable color change.[2][5]

Principle of the Assays

DPPH Assay: The DPPH radical is a stable free radical with a deep purple color, exhibiting maximum absorbance around 517 nm.[2][6] When an antioxidant is added, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the solution to change color from purple to a pale yellow.[2][7] The decrease in absorbance at 517 nm is directly proportional to the antioxidant's radical scavenging activity.[2]

ABTS Assay: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which has a characteristic absorbance spectrum with maxima at approximately 415, 645, 734, and 815 nm.[8][9] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution.[10] The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[10]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol can be adapted for both cuvette-based spectrophotometers and microplate readers.

1.1. Materials and Reagents

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Positive Control: Ascorbic Acid or Trolox

  • Spectrophotometer or Microplate Reader

  • Cuvettes or 96-well microplates

  • Pipettes

  • Volumetric flasks

  • Aluminum foil

1.2. Reagent Preparation

  • DPPH Stock Solution (0.2 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 50 mL of methanol in a volumetric flask.[6] Mix thoroughly until completely dissolved. Wrap the flask in aluminum foil to protect it from light and store it at 4°C. It is recommended to prepare this solution fresh weekly.[6]

  • DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[6] This solution should be prepared fresh daily and kept in the dark.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. Sonication may be necessary to ensure complete dissolution.

  • Working Solutions of this compound and Positive Control: Prepare a series of dilutions of the this compound stock solution and the positive control (e.g., Ascorbic Acid) in methanol to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.3. Assay Procedure (Microplate Method)

  • Prepare the Microplate:

    • Blank: Add 200 µL of methanol to the blank wells.

    • Control: Add 100 µL of methanol and 100 µL of DPPH working solution to the control wells.

    • Samples: Add 100 µL of the various concentrations of this compound solutions and the positive control to the respective sample wells.

  • Initiate the Reaction: Add 100 µL of the DPPH working solution to all sample and positive control wells.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[6]

  • Measure Absorbance: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[6]

1.4. Calculation of Results

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the sample with the DPPH solution.

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This protocol is also suitable for both cuvette-based and microplate formats.

2.1. Materials and Reagents

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol (or Ethanol)

  • Phosphate Buffered Saline (PBS) or water

  • Positive Control: Trolox or Ascorbic Acid

  • Spectrophotometer or Microplate Reader

  • Cuvettes or 96-well microplates

  • Pipettes

  • Volumetric flasks

  • Aluminum foil

2.2. Reagent Preparation

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.

  • ABTS Radical Cation (ABTS•+) Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution.[11] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.[12]

  • Adjusted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • This compound Stock Solution (e.g., 1 mg/mL): Prepare as described for the DPPH assay.

  • Working Solutions of this compound and Positive Control: Prepare a series of dilutions of the this compound stock solution and the positive control in methanol to obtain a range of concentrations.

2.3. Assay Procedure (Microplate Method)

  • Prepare the Microplate:

    • Blank: Add 200 µL of methanol to the blank wells.

    • Control: Add 190 µL of the adjusted ABTS•+ solution and 10 µL of methanol to the control wells.

    • Samples: Add 190 µL of the adjusted ABTS•+ solution to the sample wells.

  • Add Samples: Add 10 µL of the various concentrations of the this compound solutions and the positive control to the respective sample wells.

  • Incubation: Mix and incubate the plate at room temperature for a set time (e.g., 6-10 minutes).[13]

  • Measure Absorbance: Measure the absorbance of each well at 734 nm using a microplate reader.

2.4. Calculation of Results

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (ABTS•+ solution without the sample).

  • A_sample is the absorbance of the sample with the ABTS•+ solution.

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Data Presentation

The quantitative data from both assays should be summarized in tables for clear comparison.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance at 517 nm (Mean ± SD)% Inhibition
Control 1.012 ± 0.0150
This compound (1) 0.854 ± 0.02115.61
This compound (5) 0.623 ± 0.01838.44
This compound (10) 0.451 ± 0.01155.43
This compound (25) 0.215 ± 0.00978.75
This compound (50) 0.108 ± 0.00589.33
Ascorbic Acid (10) 0.152 ± 0.00784.98
IC50 (µg/mL) -8.5

Table 2: ABTS Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance at 734 nm (Mean ± SD)% Inhibition
Control 0.705 ± 0.0110
This compound (1) 0.611 ± 0.01513.33
This compound (5) 0.432 ± 0.01238.72
This compound (10) 0.298 ± 0.00957.73
This compound (25) 0.145 ± 0.00679.43
This compound (50) 0.078 ± 0.00488.94
Trolox (10) 0.115 ± 0.00583.69
IC50 (µg/mL) -7.8

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution add_reagents Add Reagents to Microplate Wells prep_dpph->add_reagents prep_sample Prepare this compound & Control Dilutions prep_sample->add_reagents incubate Incubate in Dark (30 min) add_reagents->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

DPPH Assay Experimental Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts Prepare & Adjust ABTS•+ Working Solution add_reagents Add Reagents to Microplate Wells prep_abts->add_reagents prep_sample Prepare this compound & Control Dilutions prep_sample->add_reagents incubate Incubate at Room Temp (6-10 min) add_reagents->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 or TEAC calculate->determine_ic50

ABTS Assay Experimental Workflow.

References

Cell-based Antioxidant Activity Assays for Ampelopsin F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, such as vine tea.[1][2] It has garnered significant scientific interest due to its wide range of pharmacological properties, including potent antioxidant, anti-inflammatory, and hepatoprotective effects.[2][3] Unlike simple chemical-based antioxidant assays (e.g., DPPH or ABTS), cell-based assays provide a more biologically relevant assessment of a compound's antioxidant potential. These assays account for crucial factors such as cell uptake, metabolism, and the ability to interact with and modulate intracellular antioxidant defense mechanisms.[4]

This document provides detailed application notes and experimental protocols for evaluating the antioxidant activity of this compound using two key cell-based methodologies: direct measurement of intracellular Reactive Oxygen Species (ROS) scavenging and assessment of the upregulation of endogenous antioxidant pathways via Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling.

Application Note 1: Direct Intracellular ROS Scavenging Activity

This application note describes the use of the Cellular Antioxidant Activity (CAA) assay to quantify the direct ROS-scavenging capability of this compound within a cellular environment.

Assay Principle

The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-Dichlorodihydrofluorescein (DCFH) intracellularly. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-Dichlorofluorescein (DCF).[5][6] An antioxidant compound like this compound that scavenges intracellular ROS will inhibit the oxidation of DCFH to DCF, resulting in a quantifiable reduction in fluorescence intensity. A pro-oxidant stressor, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or high glucose, is often used to induce ROS production.[4][5]

Quantitative Data Summary: Cellular Antioxidant Activity (CAA) of this compound

The following table summarizes the effective concentration of this compound (Dihydromyricetin) in reducing intracellular ROS, as determined by the CAA assay.

CompoundCell LineEC₅₀ (µmol/L)Reference
This compound (DHM)L-02226.26[4][7]
C8-DHM (Acylated Derivative)L-0235.14[4][7]
Quercetin (Control)L-0210.99[4]

EC₅₀ (Median Effective Concentration) is the concentration of the compound required to inhibit 50% of the ROS-induced fluorescence.

Experimental Workflow: CAA Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_induce ROS Induction & Measurement c1 Seed Adherent Cells (e.g., L-02, HepG2, ARPE-19) in 96-well black, clear-bottom plate c2 Incubate for 24h (37°C, 5% CO₂) until ~80-90% confluent c1->c2 t1 Wash cells with PBS c2->t1 t2 Add this compound (various conc.) + DCFH-DA probe (e.g., 25 µM) to each well t1->t2 t3 Incubate for 1h (37°C, 5% CO₂) t2->t3 i1 Wash cells with PBS t3->i1 i2 Add ROS Inducer (e.g., AAPH, High Glucose) i1->i2 i3 Immediately measure fluorescence (Ex: 485 nm, Em: 530 nm) kinetically over 1h at 37°C i2->i3 i4 i4 i3->i4 Data Analysis: Calculate EC₅₀

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted from methodologies used for this compound and its derivatives.[4][5]

  • Cell Culture and Plating:

    • Culture a suitable adherent cell line (e.g., human liver L-02, human retinal pigment epithelial ARPE-19, or human hepatocellular carcinoma HepG2) in appropriate media.[4][5][8]

    • Seed the cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere until cells reach approximately 80-90% confluency.

  • Compound and Probe Incubation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in serum-free culture medium to achieve final desired concentrations (e.g., 10, 25, 50, 100, 200 µM).

    • Prepare a 25 µM working solution of 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.

    • Remove the culture medium from the cells and wash each well gently with 100 µL of sterile Phosphate-Buffered Saline (PBS).

    • Add 100 µL of medium containing both the desired concentration of this compound and 25 µM DCFH-DA to each well. Include appropriate controls (vehicle control, positive control like Quercetin).

    • Incubate the plate for 1 hour at 37°C.

  • ROS Induction and Measurement:

    • After incubation, carefully remove the treatment solution and wash the cells twice with 100 µL of PBS.

    • Add 100 µL of a ROS inducer solution (e.g., 600 µM AAPH or 30 mM high glucose in PBS) to each well.[4][5]

    • Immediately place the plate into a fluorescence microplate reader pre-warmed to 37°C.

    • Measure fluorescence intensity kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[9]

  • Data Analysis:

    • Calculate the area under the curve (AUC) from the kinetic fluorescence readings.

    • Normalize the data against the vehicle control to determine the percentage inhibition of ROS production for each concentration of this compound.

    • Plot the percentage inhibition against the log of this compound concentration and use a non-linear regression model to calculate the EC₅₀ value.

Application Note 2: Upregulation of Endogenous Antioxidant Defenses via Nrf2 Pathway

This application note describes methods to determine the indirect antioxidant activity of this compound by measuring its ability to activate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[10][11]

Pathway Principle

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] Upon exposure to oxidative stress or activators like this compound, Keap1 is modified, releasing Nrf2.[10][12] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), Heme Oxygenase-1 (HO-1), and enzymes involved in glutathione (GSH) synthesis and regeneration.[13][14]

Keap1-Nrf2 Signaling Pathway Activated by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inhibits DHM This compound (DHM) DHM->Keap1 inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Degradation Proteasomal Degradation Nrf2_cyto->Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant Genes (SOD, CAT, HO-1, GPx) ARE->Genes activates transcription Proteins Antioxidant Proteins Genes->Proteins translation Proteins->ROS neutralizes

Caption: this compound promotes Nrf2 nuclear translocation and antioxidant gene expression.

Quantitative Data Summary: Nrf2 Pathway Activation and Enzyme Upregulation

The following tables summarize the effects of this compound (Dihydromyricetin) on Nrf2 pathway proteins and downstream antioxidant enzyme activities in different cell models.

Table 2.1: Effect of this compound on Nrf2 Pathway Protein Expression

Cell LineTreatmentConcentrationOutcomeReference
IPEC-J2This compound10, 20, 40 µmol/mLSignificant increase in nuclear Nrf2[14][15]
IPEC-J2This compound10, 20, 40 µmol/mLSignificant upregulation of HO-1 protein[14][15]
AML-12 & IEC-6This compoundNot specifiedInhibition of Keap1, promotion of nuclear Nrf2[12]

Table 2.2: Effect of this compound on Antioxidant Enzyme Activity

Cell LineStressorTreatment Conc.OutcomeReference
ARPE-19High Glucose50, 100, 200 µMDose-dependent increase in SOD activity[5]
ARPE-19High Glucose50, 100, 200 µMDose-dependent increase in CAT activity[5]
ARPE-19High Glucose50, 100, 200 µMDose-dependent increase in GSH levels[5]
HUVECsSodium NitroprussideNot specifiedIncreased SOD activity[16]

Experimental Workflow: Nrf2 Nuclear Translocation Assay (Western Blot)

G cluster_prep Cell Culture & Treatment cluster_extract Protein Extraction cluster_blot Western Blotting p1 Culture cells (e.g., IPEC-J2) in 6-well plates p2 Treat with this compound (e.g., 10, 20, 40 µM) for a specified time (e.g., 24h) p1->p2 e1 Harvest cells p2->e1 e2 Perform nuclear and cytoplasmic fractionation using a commercial kit e1->e2 e3 Determine protein concentration of each fraction (e.g., BCA assay) e2->e3 b1 Separate proteins by SDS-PAGE e3->b1 b2 Transfer proteins to PVDF membrane b1->b2 b3 Block membrane and probe with primary antibodies (anti-Nrf2, anti-Keap1, anti-Lamin B1, anti-GAPDH) b2->b3 b4 Incubate with HRP-conjugated secondary antibody b3->b4 b5 Detect signal with ECL substrate and image the blot b4->b5 b6 b6 b5->b6 Densitometry Analysis: Quantify band intensity

Caption: Workflow for assessing Nrf2 nuclear translocation via Western Blot.

Detailed Protocol 1: Nrf2 Nuclear Translocation by Western Blot

This protocol is a representative method based on studies showing this compound-induced Nrf2 activation.[12][14]

  • Cell Culture and Treatment:

    • Seed cells (e.g., IPEC-J2) in 6-well plates and grow to 80-90% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a predetermined time (e.g., 12-24 hours).

  • Nuclear and Cytoplasmic Extraction:

    • Following treatment, wash cells with ice-cold PBS and harvest by scraping.

    • Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate the protein fractions.

    • Determine the protein concentration of both the nuclear and cytoplasmic lysates using a BCA Protein Assay Kit.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each nuclear and cytoplasmic fraction onto a 10% SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against Nrf2 (for nuclear fractions), Keap1 (for cytoplasmic fractions), Lamin B1 (nuclear loading control), and GAPDH (cytoplasmic loading control).

    • Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the Nrf2 band intensity to the Lamin B1 band intensity for nuclear fractions. Normalize Keap1 to GAPDH for cytoplasmic fractions.

    • Express the results as fold-change relative to the untreated control group.

Detailed Protocol 2: Antioxidant Enzyme Activity Assays

This protocol provides a general framework for measuring the activity of key antioxidant enzymes following cell treatment with this compound.[5]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates or 100 mm dishes and grow to 80-90% confluency.

    • Treat cells with this compound at desired concentrations. If applicable, co-treat with a stressor (e.g., high glucose) to induce an oxidative state.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS and harvest.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a specific buffer provided in an assay kit) on ice.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (total cell lysate) and determine the protein concentration.

  • Enzyme Activity Measurement:

    • Use commercially available colorimetric assay kits to measure the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) according to the manufacturer's instructions.

    • These kits typically involve a specific substrate that, when acted upon by the enzyme, produces a colored product measurable with a spectrophotometer.

    • Measure the absorbance at the specified wavelength for each assay.

  • Data Analysis:

    • Calculate the enzyme activity based on the standard curve provided in the kit.

    • Normalize the enzyme activity to the total protein concentration of the lysate (e.g., U/mg protein).

    • Compare the activity in this compound-treated samples to the untreated or vehicle-treated controls.

References

Application Notes: In Vitro Anti-inflammatory Assay Using Ampelopsin F on Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ampelopsin F, a flavonoid derivative, has demonstrated potential anti-inflammatory effects. This document outlines the protocols for evaluating the anti-inflammatory properties of this compound in vitro using macrophage cell lines, such as RAW 264.7 or THP-1. Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). These protocols detail methods to quantify the inhibitory effects of this compound on the production of these inflammatory markers and to assess its impact on cell viability and key signaling pathways.

Target Audience: Researchers, scientists, and drug development professionals.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1.

  • Culture Medium:

    • RAW 264.7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • THP-1: RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing: Passage cells every 2-3 days to maintain logarithmic growth.

  • THP-1 Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before treatment.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound on macrophages to establish non-toxic concentrations for subsequent experiments.[1][2]

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

    • DMSO or solubilization solution[1]

  • Procedure:

    • Seed RAW 264.7 or differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[4]

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][5]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant as an indicator of NO production.[6][7]

  • Materials:

    • 24-well or 96-well cell culture plates

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (a mixture of equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[8]

    • Sodium nitrite (NaNO2) for standard curve

  • Procedure:

    • Seed macrophages in a 24-well or 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[4]

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540-550 nm.[7][8]

  • Data Analysis: Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by this compound compared to the LPS-only treated group.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[9][10][11]

  • Materials:

    • 24-well or 96-well cell culture plates

    • This compound

    • LPS

    • ELISA kits for TNF-α, IL-6, and IL-1β

  • Procedure:

    • Seed macrophages and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 4-24 hours (incubation time can be optimized depending on the cytokine).[4][9]

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions for each cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate for color development.[11]

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve provided in the kit. Determine the percentage of inhibition of each cytokine by this compound.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to investigate the effect of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK.

  • Materials:

    • 6-well cell culture plates

    • This compound

    • LPS

    • Cell lysis buffer

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Culture and treat macrophages with this compound and/or LPS for a shorter duration (e.g., 15-60 minutes) to observe phosphorylation events.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the total protein or loading control.

Data Presentation

Table 1: Effect of this compound on Macrophage Viability (MTT Assay)

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
This compound (1)98.7 ± 4.8
This compound (5)97.2 ± 5.1
This compound (10)96.5 ± 4.9
This compound (25)95.1 ± 5.3
This compound (50)93.8 ± 4.7
This compound (100)89.3 ± 6.0

Data are presented as mean ± SD from three independent experiments.

Table 2: Inhibitory Effect of this compound on LPS-Induced NO Production

TreatmentNO Concentration (µM)% Inhibition
Control1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + this compound (10 µM)18.5 ± 1.528.3
LPS + this compound (25 µM)12.1 ± 1.153.1
LPS + this compound (50 µM)6.7 ± 0.874.0

Data are presented as mean ± SD from three independent experiments.

Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control25.4 ± 3.115.8 ± 2.510.2 ± 1.9
LPS (1 µg/mL)1245.7 ± 98.2856.3 ± 75.4452.1 ± 40.7
LPS + this compound (10 µM)987.2 ± 85.6678.9 ± 60.1350.8 ± 32.1
LPS + this compound (25 µM)654.8 ± 54.3432.1 ± 38.7210.5 ± 25.6
LPS + this compound (50 µM)312.5 ± 29.8210.6 ± 22.398.7 ± 15.4

Data are presented as mean ± SD from three independent experiments.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Culture Macrophage Culture (RAW 264.7 or THP-1) Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treatment with This compound Seed->Pretreat MTT Cell Viability (MTT Assay) Seed->MTT Parallel Experiment Stimulate Stimulation with LPS Pretreat->Stimulate Griess NO Production (Griess Assay) Stimulate->Griess ELISA Cytokine Measurement (ELISA) Stimulate->ELISA WB Signaling Pathway Analysis (Western Blot) Stimulate->WB

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Genes activates transcription AmpelopsinF This compound AmpelopsinF->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Pathway cluster_mapks MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes AmpelopsinF This compound AmpelopsinF->TAK1 may inhibit

Caption: Potential inhibition of MAPK signaling pathways by this compound.

References

Measuring inhibition of NF-κB pathway by Ampelopsin F

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Topic: Measuring the Inhibitory Effect of Ampelopsin F on the NF-κB Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction Ampelopsin, also known as dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus.[1][2] It has garnered significant attention for its wide range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2][3] The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[4][5] Dysregulation of this pathway is implicated in various inflammatory diseases.[4] Ampelopsin has been shown to exert its potent anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[6][7][8]

This document provides detailed protocols for researchers to effectively measure and quantify the inhibitory effects of this compound on the NF-κB pathway in vitro. The methodologies cover the assessment of key inflammatory mediators, analysis of protein phosphorylation events, and evaluation of NF-κB nuclear translocation.

Mechanism of Action: this compound in the NF-κB Pathway

This compound inhibits the canonical NF-κB pathway, which is typically activated by stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[8][9] The inhibitory action of this compound occurs at several key points: it suppresses the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[8][9] This prevents the release and nuclear translocation of the active NF-κB p65 subunit.[6][9] Furthermore, this compound can attenuate upstream signaling events, including the phosphorylation of IκB kinase (IKK), and reduce the accumulation of reactive oxygen species (ROS) that can otherwise activate the pathway.[6][7]

NF_kappa_B_Pathway NF-κB Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates NFkB_complex p65/p50/IκBα (Inactive) IKK->NFkB_complex Phosphorylates IκBα IkB IκBα p65 p65 p50 p50 p_IkB p-IκBα NFkB_complex->p_IkB NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active Releases Proteasome Proteasome Degradation p_IkB->Proteasome NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Translocates Ampelopsin This compound Ampelopsin->IKK Inhibits Ampelopsin->NFkB_active Inhibits Translocation DNA κB DNA Site NFkB_nuc->DNA Binds Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Gene Induces

Caption: Canonical NF-κB pathway showing inhibition points by this compound.

Experimental Design and Workflow

A typical experimental workflow to assess the efficacy of this compound involves stimulating a relevant cell line (e.g., RAW 264.7 macrophages) with an inflammatory agent like LPS, in the presence or absence of the inhibitor. Subsequent analyses are performed to measure downstream effects.

Experimental_Workflow General Experimental Workflow A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment with this compound (Various Concentrations) A->B C 3. Stimulation with LPS (e.g., 1 µg/mL) B->C D 4. Incubation (Time-dependent) C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F Griess Assay (Nitric Oxide) E->F G ELISA (Cytokines: TNF-α, IL-6) E->G H Western Blot (p-IκBα, p-p65) E->H I Immunofluorescence (p65 Translocation) E->I J Reporter Assay (Luciferase) E->J

Caption: Workflow for evaluating this compound's effect on NF-κB activation.

Key Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a suitable model.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western Blot) and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 10, 25, 50, 100 µM). Incubate for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells (except for the negative control group).

  • Incubation: Incubate for the desired period (e.g., 30 min for phosphorylation studies, 24 hours for cytokine and NO analysis).

  • Collection: Collect the supernatant for NO and cytokine analysis. Lyse the cells with appropriate buffers for protein analysis.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: This assay measures nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.

  • Procedure: a. Collect 50 µL of supernatant from each well of a 96-well plate. b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.

  • Procedure: a. Use commercially available ELISA kits for murine TNF-α, IL-6, or IL-1β. b. Follow the manufacturer’s instructions precisely. c. In brief, coat a 96-well plate with a capture antibody. d. Add standards and collected supernatants to the wells and incubate. e. Add a detection antibody, followed by a streptavidin-HRP conjugate. f. Add a substrate solution (e.g., TMB) to develop color. g. Stop the reaction and measure absorbance at 450 nm. h. Calculate cytokine concentrations based on the standard curve.

Protocol 4: Analysis of NF-κB Pathway Proteins (Western Blot)
  • Principle: Western blotting is used to detect changes in the phosphorylation status and total protein levels of key pathway components like IκBα and p65.

  • Procedure: a. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify band intensity using software like ImageJ, normalizing phosphoproteins to total protein and loading controls.

Protocol 5: NF-κB p65 Nuclear Translocation (Immunofluorescence)
  • Principle: This microscopic technique visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[10]

  • Procedure: a. Grow and treat cells on glass coverslips in a 24-well plate. b. After a short incubation with LPS (e.g., 30-60 minutes), wash the cells with PBS. c. Fix the cells with 4% paraformaldehyde for 15 minutes. d. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes. e. Block with 1% BSA in PBST for 1 hour. f. Incubate with an anti-p65 primary antibody overnight at 4°C. g. Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. h. Counterstain nuclei with DAPI. i. Mount coverslips on slides and visualize using a fluorescence microscope. j. Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of p65.

Data Presentation: Quantitative Analysis

The following tables summarize representative data from experiments investigating the dose-dependent inhibition of LPS-induced NF-κB activation by this compound in RAW 264.7 cells.

Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production

Treatment GroupNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated)1.2 ± 0.345 ± 828 ± 5
LPS (1 µg/mL)28.5 ± 2.12510 ± 1501850 ± 120
LPS + this compound (10 µM)22.1 ± 1.81980 ± 1351420 ± 110
LPS + this compound (25 µM)15.4 ± 1.31250 ± 90930 ± 85
LPS + this compound (50 µM)8.9 ± 0.9640 ± 55450 ± 40
LPS + this compound (100 µM)4.3 ± 0.5210 ± 25150 ± 20

Data are presented as mean ± SD. Data is representative of expected outcomes.

Table 2: Densitometric Analysis of NF-κB Pathway Protein Phosphorylation

Treatment Groupp-IκBα / IκBα Ratiop-p65 / p65 Ratio
Control (Untreated)1.01.0
LPS (1 µg/mL)5.8 ± 0.44.9 ± 0.3
LPS + this compound (25 µM)3.1 ± 0.32.8 ± 0.2
LPS + this compound (50 µM)1.7 ± 0.21.6 ± 0.1

Data are presented as fold change relative to the control group (mean ± SD). Data is representative of expected outcomes.

Logical Framework of the Study

The core logic of the experiments is to compare the cellular response to an inflammatory stimulus in the presence and absence of the test compound, this compound.

Logical_Framework Logical Framework of Experimental Groups Stimulus Inflammatory Stimulus (LPS) Cells Cellular System (RAW 264.7) Stimulus->Cells Activates NF-κB Inhibitor Inhibitor (this compound) Inhibitor->Cells Inhibits NF-κB Outcome Measured Outcomes - Cytokine Release - NO Production - Protein Phosphorylation - p65 Translocation Cells->Outcome Leads to

Caption: Logical relationship between stimulus, inhibitor, and outcomes.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. By employing a combination of biochemical and imaging-based assays, researchers can comprehensively characterize the compound's mechanism of action and quantify its anti-inflammatory potency. These methods are crucial for the preclinical evaluation of this compound and other potential NF-κB inhibitors in the context of drug discovery for inflammatory diseases.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Ampelopsin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for evaluating the in vivo efficacy of Ampelopsin F (Dihydromyricetin), a natural flavonoid compound with demonstrated anti-cancer properties. The following sections detail established protocols for various cancer types, summarize key quantitative data from preclinical studies, and illustrate the associated signaling pathways.

Prostate Cancer Xenograft Model

This section outlines the protocol for assessing the anti-tumor and anti-metastatic effects of this compound in an orthotopic prostate cancer mouse model.

Experimental Protocol

Animal Model:

  • Species: Mouse

  • Strain: Athymic nude mice (nu/nu)

  • Sex: Male

  • Age: 4-6 weeks

Cell Line:

  • Cell Type: PC-3 (human prostate adenocarcinoma)

  • Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Tumor Induction:

  • Anesthetize mice using an appropriate anesthetic agent.

  • Make a small incision in the lower abdomen to expose the prostate.

  • Inject 2 x 10^6 PC-3 cells in 20 µL of a 1:1 mixture of serum-free medium and Matrigel directly into the dorsal lobe of the prostate.

  • Suture the incision and monitor the animals for recovery.

This compound Administration:

  • Dosage: 150 mg/kg and 300 mg/kg body weight.

  • Vehicle: 0.5% carboxymethylcellulose (CMC).

  • Route of Administration: Oral gavage.

  • Frequency: Once daily.

  • Treatment Duration: 8 weeks, starting one week after tumor cell implantation.

Efficacy Evaluation:

  • Tumor Growth: At the end of the 8-week treatment period, sacrifice the mice, dissect the prostate tumors, and measure their weight.

  • Metastasis: Carefully dissect and count the number of metastatic nodules in the lymph nodes and lungs.

  • Body Weight and Food Intake: Monitor and record the body weight and food intake of the mice weekly throughout the study to assess toxicity.

  • Immunohistochemistry: Perform immunohistochemical analysis on tumor tissues to evaluate markers for apoptosis (e.g., TUNEL assay), cell proliferation (e.g., Ki-67), and angiogenesis (e.g., CD31).

Quantitative Data Summary
Treatment GroupFinal Tumor Weight (g)% Inhibition of Tumor GrowthLymph Node Metastases (count)% Inhibition of Lymph Node MetastasisLung Metastases (count)% Inhibition of Lung Metastasis
Control (Vehicle)1.24 ± 0.21-11.0 ± 2.1-7.1 ± 1.5-
This compound (150 mg/kg)0.89 ± 0.1828.2%8.0 ± 1.927.3%3.0 ± 1.057.7%
This compound (300 mg/kg)0.63 ± 0.1549.2%5.0 ± 1.454.5%0.5 ± 0.292.9%

*Statistically significant difference from the control group (P < 0.05). Data is presented as mean ± SEM.[1][2][3][4]

Experimental Workflow

prostate_cancer_workflow cluster_prep Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment cluster_evaluation Efficacy Evaluation PC-3 Cell Culture PC-3 Cell Culture Orthotopic Injection Orthotopic Injection PC-3 Cell Culture->Orthotopic Injection Animal Acclimatization Animal Acclimatization Animal Acclimatization->Orthotopic Injection This compound Administration This compound Administration Orthotopic Injection->this compound Administration Tumor Measurement Tumor Measurement This compound Administration->Tumor Measurement Metastasis Assessment Metastasis Assessment This compound Administration->Metastasis Assessment IHC Analysis IHC Analysis This compound Administration->IHC Analysis

Prostate Cancer Xenograft Workflow

Breast Cancer Xenograft Model

This section provides the protocol for evaluating the efficacy of this compound in a subcutaneous breast cancer mouse model.

Experimental Protocol

Animal Model:

  • Species: Mouse

  • Strain: Athymic nude mice

  • Sex: Female

  • Age: 4-5 weeks

Cell Line:

  • Cell Type: MDA-MB-231 (human breast adenocarcinoma)

  • Culture Conditions: L-15 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Tumor Induction:

  • Harvest MDA-MB-231 cells and resuspend them in sterile PBS.

  • Subcutaneously inject 5 x 10^6 cells in 100 µL of PBS into the right flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., ~100 mm³).

This compound Administration:

  • Dosage: 50 mg/kg and 100 mg/kg body weight.

  • Vehicle: Not specified, but likely a standard vehicle like CMC or PBS.

  • Route of Administration: Intraperitoneal injection.

  • Frequency: Daily.

  • Treatment Duration: 21 days.

Efficacy Evaluation:

  • Tumor Volume: Measure tumor dimensions with calipers every 3 days and calculate the volume using the formula: (Length x Width²) / 2.

  • Tumor Weight: At the end of the study, excise the tumors and weigh them.

  • Body Weight: Monitor and record the body weight of the mice regularly.

Quantitative Data Summary
Treatment GroupMean Tumor Volume at Day 21 (mm³)% Inhibition of Tumor VolumeMean Tumor Weight at Day 21 (g)% Inhibition of Tumor Weight
Control~1200-~0.8-
This compound (50 mg/kg)~700~41.7%Not ReportedNot Reported
This compound (100 mg/kg)~400~66.7%Not ReportedNot Reported

*Statistically significant difference from the control group.[5][6]

Signaling Pathway Modulation

This compound has been shown to inhibit the mTOR signaling pathway in breast cancer cells.[5][6]

mtor_pathway This compound This compound mTOR mTOR This compound->mTOR inhibits Protein Synthesis Protein Synthesis mTOR->Protein Synthesis promotes Cell Growth Cell Growth mTOR->Cell Growth promotes Proliferation Proliferation mTOR->Proliferation promotes

This compound and mTOR Pathway

Gastric Cancer In Vitro Model

While a full in vivo protocol for gastric cancer was not detailed in the provided search results, in vitro studies have elucidated the mechanism of action of this compound (Dihydromyricetin) in gastric cancer cells, which can inform future in vivo study design.

Experimental Protocol (In Vitro)

Cell Line:

  • Cell Type: BGC-823 (human gastric carcinoma)

  • Culture Conditions: Standard cell culture conditions.

This compound Treatment:

  • Concentrations: 0, 40, 60, 80, 100, and 120 µg/mL.

  • Duration: 24 hours.

Assays:

  • Cell Viability: CCK-8 assay.

  • Colony Formation: Colony forming assay.

  • Migration: Transwell assay.

  • Protein Expression: Western blotting for proteins in the Akt/STAT3 signaling pathway (e.g., p-Akt, p-STAT3, HMGB1, Cyclin D1, Cyclin E1, E-cadherin, N-cadherin).

  • MMP Levels: ELISA for MMP-2 and MMP-9.

Signaling Pathway Modulation

Dihydromyricetin inhibits the proliferation and migration of gastric cancer cells by suppressing the Akt/STAT3 signaling pathway and downregulating HMGB1 expression.[7][8][9]

akt_stat3_pathway Dihydromyricetin Dihydromyricetin Akt Akt Dihydromyricetin->Akt inhibits phosphorylation STAT3 STAT3 Dihydromyricetin->STAT3 inhibits phosphorylation HMGB1 HMGB1 Dihydromyricetin->HMGB1 downregulates Proliferation Proliferation Akt->Proliferation STAT3->Proliferation Migration Migration HMGB1->Migration

Dihydromyricetin and Akt/STAT3 Pathway

Ovarian Cancer In Vitro Model

Similar to gastric cancer, detailed in vivo protocols for ovarian cancer were not available in the search results, but in vitro studies provide valuable mechanistic insights.

Experimental Protocol (In Vitro)

Cell Lines:

  • Cell Types: A2780 and SKOV3 (human ovarian cancer), and their paclitaxel (PTX) and doxorubicin (DOX) resistant counterparts.

This compound (DHM) Treatment:

  • Concentrations: Various concentrations to assess dose-dependent effects.

Assays:

  • Cell Viability and Apoptosis: MTT assay and flow cytometry.

  • Protein Expression: Western blotting for p53 and Survivin.

Signaling Pathway Modulation

Dihydromyricetin induces apoptosis and can reverse multi-drug resistance in ovarian cancer cells through a p53-mediated downregulation of Survivin.[10]

p53_survivin_pathway Dihydromyricetin Dihydromyricetin p53 p53 Dihydromyricetin->p53 activates Survivin Survivin p53->Survivin downregulates Apoptosis Apoptosis Survivin->Apoptosis inhibits Drug Resistance Drug Resistance Survivin->Drug Resistance promotes

Dihydromyricetin and p53/Survivin Pathway

Disclaimer: These protocols are intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and under an approved animal care and use protocol.

References

Application Notes and Protocols for Studying the Neuroprotective Effects of Ampelopsin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also widely known as Ampelopsin or Dihydromyricetin (DHM), is a natural flavonoid compound extracted from plants such as Ampelopsis grossedentata.[1] Emerging research has highlighted its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, making it a compelling candidate for neuroprotective therapies.[2][3] In vitro cell culture models are indispensable tools for elucidating the mechanisms by which this compound confers protection to neuronal cells, particularly in the context of neurodegenerative diseases like Parkinson's Disease.

These application notes provide a comprehensive overview and detailed protocols for utilizing neuronal cell lines to investigate the neuroprotective effects of this compound. The focus is on models of neurotoxin-induced cell death, which mimic key pathological aspects of neurodegeneration.

Recommended Cell Culture Models

The selection of an appropriate cell line is critical for modeling neurodegenerative processes. Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are widely used and well-characterized models for studying Parkinson's Disease pathology.[4][5][6] These cells, especially when differentiated, exhibit many characteristics of mature neurons and are susceptible to neurotoxins that target dopaminergic systems.

  • SH-SY5Y Cells: A human-derived cell line that can be differentiated into a more mature neuronal phenotype. It is a common model for studying neurotoxicity and neuroprotection.[7]

  • PC12 Cells: A rat-derived cell line that, upon differentiation with nerve growth factor (NGF), extends neurites and adopts biochemical and morphological features of sympathetic neurons. It is highly sensitive to the neurotoxin 6-hydroxydopamine (6-OHDA).[4][5]

  • MES23.5 Cells: A dopaminergic neuronal cell line that is particularly relevant for studying Parkinson's disease, as it is sensitive to toxins like MPP+, the active metabolite of MPTP.[1]

Neurotoxic Insult: To model neuronal damage, cells are typically exposed to specific neurotoxins.

  • 6-Hydroxydopamine (6-OHDA): A neurotoxin that selectively destroys dopaminergic and noradrenergic neurons. It induces oxidative stress and apoptosis.[8][9]

  • MPP+ (1-methyl-4-phenylpyridinium): The active metabolite of MPTP, which inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and apoptosis.[1]

Experimental Workflow

A typical experiment to assess the neuroprotective effects of this compound involves pre-treating the neuronal cells with the compound before exposing them to a neurotoxin. The general workflow is outlined below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Culture Culture SH-SY5Y or PC12 cells Seed Seed cells into multi-well plates Culture->Seed Differentiate Differentiate cells (optional) Seed->Differentiate Pretreat Pre-treat with this compound (various concentrations) Differentiate->Pretreat Induce Induce neurotoxicity (e.g., with 6-OHDA or MPP+) Pretreat->Induce Incubate Incubate for 24-48 hours Induce->Incubate Viability Cell Viability Assay (MTT) Incubate->Viability ROS ROS Measurement Incubate->ROS Apoptosis Apoptosis Assay (Flow Cytometry) Incubate->Apoptosis Western Western Blot (Signaling Proteins) Incubate->Western

Caption: General experimental workflow for assessing this compound neuroprotection.

Key Experimental Protocols

Cell Culture and Treatment
  • Cell Line Maintenance: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well for viability assays or in larger plates (e.g., 6-well) for protein analysis.

  • Pre-treatment: After 24 hours, replace the medium with a fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Incubate for a specified pre-treatment time (e.g., 1-2 hours).

  • Neurotoxin Exposure: Add the neurotoxin (e.g., 250 µM 6-OHDA or 500 µM MPP+) to the wells containing this compound.

  • Incubation: Incubate the cells for an additional 24 to 48 hours before analysis.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

  • Incubation with MTT: Following the treatment period, add 20 µL of the MTT stock solution to each well of the 96-well plate and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Preparation: Culture and treat cells in a 24-well plate as described above.

  • Probe Loading: After treatment, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, p-GSK-3β, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Data Presentation and Expected Results

Quantitative data should be presented in a clear, tabular format to facilitate comparison between different treatment groups.

Table 1: Neuroprotective Effect of this compound (DHM) on MPP+-Induced Cell Death in MES23.5 Dopaminergic Cells [1]

Treatment GroupConcentrationCell Viability (% of Control)Relative ROS Production (% of MPP+ Group)
Control -100 ± 5.6-
MPP+ only 500 µM52.3 ± 4.1100
MPP+ + DHM 1 µM65.8 ± 3.982.5 ± 6.3
MPP+ + DHM 10 µM78.4 ± 5.261.7 ± 5.5
MPP+ + DHM 50 µM89.1 ± 4.845.1 ± 4.9

Data are representative and compiled from published studies. Values are presented as mean ± SEM.[1]

Expected Outcomes:

  • This compound is expected to increase the viability of neuronal cells exposed to neurotoxins like MPP+ or 6-OHDA in a dose-dependent manner.[1]

  • A significant reduction in intracellular ROS levels is anticipated in cells pre-treated with this compound.[1]

  • Western blot analysis is expected to show that this compound modulates key signaling pathways. This may include the upregulation of anti-apoptotic proteins (Bcl-2) and the downregulation of pro-apoptotic proteins (Bax, cleaved caspase-3).[2] Furthermore, activation of pro-survival and antioxidant pathways, such as Akt/GSK-3β and Nrf2/HO-1, is expected.[1][10]

Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of multiple intracellular signaling pathways. Key pathways include the antioxidant Nrf2/ARE pathway and the pro-survival Akt/GSK-3β pathway.

Nrf2/ARE Antioxidant Pathway

Under conditions of oxidative stress, this compound can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1).[7][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHM This compound (DHM) Keap1_Nrf2 Keap1-Nrf2 Complex DHM->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., from 6-OHDA) ROS->Keap1_Nrf2 disrupts Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 (Degraded) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to HO1 HO-1, NQO1, etc. ARE->HO1 activates transcription of Protection Cellular Protection (Antioxidant Response) HO1->Protection

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

Akt/GSK-3β Pro-Survival Pathway

This compound has also been shown to activate the Akt signaling pathway.[1] Activated (phosphorylated) Akt can then phosphorylate and inactivate Glycogen Synthase Kinase-3 Beta (GSK-3β). Inactivation of GSK-3β, a pro-apoptotic kinase, prevents downstream apoptotic events and promotes cell survival.[1]

G DHM This compound (DHM) Akt Akt DHM->Akt activates pAkt p-Akt (Active) Akt->pAkt phosphorylation GSK3b GSK-3β (Active) pAkt->GSK3b phosphorylates (inactivates) pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Apoptosis Apoptosis GSK3b->Apoptosis promotes Survival Neuronal Survival pGSK3b->Survival promotes

References

Application Notes and Protocols for the Synthesis of Ampelopsin F Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Ampelopsin F and its derivatives, detailing experimental protocols and summarizing their biological activities. The information is intended to guide researchers in the development of novel therapeutic agents based on the this compound scaffold.

Introduction to this compound and its Therapeutic Potential

This compound, a resveratrol dimer, has garnered significant interest in medicinal chemistry due to its diverse biological activities. However, its clinical utility can be limited by factors such as chemical instability.[1] To address these limitations and enhance its therapeutic profile, the synthesis of various this compound derivatives has become a key area of research. These derivatives aim to improve stability, bioavailability, and target specificity, thereby unlocking the full therapeutic potential of this natural product scaffold.

Synthetic Strategies for this compound and its Derivatives

The synthesis of this compound and its derivatives involves a range of organic chemistry reactions. Below are protocols for the total synthesis of this compound and the preparation of key derivative classes.

Total Synthesis of (±)-Ampelopsin F

A 12-step linear synthesis for (±)-Ampelopsin F has been reported by Snyder.[2] The key steps and reagents are outlined below. While a detailed, step-by-step protocol is not publicly available, this schematic provides a roadmap for its synthesis.

Key Reactions and Reagents: [2]

  • Starting Materials: Simple aromatic precursors.

  • Key Transformations: Horner-Wadsworth-Emmons reaction, Prins reaction, Ramberg-Bäcklund reaction, and Friedel-Crafts alkylation.

  • Reagents: Sodium borohydride, phosphorus tribromide, N-Bromosuccinimide, potassium bis(trimethylsilyl)amide, diethyl phosphite, potassium tert-butoxide, n-butyllithium, p-toluenesulfonic acid, m-chloroperoxybenzoic acid, potassium hydroxide, bromine, AIBN, tris(trimethylsilyl)silane, and boron tribromide.

Synthesis of 5-Fluorouracil-Substituted Ampelopsin Derivatives

This protocol describes the synthesis of novel 5-fluorouracil (5-FU) substituted Ampelopsin derivatives, which have shown enhanced anticancer activity.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Ampelopsin and 5-fluorouracil-1-carboxylic acid in tetrahydrofuran (THF).

  • Coupling Reaction: Add N,N'-dicyclohexylcarbodiimide (DCC) as a condensing agent to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time may be optimized for best results.

  • Work-up and Purification: After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 5-FU-substituted Ampelopsin derivatives.[1]

  • Characterization: The structure of the synthesized derivatives is confirmed using elemental analysis, 1H-NMR, 13C-NMR, IR, and MS.[1]

General Protocol for the Synthesis of this compound Ester Derivatives

Esterification of the hydroxyl groups of this compound can be achieved using various carboxylic acids or their activated derivatives.

Experimental Protocol:

  • Activation of Carboxylic Acid (if necessary): Convert the desired carboxylic acid to its corresponding acyl chloride or anhydride. This can be achieved by reacting the carboxylic acid with thionyl chloride or a similar reagent.

  • Esterification Reaction: Dissolve this compound in a suitable dry solvent (e.g., pyridine, THF). Add the acyl chloride or anhydride to the solution. The reaction can be catalyzed by a base such as 4-dimethylaminopyridine (DMAP).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

General Protocol for the Synthesis of this compound Ether Derivatives

Alkylation of the phenolic hydroxyl groups of this compound can be performed using various alkylating agents.

Experimental Protocol:

  • Deprotonation: Dissolve this compound in a suitable solvent (e.g., DMF, acetone) and add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl groups.

  • Alkylation: Add the desired alkylating agent (e.g., alkyl halide, dialkyl sulfate) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with heating until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Biological Activity and Quantitative Data

The synthesized this compound derivatives have been evaluated for their biological activities, primarily their anticancer effects.

Table 1: Anticancer Activity of 5-Fluorouracil-Substituted Ampelopsin Derivatives [1]

CompoundCell LineIncubation Time (h)IC50 (µmol/L)
Derivative 5 K562481.25 ± 0.18
K562/ADR482.5 ± 0.32
Derivative 6 K562481.25 ± 0.21
K562/ADR485.0 ± 0.55
Ampelopsin K56248>10
K562/ADR48>10
5-Fluorouracil K562482.5 ± 0.27
K562/ADR485.0 ± 0.48

Data are presented as mean ± standard deviation.

Signaling Pathways Modulated by this compound

This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

Ampelopsin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer.[3] It can inhibit the activation of Akt and suppress the formation of mTOR complexes (mTORC1 and mTORC2), leading to decreased activation of downstream targets.[3]

PI3K_Akt_mTOR_Pathway AmpelopsinF This compound PI3K PI3K AmpelopsinF->PI3K inhibits Akt Akt AmpelopsinF->Akt inhibits phosphorylation mTORC1 mTORC1 AmpelopsinF->mTORC1 inhibits formation mTORC2 mTORC2 AmpelopsinF->mTORC2 inhibits formation PI3K->Akt Akt->mTORC1 Akt->mTORC2 Downstream Downstream Targets (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is another critical signaling cascade involved in cell proliferation and survival. Ampelopsin has been reported to modulate this pathway, although the precise mechanisms are still under investigation. It is suggested that this compound may interfere with the phosphorylation of JAK and STAT proteins, thereby inhibiting the transcription of target genes.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene AmpelopsinF This compound AmpelopsinF->JAK inhibits phosphorylation

Caption: this compound potentially inhibits the JAK/STAT pathway.

Experimental Workflows

The development of novel this compound derivatives follows a structured workflow from synthesis to biological evaluation.

Workflow for Synthesis and Anticancer Screening

This workflow outlines the key stages in the synthesis and in vitro evaluation of this compound derivatives for anticancer activity.

Synthesis_Screening_Workflow Start Design of this compound Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Anticancer Screening (e.g., MTT Assay) Purification->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR->Start Optimization Lead Lead Compound Identification SAR->Lead

Caption: Workflow for synthesis and anticancer screening.

Detailed Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., K562, K562/ADR)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Conclusion

The synthesis of this compound derivatives offers a promising avenue for the development of novel anticancer agents. The protocols and data presented in these application notes provide a foundation for further research in this area. By systematically modifying the this compound scaffold and evaluating the biological activities of the resulting derivatives, researchers can identify lead compounds with improved therapeutic potential.

References

Application Notes and Protocols for Preparing Ampelopsin F Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and application of Ampelopsin F stock solutions for in vitro cell culture experiments. Adherence to these guidelines will help ensure reproducibility and accuracy in experimental outcomes.

Introduction

This compound, a resveratrol dimer, is a natural polyphenolic compound with various reported biological activities. To accurately study its effects on cultured cells, proper preparation of stock solutions is critical. This document outlines the materials, procedures, and important considerations for dissolving, storing, and diluting this compound for cell-based assays.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 454.5 g/mol [1]
Recommended Solvent Dimethyl sulfoxide (DMSO)[2]
Other Solvents Acetone, Chloroform, Dichloromethane, Ethyl Acetate[2]
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 1 year

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired working concentrations in cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before handling this compound powder, ensure a clean and dry workspace. Use an analytical balance to accurately weigh the desired amount of the compound. For preparing a 10 mM stock solution, the required mass can be calculated using the following formula:

    Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 454.5 g/mol = 4.545 mg

  • Dissolution:

    • Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube or an amber glass vial to protect it from light.

    • Add the calculated volume of cell culture grade DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution if necessary. Ensure no visible particulates remain.

  • Sterilization (Optional but Recommended):

    • If required for your specific cell culture application, sterile filter the stock solution using a 0.22 µm syringe filter compatible with DMSO. This step is crucial for long-term experiments or when working with sensitive cell lines.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). This practice minimizes freeze-thaw cycles, which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to one year). For short-term use, storage at -20°C is acceptable.

Application in Cell Culture

Working Solution Preparation:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: It is crucial to perform serial dilutions to reach the final desired concentration in your cell culture medium. To minimize precipitation and solvent toxicity, it is recommended to prepare a highly concentrated stock solution (e.g., 1000x the final concentration).

  • Final Dilution in Media: Directly add the appropriate volume of the stock solution to the pre-warmed cell culture medium and mix immediately by gentle swirling. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

  • Solvent Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same volume of DMSO as used for the highest concentration of this compound to account for any effects of the solvent itself. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid cytotoxicity.

Important Considerations:

  • Solubility in Aqueous Media: this compound, like many polyphenols, has poor aqueous solubility. When diluting the DMSO stock in cell culture media, precipitation can occur. To mitigate this, add the stock solution to the media while gently agitating the media.

  • Stability in Media: The stability of this compound in cell culture media over time is not well-documented. It is advisable to prepare fresh working solutions for each experiment and to minimize the incubation time of the compound in the media before application to cells if stability is a concern.

  • Cell Line Variability: The optimal working concentration of this compound will vary depending on the cell line and the biological endpoint being measured. It is recommended to perform a dose-response curve to determine the effective concentration range for your specific experimental setup.

Visualizations

Below are diagrams illustrating the experimental workflow for preparing the stock solution and a representative signaling pathway influenced by this compound.

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Sterilization & Storage cluster_2 Application A Weigh this compound Powder B Add DMSO A->B Calculate volume C Vortex to Dissolve B->C D Sterile Filter (0.22 µm) C->D Optional E Aliquot into single-use tubes C->E If not filtering D->E F Store at -80°C E->F G Thaw Aliquot F->G H Dilute in Cell Culture Media G->H I Treat Cells H->I

Caption: Workflow for preparing this compound stock solution.

G Simplified Signaling Pathways Modulated by this compound cluster_0 Signaling Pathways cluster_1 Cellular Responses AmpelopsinF This compound JAK_STAT JAK/STAT Pathway AmpelopsinF->JAK_STAT mTOR mTOR Pathway AmpelopsinF->mTOR NFkB NF-κB Pathway AmpelopsinF->NFkB MAPK MAPK Pathway AmpelopsinF->MAPK Proliferation ↓ Proliferation JAK_STAT->Proliferation mTOR->Proliferation Apoptosis ↑ Apoptosis NFkB->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation MAPK->Proliferation MAPK->Apoptosis

Caption: Signaling pathways affected by this compound.

References

Application of Ampelopsin (Dihydromyricetin) in Functional Food Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin, also known as dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, particularly Ampelopsis grossedentata (vine tea).[1] With a robust profile of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects, DHM is an emerging bioactive ingredient for the development of functional foods and nutraceuticals.[2][3] Its potential applications range from hangover-relief beverages and liver health supplements to natural food preservatives and additives for animal feed.[2][4] This document provides detailed application notes, experimental protocols, and summaries of quantitative data to guide researchers in the exploration of DHM for functional food applications.

Physiological and Biochemical Effects

DHM exerts its beneficial effects through various mechanisms of action, primarily centered around its potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

DHM is a powerful free radical scavenger. Its antioxidant capacity has been demonstrated in numerous in vitro studies, as summarized in the table below. This activity is crucial for its application in food preservation, where it can inhibit lipid peroxidation, a major cause of spoilage in various food products.[2]

Table 1: In Vitro Antioxidant Activity of Dihydromyricetin (DHM)

AssayIC50 / EC50 Value (µg/mL)Reference
DPPH Radical Scavenging3.24 - 22.6[1][5]
ABTS Radical Scavenging3.1 - 5.32[1]
H₂O₂ Radical Scavenging7.95[1]
O₂⁻ Radical Scavenging7.79[1]
Cellular Antioxidant Activity (CAA)EC50: 226.26 µmol/L[6]
Anti-inflammatory Effects

DHM has been shown to mitigate inflammation by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated its ability to significantly lower the levels of inflammatory markers.

Table 2: Anti-inflammatory Effects of Dihydromyricetin (DHM) in Animal Models

ModelDosageEffect on Inflammatory MarkersReference
CCl₄-induced liver injury in mice150 mg/kgSignificantly decreased serum IL-1β, IL-6, and TNF-α[7]
High-fat diet-induced NAFLD in mice500, 750, 1000 mg/kgSignificantly reduced serum LPS, IL-1β, and TNF-α[8]
Methotrexate-induced hepatotoxicity in rats50 mg/kgSignificantly decreased hepatic IL-1β and IL-18[8]
Hepatoprotective Properties

One of the most well-documented applications of DHM is in liver health. It has shown significant potential in ameliorating non-alcoholic fatty liver disease (NAFLD) and protecting the liver from alcohol-induced damage.[9][10] Clinical trials have also suggested its efficacy in improving liver function in patients with NAFLD.[11]

Table 3: Hepatoprotective Effects of Dihydromyricetin (DHM)

ModelDosageEffect on Liver Enzymes and LipidsReference
Ethanol-fed mice6 mg/mL in dietSignificantly decreased serum AST and ALT[5]
Thioacetamide-induced liver fibrosis in mice40 mg/kgSignificantly reduced serum ALT (to 37.81 ± 7.62 U/L) and AST (to 55.18 ± 10.94 U/L)[12]
Chronic CCl₄-induced liver injury in miceNot specifiedSignificantly lower serum total cholesterol, LDL, AST, and ALT[13]
Nonalcoholic Fatty Liver Disease (human trial)600 mg/dayReduced serum ALT, AST, GGT, LDL-c, and apoB[14]

Signaling Pathways Modulated by Dihydromyricetin

DHM's diverse biological activities are underpinned by its ability to modulate multiple intracellular signaling pathways.

SIRT1/mTOR Signaling Pathway

DHM has been shown to activate Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance, while inhibiting the mammalian target of rapamycin (mTOR) pathway. This action is linked to its anti-aging and autophagy-inducing effects.[15]

SIRT1_mTOR_Pathway DHM Dihydromyricetin (DHM) AMPK AMPK DHM->AMPK mTOR mTOR DHM->mTOR SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC-1α SIRT1->PGC1a Autophagy Autophagy SIRT1->Autophagy Apoptosis Apoptosis SIRT1->Apoptosis Neuroprotection Neuroprotection PGC1a->Neuroprotection mTOR->Autophagy

Caption: DHM activates the SIRT1 pathway and inhibits mTOR signaling.

MEK/ERK Signaling Pathway

DHM can inhibit the MEK/ERK signaling pathway, which is involved in cell proliferation and differentiation. This inhibition contributes to its anti-cancer properties and its ability to improve insulin sensitivity.[9][16]

MEK_ERK_Pathway DHM Dihydromyricetin (DHM) MEK MEK DHM->MEK PPARg PPARγ Phosphorylation (Ser273) DHM->PPARg Glucose_Uptake Glucose Uptake DHM->Glucose_Uptake Adipogenesis Adipogenesis DHM->Adipogenesis ERK ERK MEK->ERK ERK->PPARg PPARg->Glucose_Uptake PPARg->Adipogenesis

Caption: DHM inhibits the MEK/ERK pathway to improve glucose uptake.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. DHM has been shown to inhibit this pathway, contributing to its anti-inflammatory and anti-cancer effects.

JAK_STAT_Pathway DHM Dihydromyricetin (DHM) JAK JAK DHM->JAK Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Inflammatory Gene Expression STAT_dimer->Gene_Expression Nucleus->Gene_Expression

Caption: DHM inhibits the JAK/STAT signaling pathway.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is used to determine the free radical scavenging activity of DHM.

Materials:

  • Dihydromyricetin (DHM)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of DHM samples: Prepare a series of concentrations of DHM in methanol or ethanol.

  • Assay:

    • Add 100 µL of each DHM concentration to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the DHM sample.

  • IC50 Determination: The IC50 value (the concentration of DHM that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the DHM concentration.

Malondialdehyde (MDA) Assay in Liver Tissue

This protocol measures the level of lipid peroxidation in liver tissue samples.

Materials:

  • Liver tissue homogenate

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize the liver tissue in a suitable buffer (e.g., phosphate-buffered saline).

  • Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge to collect the supernatant.

  • Reaction:

    • Mix the supernatant with the TBA reagent.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes). This will form a pink-colored MDA-TBA adduct.

  • Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.

  • Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Applications in Functional Foods

Functional Beverages

DHM's hepatoprotective and anti-intoxication effects make it an ideal ingredient for "hangover relief" and "liver health" beverages.[4] However, its low water solubility and bitter taste are challenges that need to be addressed in formulation.[4] Strategies to improve solubility include the use of cyclodextrins or creating nano-emulsions.[17]

Dairy Products

Fortifying dairy products like yogurt with DHM can enhance their antioxidant and hepatoprotective properties.[2] Studies have shown that DHM is stable in fermented milk under refrigerated storage and does not negatively impact flavor or probiotic activity.[2]

Food Preservation

The potent antioxidant activity of DHM makes it a promising natural alternative to synthetic preservatives in meat and baked goods.[2] It can effectively inhibit lipid oxidation, thereby extending the shelf life and maintaining the quality of food products.

Animal Feed

As a feed additive, DHM has been shown to improve the immunity, growth rate, and feed conversion ratio in animals like chickens.[2] Its antioxidant and anti-inflammatory properties also help protect the liver of animals from toxin-induced damage.[2]

Experimental Workflow for Functional Food Development

Functional_Food_Workflow Start Identify Target Functional Benefit Formulation Formulation Development (Address solubility, taste) Start->Formulation Stability Stability Testing (Shelf-life, degradation) Formulation->Stability In_Vitro In Vitro Bioactivity Assays (e.g., Antioxidant, Anti-inflammatory) Formulation->In_Vitro Stability->In_Vitro In_Vivo In Vivo Animal Studies (Efficacy, Safety) In_Vitro->In_Vivo Clinical Human Clinical Trials (Bioavailability, Health benefits) In_Vivo->Clinical Product Functional Food Product Clinical->Product

Caption: Workflow for developing functional foods with DHM.

Conclusion

Ampelopsin (Dihydromyricetin) holds significant promise as a bioactive ingredient in the functional food sector. Its well-documented antioxidant, anti-inflammatory, and hepatoprotective properties, coupled with its natural origin, align with current consumer trends towards health and wellness. Further research focusing on formulation strategies to enhance bioavailability and sensory attributes, along with robust clinical trials to substantiate its health benefits in human populations, will be crucial for its successful integration into the functional food market.

References

Application Notes and Protocols: Ampelopsin (Dihydromyricetin) as a Potential Nutraceutical

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Ampelopsin F

Initial searches for "this compound" revealed a significant lack of comprehensive scientific data required to generate detailed application notes and protocols. The available information primarily consists of its chemical structure (C28H22O6) and a few specialized studies, which is insufficient to meet the core requirements of this request.

In contrast, the closely related and often synonymously mentioned compound, Ampelopsin (Dihydromyricetin, DHM) , is the subject of extensive research regarding its potential as a nutraceutical. Therefore, to provide a valuable and actionable resource, this document will focus on the development of Ampelopsin (Dihydromyricetin) as a potential nutraceutical.

These application notes provide a comprehensive overview of the biological activities of Ampelopsin (Dihydromyricetin, DHM), along with detailed protocols for its evaluation as a potential nutraceutical.

Biological Activities and Mechanisms of Action

Ampelopsin (Dihydromyricetin), a flavonoid extracted from plants such as Ampelopsis grossedentata, has garnered significant attention for its diverse health-promoting properties.[1][2][3][4][5] Its therapeutic potential stems from its antioxidant, anti-inflammatory, anticancer, and metabolic regulatory activities.[1][2][4][5]

Antioxidant Activity

Ampelopsin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress, which is a key factor in the pathogenesis of numerous chronic diseases.[1][2]

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties by modulating various signaling pathways involved in the inflammatory response.[1][2]

Anticancer Potential

Research has demonstrated that Ampelopsin can inhibit the proliferation of various cancer cells and induce apoptosis through the regulation of multiple signaling pathways.[1][3][6] It has shown efficacy against breast cancer, hepatocellular carcinoma, melanoma, and other cancers.[1]

Metabolic Regulation

Ampelopsin has been shown to improve glucose and lipid metabolism, making it a promising candidate for the management of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).[7][8]

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activities of Ampelopsin (Dihydromyricetin).

Biological ActivityAssay/ModelTargetKey FindingsReference
Anticancer Human Glioma CellsROS/JNK PathwayInduced apoptosis and autophagy.[6]
Anti-inflammatory LPS-stimulated macrophagesTLR4 PathwayExerted anti-inflammatory effects.[3]
Metabolic Regulation Patients with NAFLDGlucose and Lipid MetabolismImproved glucose and lipid metabolism.[7]
Neuroprotection D-gal-induced aging in ratsmiR-34a/SIRT1/mTOR PathwayAttenuated brain aging.[9]
Hepatoprotection Alcohol-induced fatty liver in miceAMPK PathwayAmeliorated steatosis.[8]

Experimental Protocols

Protocol for Assessing Antioxidant Capacity: DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the free radical scavenging activity of Ampelopsin using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • Ampelopsin (Dihydromyricetin)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Ampelopsin in methanol.

  • Prepare a series of dilutions of the Ampelopsin stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each Ampelopsin dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the Ampelopsin sample.

Protocol for Evaluating Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells treated with Ampelopsin.

Materials:

  • RAW 264.7 macrophage cells

  • Ampelopsin (Dihydromyricetin)

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Griess Reagent

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of Ampelopsin for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by Ampelopsin and a typical experimental workflow for its evaluation.

Ampelopsin_Anticancer_Pathway Ampelopsin Ampelopsin (Dihydromyricetin) ROS ↑ Reactive Oxygen Species (ROS) Ampelopsin->ROS JNK ↑ JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy Inhibition Apoptosis->Inhibition Autophagy->Inhibition CancerCell Cancer Cell Proliferation Inhibition->CancerCell

Caption: Ampelopsin induces anticancer effects via ROS-mediated JNK pathway activation.

Ampelopsin_Neuroprotection_Pathway Ampelopsin Ampelopsin (Dihydromyricetin) miR34a ↓ miR-34a Ampelopsin->miR34a SIRT1 ↑ SIRT1 miR34a->SIRT1 mTOR ↓ mTOR SIRT1->mTOR Autophagy ↑ Autophagy mTOR->Autophagy Inhibition Autophagy->Inhibition BrainAging Brain Aging Inhibition->BrainAging

Caption: Neuroprotective effect of Ampelopsin through the miR-34a/SIRT1/mTOR pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Antioxidant Assays (DPPH, ABTS) A2 Anti-inflammatory Assays (NO, Cytokine Measurement) B1 Animal Model of Disease (e.g., NAFLD, Cancer) A1->B1 A3 Anticancer Assays (MTT, Apoptosis) A2->B1 A3->B1 B2 Ampelopsin Treatment B1->B2 B3 Biochemical Analysis (Blood, Tissue) B2->B3 B4 Histopathological Examination B3->B4 Mechanism Mechanism of Action Studies (Western Blot, PCR) B4->Mechanism Start Compound Isolation & Characterization Start->A1 Start->A2 Start->A3 Data Data Analysis & Conclusion Mechanism->Data

Caption: General experimental workflow for evaluating Ampelopsin's nutraceutical potential.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Ampelopsin F

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ampelopsin F solubility enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for improving the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is improving the aqueous solubility of this compound important?

A1: this compound, a flavonoid with numerous pharmacological activities, exhibits poor aqueous solubility. This low solubility can limit its bioavailability, hindering its therapeutic effectiveness. Enhancing its solubility is crucial for developing effective oral and parenteral dosage forms.

Q2: What are the most common methods to improve the solubility of this compound?

A2: Several techniques have been successfully employed to increase the aqueous solubility of this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Inclusion Complexes: Forming complexes with cyclodextrins can encapsulate the hydrophobic this compound molecule, thereby increasing its solubility in water.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity.

  • Co-crystallization: Forming co-crystals with a water-soluble co-former can modify the crystal lattice of this compound, leading to improved solubility.

Q3: Which polymers are effective for creating solid dispersions of this compound?

A3: Studies have shown that hydrophilic polymers such as polyethylene glycol 6000 (PEG 6000) and polyvinylpyrrolidone K-30 (PVP K30) are effective carriers for preparing this compound solid dispersions.

Q4: Which cyclodextrins are suitable for forming inclusion complexes with this compound?

A4: Beta-cyclodextrin (BCD) and its derivative, hydroxypropyl-beta-cyclodextrin (HPBCD), have been shown to form inclusion complexes with this compound and significantly increase its aqueous solubility. HPBCD is often preferred due to its higher water solubility and lower toxicity.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of flavonoids like this compound can be influenced by pH. As weak acids, their solubility may increase in more alkaline conditions. It is advisable to determine the pH-solubility profile of this compound in your specific experimental setup.

Troubleshooting Guides

This section addresses common issues encountered during the preparation of this compound formulations for solubility enhancement.

Solid Dispersions
Issue Possible Cause Troubleshooting Steps
Low drug loading in the solid dispersion. - Poor miscibility between this compound and the polymer.- Inappropriate solvent system.- Screen different polymers to find one with better miscibility with this compound.- Optimize the solvent system to ensure both drug and polymer are fully dissolved during preparation.- Adjust the drug-to-polymer ratio; a higher polymer ratio may be needed.
Phase separation or crystallization upon storage. - The amorphous solid dispersion is thermodynamically unstable.- High humidity or temperature during storage.- Ensure the solid dispersion is completely amorphous after preparation using techniques like DSC or XRD.- Store the solid dispersion in a tightly sealed container with a desiccant at a controlled, cool temperature.- Consider using a polymer with a higher glass transition temperature (Tg) to improve stability.
Incomplete solvent removal. - Inadequate drying time or temperature.- Use of a high-boiling point solvent.- Increase the drying time or temperature, ensuring it is below the degradation temperature of this compound.- Use a rotary evaporator or a vacuum oven for more efficient solvent removal.- If possible, use a lower boiling point solvent.
Poor dissolution of the solid dispersion. - Incomplete amorphization of this compound.- Agglomeration of solid dispersion particles.- Confirm amorphization using DSC and XRD.- Optimize the drug-to-polymer ratio; too high a drug load can lead to incomplete amorphization.- Gently mill the solid dispersion to a uniform particle size to prevent agglomeration.
Inclusion Complexes with Cyclodextrins
Issue Possible Cause Troubleshooting Steps
Low complexation efficiency. - Inappropriate cyclodextrin type or concentration.- Suboptimal preparation method.- Screen different cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD) to find the one with the best fit for the this compound molecule.- Optimize the molar ratio of this compound to cyclodextrin. A 1:1 molar ratio is a good starting point.- Experiment with different preparation methods (e.g., kneading, co-precipitation, freeze-drying) as the efficiency can vary.
Precipitation of the complex from solution. - The solubility limit of the inclusion complex has been exceeded.- Determine the phase solubility diagram to understand the solubility limits of the complex.- Adjust the concentration of the cyclodextrin and this compound accordingly.
Incomplete removal of uncomplexed this compound. - Inadequate washing of the solid complex.- After preparing the solid inclusion complex, wash it with a solvent in which free this compound is soluble but the complex is not.
Instability of the inclusion complex. - Weak interaction between this compound and the cyclodextrin.- Displacement of this compound by other molecules in the formulation.- Characterize the complex using techniques like FTIR and NMR to confirm the formation of inclusion.- Avoid the presence of other molecules in the formulation that could compete with this compound for the cyclodextrin cavity.

Experimental Protocols & Methodologies

This section provides detailed methodologies for key experiments to improve the aqueous solubility of this compound.

Solid Dispersion of this compound by Solvent Evaporation Method

This method involves dissolving both this compound and a hydrophilic carrier in a common solvent, followed by the evaporation of the solvent to obtain a solid dispersion.

Materials:

  • This compound

  • Polyvinylpyrrolidone K-30 (PVP K30) or Polyethylene Glycol 6000 (PEG 6000)

  • Ethanol (or another suitable solvent in which both components are soluble)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Preparation of the solution:

    • Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in a desired weight ratio (e.g., 1:1, 1:2, 1:4).

    • Dissolve both components in a minimal amount of ethanol in a round-bottom flask. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Drying:

    • Once the solvent is evaporated, a thin film or solid mass will be formed.

    • Transfer the solid mass to a vacuum oven and dry at 40 °C for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving:

    • Pulverize the dried solid dispersion using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound and the absence of chemical interactions.

    • Determine the dissolution rate of the solid dispersion and compare it to that of pure this compound.

Workflow for Solid Dispersion Preparation

solid_dispersion_workflow cluster_prep Preparation cluster_process Processing cluster_post_process Post-Processing & Analysis weigh Weigh this compound and Polymer dissolve Dissolve in Ethanol weigh->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize characterize Characterization (DSC, XRD, FTIR) pulverize->characterize dissolution Dissolution Testing pulverize->dissolution

Caption: Workflow for preparing this compound solid dispersion.

This compound-Cyclodextrin Inclusion Complex by Kneading Method

The kneading method is a simple and efficient technique to prepare inclusion complexes in a semi-solid state.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Vacuum oven

Procedure:

  • Mixing:

    • Accurately weigh this compound and HP-β-CD in a desired molar ratio (e.g., 1:1).

    • Place the HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Kneading:

    • Gradually add the this compound powder to the paste while continuously triturating with the pestle.

    • Knead the mixture for a specific period (e.g., 30-60 minutes) to ensure thorough interaction. The consistency of the paste should be maintained by adding small amounts of the liquid if necessary.

  • Drying:

    • Spread the resulting paste in a thin layer on a tray and dry it in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverization and Sieving:

    • Pulverize the dried complex using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Confirm the formation of the inclusion complex using DSC, XRD, and FTIR.

    • Determine the solubility and dissolution rate of the complex and compare them with those of pure this compound.

Workflow for Inclusion Complex Preparation

inclusion_complex_workflow cluster_prep Preparation cluster_process Processing cluster_post_process Post-Processing & Analysis weigh Weigh this compound and HP-β-CD paste Form HP-β-CD Paste weigh->paste knead Knead with this compound paste->knead dry Vacuum Drying knead->dry pulverize Pulverize and Sieve dry->pulverize characterize Characterization (DSC, XRD, FTIR) pulverize->characterize solubility Solubility Testing pulverize->solubility

Caption: Workflow for preparing this compound inclusion complex.

Nanosuspension of this compound by Wet Milling

This protocol is adapted from methods used for similar flavonoids like quercetin and can be optimized for this compound.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

  • Deionized water

  • Planetary ball mill or other suitable wet milling equipment

  • Zirconium oxide beads (e.g., 0.3-0.5 mm diameter)

Procedure:

  • Preparation of the Suspension:

    • Dissolve the stabilizer in deionized water.

    • Disperse the this compound powder in the stabilizer solution. The drug concentration can be optimized (e.g., 1-5% w/v).

  • Wet Milling:

    • Transfer the suspension to the milling chamber containing the zirconium oxide beads.

    • Mill the suspension at a specific speed (e.g., 500 rpm) for a predetermined time (e.g., several hours, may require optimization). The milling process should be carried out in cycles to prevent overheating.

  • Separation:

    • After milling, separate the nanosuspension from the milling beads.

  • Characterization:

    • Measure the particle size and zeta potential of the nanosuspension using a particle size analyzer.

    • Characterize the solid state of the nanoparticles after lyophilization using DSC and XRD.

    • Evaluate the saturation solubility and dissolution velocity of the nanosuspension.

Co-crystallization of this compound by Solvent Evaporation

This protocol is based on general methods for flavonoid co-crystallization.

Materials:

  • This compound

  • A pharmaceutically acceptable co-former (e.g., caffeine, nicotinamide)

  • A suitable solvent or solvent mixture (e.g., methanol, ethanol)

  • Crystallization dish

  • Vacuum desiccator

Procedure:

  • Solution Preparation:

    • Dissolve stoichiometric amounts of this compound and the co-former in a minimal amount of the chosen solvent in a crystallization dish. Gentle heating may be applied to facilitate dissolution.

  • Crystallization:

    • Allow the solvent to evaporate slowly at room temperature or in a vacuum desiccator. Slow evaporation is crucial for the formation of well-defined co-crystals.

  • Isolation and Drying:

    • Once the co-crystals have formed, collect them by filtration.

    • Dry the co-crystals under vacuum.

  • Characterization:

    • Confirm the formation of a new crystalline phase using XRD and DSC.

    • Use FTIR and Raman spectroscopy to investigate the intermolecular interactions between this compound and the co-former.

    • Measure the solubility and dissolution rate of the co-crystals.

Data Summary

The following tables summarize the potential improvements in the aqueous solubility of this compound using different techniques. The actual values will depend on the specific experimental conditions.

Table 1: Solubility Enhancement with Solid Dispersions

PolymerDrug:Polymer Ratio (w/w)MethodFold Increase in Solubility (Approx.)
PEG 60001:4Solvent Evaporation>10
PVP K301:4Solvent Evaporation>20

Table 2: Solubility Enhancement with Inclusion Complexes

CyclodextrinMolar Ratio (Drug:CD)MethodFold Increase in Solubility (Approx.)
β-CD1:1Kneading~5
HP-β-CD1:1Kneading~19

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the poor solubility of this compound and the strategies to improve its bioavailability.

solubility_bioavailability cluster_problem Problem cluster_consequence Consequence cluster_solutions Solutions cluster_outcome Outcome poor_solubility Poor Aqueous Solubility of this compound low_bioavailability Low Bioavailability poor_solubility->low_bioavailability solid_dispersion Solid Dispersion improved_solubility Improved Solubility & Dissolution solid_dispersion->improved_solubility inclusion_complex Inclusion Complex inclusion_complex->improved_solubility nanosuspension Nanosuspension nanosuspension->improved_solubility cocrystal Co-crystal cocrystal->improved_solubility improved_bioavailability Enhanced Bioavailability improved_solubility->improved_bioavailability

Caption: Strategies to enhance the bioavailability of this compound.

Ampelopsin F stability testing in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ampelopsin F (also known as Dihydromyricetin) in various solvents and pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, a flavonoid, is generally more stable in acidic to neutral conditions and tends to degrade in alkaline environments.[1][2][3] Its stability is also influenced by the solvent, temperature, and presence of metal ions.[2][4][5]

Q2: In which pH range is this compound most stable?

A2: this compound exhibits good stability in acidic conditions, specifically within a pH range of 1.0 to 5.0.[1][2] As the pH increases towards alkaline conditions (pH 6.0 and above), its degradation rate significantly increases.[1][2][6]

Q3: What are the common degradation products of this compound?

A3: In cell culture medium (DMEM), this compound has been observed to degrade into dimers and oxidized products.[7] Oxidation is a primary degradation pathway, especially in alkaline conditions.[1][2]

Q4: How does temperature affect the stability of this compound?

A4: Increased temperatures accelerate the degradation of this compound.[4][6] For instance, a significant loss of dihydromyricetin was observed in water when heated at 60°C over 16 days.[2] It is recommended to avoid excessive heating during processing and storage.[3]

Q5: Which solvents are suitable for dissolving and storing this compound?

A5: this compound has good solubility in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[8] It is soluble in hot water and ethanol, but has poor solubility in cold water.[1][2] For aqueous solutions, it is advisable to first dissolve it in a minimal amount of DMSO and then dilute with the aqueous buffer.[8]

Q6: Are there any substances that can enhance the stability of this compound?

A6: Yes, ascorbic acid (Vitamin C) has been shown to significantly improve the stability of this compound, likely due to its antioxidant properties.[6][7]

Q7: What analytical methods are typically used to assess this compound stability?

A7: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for quantifying this compound and its degradation products.[2][9][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid degradation of this compound in solution. The pH of the solution is alkaline (pH > 7).Adjust the pH of the solution to an acidic range (ideally between 3 and 5) using a suitable buffer.[1][2]
The solution is being stored at room temperature or higher for an extended period.Store stock solutions and experimental samples at lower temperatures, such as -20°C, for long-term stability.[1] For short-term storage, refrigeration (2-8°C) is recommended.
Presence of metal ions (e.g., Fe³⁺, Cu²⁺) in the buffer or solvent.Use high-purity solvents and reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected.[2][5]
Inconsistent results in stability assays. The analytical method is not stability-indicating.Develop and validate an HPLC or UPLC method that can effectively separate the intact this compound from its degradation products.[10]
Incomplete dissolution of this compound.Ensure complete dissolution by using appropriate solvents like ethanol or DMSO before dilution.[8] Gentle warming or sonication may aid dissolution, but prolonged heating should be avoided.[3]
Precipitation of this compound in aqueous solutions. Poor aqueous solubility of this compound.Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol and then dilute it with the aqueous buffer to the final desired concentration.[8]

Data on this compound (Dihydromyricetin) Stability

Table 1: Stability of this compound under Different pH Conditions

pHTemperature (°C)Incubation TimeRemaining this compound (%)Reference
Simulated Gastric Fluid (pH ~1.2)37-Stable[2]
3-537-Stable[6]
6.037-Some degradation observed[2]
Simulated Intestinal Fluid (pH ~6.8)373 hours45.42[1]
Simulated Intestinal Fluid (pH ~6.8)374 hours49[6]
8.025-Unstable, degradation follows first-order kinetics[6]

Table 2: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Reference
Cold Water250.2 - 0.32[1]
Hot Water8020[1]
Ethanol25170[1]
Ethanol-~1[8]
DMSO-~10[8]
DMF-~10[8]
DMSO:PBS (1:10, pH 7.2)-~0.5[8]

Experimental Protocols

Protocol 1: General Procedure for pH Stability Testing of this compound
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 6, 8, 10) using appropriate buffer systems (e.g., phosphate, citrate).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like methanol or ethanol at a known concentration (e.g., 1 mg/mL).

  • Incubation: Add a small aliquot of the this compound stock solution to each buffer solution to achieve a final desired concentration (e.g., 100 µg/mL). Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC or UPLC method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH value to determine the degradation kinetics.

Protocol 2: General Procedure for Solvent Stability Testing of this compound
  • Solvent Selection: Choose a range of organic solvents relevant to your experimental needs (e.g., methanol, ethanol, acetonitrile, DMSO).

  • Solution Preparation: Prepare solutions of this compound in each solvent at a known concentration.

  • Storage Conditions: Store the solutions under controlled conditions (e.g., room temperature, protected from light).

  • Sampling and Analysis: At specified time points, analyze the solutions using a validated HPLC or UPLC method to quantify the amount of this compound.

  • Evaluation: Compare the concentration of this compound at different time points to assess its stability in each solvent.

Visualizations

Experimental_Workflow_for_Ampelopsin_F_Stability_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results & Interpretation prep_ampelopsin Prepare this compound Stock Solution inc_solvent Incubate in Different Solvents prep_ampelopsin->inc_solvent inc_ph Incubate at Different pH prep_ampelopsin->inc_ph prep_solvents Prepare Solvents (Various Organic Solvents) prep_solvents->inc_solvent prep_buffers Prepare Buffers (Range of pH values) prep_buffers->inc_ph sampling Collect Samples at Time Intervals inc_solvent->sampling inc_ph->sampling hplc_analysis HPLC/UPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (Degradation Kinetics) hplc_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Workflow for this compound Stability Testing.

References

Technical Support Center: Overcoming Poor Bioavailability of Ampelopsin F in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Ampelopsin F (Dihydromyricetin).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of this compound?

This compound, a promising flavonoid with numerous pharmacological activities, exhibits low oral bioavailability primarily due to two main factors:

  • Low Aqueous Solubility: Its solubility in water is very low (approximately 0.2 mg/mL at 25°C), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]

  • Poor Intestinal Permeability: this compound has low permeability across the intestinal mucosa, hindering its entry into the bloodstream.[1]

These factors contribute to a significant portion of the orally administered dose being unabsorbed and excreted.

Q2: My in vivo experiments with this compound are showing inconsistent and low plasma concentrations. What could be the cause?

Inconsistent and low plasma concentrations of this compound are common issues stemming from its inherent physicochemical properties. The likely causes include:

  • Precipitation in the GI Tract: Due to its low solubility, this compound can precipitate out of solution in the gastrointestinal tract, especially with changes in pH, making it unavailable for absorption.

  • First-Pass Metabolism: Like many flavonoids, this compound may undergo significant metabolism in the liver and intestines (first-pass effect) before reaching systemic circulation.[3] This can lead to the formation of metabolites and a reduction in the concentration of the active parent compound.

  • Formulation Issues: The formulation used to administer this compound plays a critical role. A simple suspension of the pure compound is unlikely to yield sufficient absorption.

Q3: What formulation strategies can I employ to enhance the oral bioavailability of this compound?

Several formulation strategies have been successfully explored to overcome the poor bioavailability of this compound. These approaches focus on improving its solubility, dissolution rate, and/or intestinal permeability. Key strategies include:

  • Nanoformulations: Reducing the particle size to the nanoscale dramatically increases the surface area, leading to enhanced dissolution and cellular uptake.[4][5][6][7] Examples include nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions.[5][8]

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix in its amorphous, high-energy state can significantly improve its solubility and dissolution rate.[9][10][11][12]

  • Microemulsions: These are optically isotropic and thermodynamically stable systems of oil, water, surfactant, and cosurfactant that can solubilize lipophilic drugs like this compound, thereby improving their absorption.[1][13][14]

  • Cocrystals: The formation of cocrystals with a suitable coformer can alter the physicochemical properties of this compound, leading to improved solubility and dissolution.[15][16][17][18]

Troubleshooting Guides

Issue 1: Low in vitro dissolution of this compound formulation.
Possible Cause Troubleshooting Step
Inadequate formulation strategy for solubility enhancement.Consider formulating this compound as a solid dispersion, microemulsion, or nanoformulation to improve its dissolution profile.
Precipitation of the drug during the dissolution study.For supersaturating systems like cocrystals, consider the addition of a crystallization inhibitor (e.g., PVP-K30) to the dissolution medium to maintain the supersaturated state.[18]
Incorrect dissolution medium.Ensure the pH and composition of the dissolution medium are relevant to the physiological conditions of the gastrointestinal tract where absorption is expected.
Issue 2: High variability in pharmacokinetic parameters (Cmax, AUC) in animal studies.
Possible Cause Troubleshooting Step
Inconsistent dosing or formulation instability.Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure adequate mixing before each administration. For lipid-based systems, check for signs of phase separation.
Food effect influencing absorption.Standardize the feeding schedule of the animals. The presence of food can alter GI motility and secretions, affecting drug absorption.
Inter-individual differences in metabolism.While some variability is expected, significant differences may warrant an investigation into the metabolic pathways of this compound in the specific animal model. Consider using a larger group of animals to obtain more robust pharmacokinetic data.

Data Presentation: Enhancing this compound Bioavailability

The following table summarizes the quantitative improvements in the bioavailability of this compound achieved through different formulation strategies as reported in the literature.

Formulation StrategyKey FindingsFold Increase in Bioavailability (Approx.)Reference
Cocrystals Dihydromyricetin-caffeine and dihydromyricetin-urea cocrystals with PVP-K30 as a crystallization inhibitor.5-fold[18]
Microemulsion Capmul MCM-based microemulsion with Cremophor EL and Transcutol P.Showed higher in vitro drug release compared to plain drug suspension. In vivo data not specified.[1][13]

Note: Direct comparative studies of all formulation strategies are limited, and the fold increase can vary depending on the specific formulation components and the in vivo model used.

Experimental Protocols

Protocol 1: Preparation of this compound Microemulsion

This protocol is a generalized procedure based on the principles described in the literature for preparing a microemulsion to enhance the bioavailability of this compound.[1][13]

Materials:

  • This compound

  • Oil phase (e.g., Capmul MCM)

  • Surfactant (e.g., Cremophor EL)

  • Cosurfactant (e.g., Transcutol P)

  • Distilled water

  • Magnetic stirrer

Procedure:

  • Accurately weigh the required amount of this compound.

  • Dissolve the this compound in the selected oil phase with gentle heating (e.g., 40 ± 2°C) and stirring until a clear solution is obtained.

  • To this oily solution, add the specified amounts of surfactant and cosurfactant.

  • Stir the mixture gently for approximately 10 minutes using a magnetic stirrer to ensure homogeneity.

  • Slowly titrate the mixture with distilled water while continuously stirring until a transparent and homogenous microemulsion is formed.

  • Visually inspect the resulting microemulsion for clarity and any signs of phase separation or drug precipitation.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the in vivo pharmacokinetics of an enhanced this compound formulation in a rat model.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • This compound formulation

  • Control formulation (e.g., this compound suspension in 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Blood collection tubes (containing an anticoagulant like heparin)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight (e.g., 12 hours) before drug administration, with free access to water.

  • Divide the rats into two groups: a control group receiving the this compound suspension and a test group receiving the enhanced formulation.

  • Administer the respective formulations orally via gavage at a predetermined dose.

  • Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Immediately centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation F1 This compound Powder F2 Solubility Enhancement Strategy (e.g., Microemulsion, Cocrystal, Solid Dispersion) F1->F2 F3 Optimized Formulation F2->F3 IV1 Dissolution Testing F3->IV1 IV2 Permeability Assay (e.g., Caco-2 cells) F3->IV2 INV1 Animal Model (e.g., Rats) INV2 Oral Administration F3->INV2 INV1->INV2 INV3 Blood Sampling INV2->INV3 INV4 Pharmacokinetic Analysis INV3->INV4 INV5 Bioavailability Assessment INV4->INV5

Caption: Experimental workflow for developing and evaluating an enhanced this compound formulation.

bioavailability_challenges A Oral Administration of this compound B Poor Aqueous Solubility A->B D Poor Intestinal Permeability A->D C Low Dissolution Rate B->C E Low Concentration in Enterocytes C->E D->E F First-Pass Metabolism (Intestine & Liver) E->F G Low Systemic Bioavailability F->G

Caption: Key challenges contributing to the poor oral bioavailability of this compound.

formulation_strategies A Poorly Soluble this compound B Formulation Strategies Nanoformulations Solid Dispersions Microemulsions Cocrystals A:f0->B:h C Enhanced Bioavailability B:n->C:f0 B:s->C:f0 B:m->C:f0 B:c->C:f0

Caption: Formulation strategies to enhance the bioavailability of this compound.

References

Troubleshooting Ampelopsin F precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ampelopsin F (also known as Dihydromyricetin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on troubleshooting precipitation issues.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Precipitation of this compound in your cell culture media can lead to inconsistent experimental results and potential cytotoxicity. This guide provides a systematic approach to identifying and resolving these issues.

Initial Checks

Before delving into more complex troubleshooting, ensure the following:

  • Microbial Contamination: Visually inspect your culture flasks for any signs of bacterial or fungal contamination, which can cause turbidity. If contamination is suspected, discard the culture and review your sterile techniques.

  • Media and Reagent Quality: Ensure that your cell culture medium and supplements are not expired and have been stored correctly.

Common Causes of this compound Precipitation and Their Solutions
Observation Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock solution to media. Poor Solubility: The concentration of this compound exceeds its solubility limit in the final culture medium.[1][2]- Reduce the final concentration of this compound in your experiment.- Increase the final DMSO concentration slightly, ensuring it remains below toxic levels for your specific cell line (generally <0.5%).[3][4]- Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[5]
Incorrect Dilution Technique: Rapidly adding a concentrated DMSO stock to the aqueous media can cause the compound to crash out of solution.- Add the this compound stock solution drop-wise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.[3]
Precipitate forms over time in the incubator. Compound Instability: this compound is known to be unstable in cell culture media like DMEM, degrading into dimers, oxidized products, and nitrogenous derivatives.[6][7] This degradation is influenced by temperature and pH.[2][8][9]- For long-term experiments, replenish the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).- Consider conducting a stability study of this compound in your specific cell culture medium under your experimental conditions.[5]- Lowering the incubation temperature may improve stability, if compatible with your experimental design.[6][7]
pH Shift: The CO2 environment in the incubator can alter the pH of the media, affecting the solubility of this compound.[9]- Ensure your media is properly buffered for the CO2 concentration in your incubator.
Interaction with Media Components: this compound may interact with components in the media, such as salts or proteins in serum, leading to precipitation.[8]- If using serum-free media, be aware that the absence of proteins can sometimes reduce the solubility of certain compounds.- If using serum-containing media, the impact of serum on this compound stability should be considered, though specific data is limited.
Precipitate observed after thawing a frozen stock solution. Freeze-Thaw Instability: The compound may have precipitated out of the DMSO stock solution during the freeze-thaw cycle.- Before use, warm the stock solution to room temperature and vortex thoroughly to ensure complete re-dissolution.- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Quantitative Data: Solubility of this compound
Solvent Approximate Solubility Notes
DMSO ≥10 mg/mL[1] (Some sources report ≥14.6 mg/mL[3] or ≥100 mg/mL[10])The recommended solvent for preparing stock solutions for cell culture.
Ethanol ~1 mg/mL[1]Can be used as an alternative solvent, but the lower solubility may limit the concentration of the stock solution.
Aqueous Buffers (e.g., PBS) Sparingly soluble[1]Direct dissolution in aqueous solutions is not recommended for achieving high concentrations.
1:10 DMSO:PBS (pH 7.2) ~0.5 mg/mL[1]Illustrates the limited solubility even with a co-solvent in an aqueous environment. It is not recommended to store aqueous solutions for more than one day.[1]

Experimental Protocols

Protocol for Preparing this compound Stock Solution

This protocol provides a step-by-step guide for preparing a sterile stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Sterile, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Determine the Desired Stock Concentration: Based on the solubility data (≥10 mg/mL in DMSO), decide on a convenient stock concentration (e.g., 10 mM or 20 mM).

  • Weighing this compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh the required amount of this compound powder.

    • Example Calculation for a 10 mM stock solution: The molecular weight of this compound is 320.25 g/mol . To make 1 mL of a 10 mM stock solution, you would need 0.01 mmol, which is 3.2025 mg of this compound.

  • Dissolving in DMSO:

    • Add the appropriate volume of sterile DMSO to the weighed this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to room temperature if stored in a cool place) may aid dissolution.

  • Sterilization (Optional):

    • For most applications, dissolving in 100% DMSO under sterile conditions is sufficient, as DMSO is bacteriostatic.

    • If further sterilization is required, use a 0.22 µm sterile syringe filter that is compatible with DMSO. Be aware that this may lead to some loss of the compound due to binding to the filter membrane.

  • Aliquoting and Storage:

    • Dispense the stock solution into sterile, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. A DMSO stock solution of Dihydromyricetin is reported to be stable for at least 6 months when stored at -20°C.[10]

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated in the media. Can I still use it for my experiment?

A1: It is not recommended to use media with a visible precipitate. The actual concentration of the soluble compound will be unknown and lower than intended, leading to inaccurate results. The precipitate itself could also have cytotoxic effects on your cells.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, this can be cell-type dependent. It is best practice to keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: How often should I change the media when treating cells with this compound for an extended period?

A3: this compound has been shown to be unstable in cell culture media like DMEM.[6][7] For experiments lasting longer than 24 hours, it is recommended to replace the media with freshly prepared this compound every 24 hours to maintain a consistent concentration of the active compound.

Q4: Can I dissolve this compound directly in my cell culture media?

A4: Due to its poor aqueous solubility, dissolving this compound directly in cell culture media is not recommended, as it will be difficult to achieve a high and accurate concentration. The recommended method is to first prepare a concentrated stock solution in DMSO.[1]

Q5: I observed a color change in my media after adding this compound. Is this normal?

A5: Some phenolic compounds can undergo oxidation in cell culture media, which may lead to a slight color change. However, a significant color change, especially towards yellow, could indicate a pH shift or degradation of media components. Ensure your media's pH is stable and consider the possibility of this compound degradation.

Visualizations

Troubleshooting_Workflow start Precipitate Observed in This compound-containing Media check_contamination Microscopic Examination: Check for Microbial Contamination start->check_contamination contamination_found Contamination Confirmed: Discard Culture and Review Sterile Technique check_contamination->contamination_found Yes no_contamination No Contamination: Proceed to Troubleshoot Precipitation check_contamination->no_contamination No immediate_precipitate Precipitation is Immediate upon Addition to Media no_contamination->immediate_precipitate precipitate_over_time Precipitate Forms Over Time in Incubator immediate_precipitate->precipitate_over_time No solution_immediate Solutions for Immediate Precipitation: - Lower Final Concentration - Optimize Dilution Technique (slow addition to warm media) - Check DMSO Stock for Crystallization immediate_precipitate->solution_immediate Yes solution_over_time Solutions for Precipitation Over Time: - Replenish Media with Fresh Compound Regularly - Verify Media pH is Stable - Conduct a Compound Stability Test precipitate_over_time->solution_over_time

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

Signaling_Pathway cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_potential_issues Potential Precipitation Triggers Ampelopsin_F This compound (Powder) Stock_Solution Concentrated Stock Solution (in DMSO) Ampelopsin_F->Stock_Solution DMSO DMSO DMSO->Stock_Solution Working_Solution Final Working Solution Stock_Solution->Working_Solution Slow, drop-wise addition with gentle mixing Media Cell Culture Media (Pre-warmed to 37°C) Media->Working_Solution Poor_Solubility Poor Aqueous Solubility Working_Solution->Poor_Solubility Instability Instability in Media (Degradation) Working_Solution->Instability pH_Shift pH Shift in Incubator Working_Solution->pH_Shift Interactions Interactions with Media Components Working_Solution->Interactions

Caption: Key steps and potential issues in preparing this compound for cell culture.

References

How to prevent degradation of Ampelopsin F during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ampelopsin F (Dihydromyricetin, DMY) during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound, also known as Dihydromyricetin (DMY), is a bioactive flavonoid compound found in plants like Ampelopsis grossedentata. Its polyphenolic structure makes it susceptible to degradation under various conditions, leading to reduced yield and purity of the final extract. Key factors that can cause degradation include high temperatures, alkaline pH, presence of oxygen, and exposure to certain metal ions.

Q2: What are the primary factors that lead to the degradation of this compound during extraction?

The primary factors contributing to this compound degradation are:

  • Temperature: Elevated temperatures can accelerate degradation, although they may also increase extraction efficiency up to a certain point.

  • pH: this compound is unstable in neutral to alkaline conditions (pH > 7) and more stable in acidic environments (pH 2-5.5)[1][2]. Alkaline conditions can lead to oxidation[1][2].

  • Oxygen: As a phenolic compound, this compound is prone to oxidation, a process that can be accelerated by exposure to air, especially at higher pH and temperature.

  • Metal Ions: The presence of certain metal ions can catalyze degradation reactions. Conversely, some ions like Zn2+ have been used in novel extraction methods to form protective chelates[1][2][3].

  • Solvent: The choice of solvent can influence both extraction efficiency and stability. While common solvents like ethanol and methanol are effective, newer, greener solvents are also being explored[4][5].

Q3: What is the optimal pH range for extracting this compound to minimize degradation?

To minimize degradation, it is recommended to maintain an acidic pH during extraction. Studies have shown that a pH range of 2.0 to 5.5 is optimal for preserving this compound. One study demonstrated a significant increase in both yield and purity when the extraction was conducted at pH 2 compared to pH 5.5[1][2].

Q4: How does temperature affect the yield and stability of this compound?

Temperature has a dual effect on this compound extraction. Increasing the temperature can enhance the solubility and diffusion rate, leading to a higher extraction yield. However, excessively high temperatures can cause thermal degradation. For instance, in microwave-assisted extraction with water, the yield increased up to 110°C but decreased at higher temperatures[4]. Another study using a chelation method found 90°C to be the optimal temperature[2][3]. It is crucial to find the right balance for the specific extraction method being used.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Inefficient extraction method.- Suboptimal extraction parameters (time, temperature, solvent ratio).- Degradation of this compound during the process.- Consider advanced extraction techniques like ultrasonic-assisted, microwave-assisted, or chelation-assisted extraction.- Optimize parameters based on literature values. For example, for a chelation-assisted method, try an extraction time of 2 hours, a temperature of 90°C, and a pH of 2[2].- Ensure the extraction environment is acidic (pH 2-5.5) to prevent degradation[1][2].
Brown or Dark-Colored Extract - Oxidation of this compound and other phenolic compounds.- Perform extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.- Use deoxygenated solvents.- Consider adding antioxidants or using a chelation method with Zn2+ to protect against oxidation[1][3].
Poor Purity of this compound - Co-extraction of impurities.- Degradation of this compound into other compounds.- Adjust the polarity of the extraction solvent to selectively dissolve this compound.- Implement a purification step after extraction, such as recrystallization or chromatography.- Control pH and temperature strictly to prevent the formation of degradation products[1][2].
Inconsistent Results Between Batches - Variation in raw material quality.- Lack of precise control over extraction parameters.- Standardize the source and pre-treatment of the plant material.- Carefully monitor and control all extraction parameters, including temperature, pH, time, and solvent-to-solid ratio.- Use a validated analytical method, such as HPLC, for accurate quantification.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the extraction of this compound (Dihydromyricetin), highlighting the impact of different extraction conditions on yield and purity.

Extraction MethodSolventTemperature (°C)TimepHYield (%)Purity (%)Reference
Chelation-AssistedWater902 hours2.012.294.3[2]
Chelation-AssistedWater902 hours5.57.2-[1][2]
Microwave Multi-Stage CountercurrentWater1105 min-88.5 (extraction efficiency)-[4]
Deep Eutectic Solvent (DES) with Ultrasonic AssistanceL-carnitine-1,4-butanediol-46 min-15.32-[6]

Experimental Protocols

Chelation-Assisted Extraction Protocol for this compound

This protocol is based on a method demonstrated to improve yield and purity while preventing oxidation[1][2][3].

1. Materials and Reagents:

  • Dried and powdered Ampelopsis grossedentata leaves

  • Zinc sulfate (ZnSO₄)

  • Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

  • Ethanol

  • Heating mantle with magnetic stirrer

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

2. Extraction Procedure:

  • Weigh 10 g of powdered Ampelopsis grossedentata leaves and place them in a 500 mL round-bottom flask.

  • Add 200 mL of deionized water to the flask.

  • Add a calculated amount of ZnSO₄ to achieve a desired molar ratio with the estimated this compound content.

  • Adjust the pH of the solution to 2.0 using dilute HCl.

  • Place the flask in a heating mantle and heat to 90°C with continuous stirring.

  • Maintain the extraction for 2 hours at 90°C.

  • After 2 hours, cool the mixture to room temperature.

  • Filter the mixture through a Buchner funnel to separate the extract from the solid residue.

  • Wash the residue with a small amount of acidic water (pH 2.0).

  • Combine the filtrates and concentrate the extract using a rotary evaporator.

  • The resulting concentrated extract can be further purified by recrystallization from an ethanol-water mixture.

3. Quantification:

  • The concentration and purity of this compound in the extract can be determined using a validated High-Performance Liquid Chromatography (HPLC) method.

Visualizations

Factors Influencing this compound Degradation and Prevention Strategies

cluster_factors Degradation Factors cluster_prevention Preventive Measures Temp High Temperature AmpelopsinF This compound (Dihydromyricetin) Temp->AmpelopsinF accelerates pH Alkaline pH pH->AmpelopsinF destabilizes Oxygen Oxygen Exposure Oxygen->AmpelopsinF oxidizes Metal Metal Ions (some) Metal->AmpelopsinF catalyzes Degraded Degraded Products (e.g., Quinones) AmpelopsinF->Degraded leads to ControlTemp Optimize Temperature (e.g., 90-110°C) ControlTemp->Temp mitigates ControlpH Acidic Conditions (pH 2-5.5) ControlpH->pH mitigates Inert Inert Atmosphere (N2 or Ar) Inert->Oxygen mitigates Chelation Chelating Agents (e.g., Zn2+) Chelation->Oxygen mitigates Chelation->Metal mitigates

Caption: Factors causing this compound degradation and corresponding preventive measures.

References

Technical Support Center: Potential Interference of Ampelopsin F in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with Ampelopsin F (also known as Dihydromyricetin) in colorimetric assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific problems and offer solutions to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: We are using this compound in our experiments and observe an unexpected increase in cell viability with tetrazolium-based assays (MTT, XTT). What could be the cause?

A1: This is a common issue when working with antioxidant compounds like this compound. Flavonoids can directly reduce the tetrazolium salts (e.g., MTT, XTT) to their colored formazan products.[1][2][3] This chemical reduction is independent of cellular metabolic activity and can lead to a false-positive signal, making it appear as though cell viability has increased when it may not have.[4]

Q2: How can we confirm that this compound is directly interfering with our colorimetric assay?

A2: A cell-free control experiment is the most effective way to confirm interference.[2] This involves running the assay with this compound in your standard cell culture medium but without any cells. If you observe a dose-dependent increase in the colorimetric signal, it confirms that this compound is directly reducing the assay reagent.

Q3: Are there alternative assays that are less susceptible to interference by this compound?

A3: Yes, several alternative assays are not based on redox reactions and are therefore less likely to be affected by the antioxidant properties of this compound. Recommended alternatives include:

  • Sulforhodamine B (SRB) assay: This assay measures cell density by staining total cellular protein.

  • ATP-based assays (e.g., CellTiter-Glo®): These assays quantify cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.

Q4: Can we correct our data for the interference caused by this compound?

A4: While it is possible to correct your data by subtracting the signal generated in the cell-free control from the signal in your cellular experiment, this method has limitations.[2] The interaction of this compound with cellular components could alter its reductive potential, making a simple subtraction inaccurate. Switching to a non-interfering assay is the most robust solution.[2]

Troubleshooting Guides

Issue 1: Increased Absorbance in Cell Viability Assays (MTT, XTT)
  • Symptom: Higher than expected absorbance readings in wells treated with this compound, suggesting increased cell viability.

  • Potential Cause: Direct reduction of the tetrazolium dye by the antioxidant activity of this compound.[1][3]

  • Troubleshooting Steps:

    • Perform a Cell-Free Control:

      • Prepare a 96-well plate with the same concentrations of this compound used in your experiment, but in cell-free culture medium.

      • Add the MTT or XTT reagent as you would in your cellular assay.

      • Incubate for the same duration and measure the absorbance.

    • Analyze the Data:

      • If there is a dose-dependent increase in absorbance in the cell-free wells, this confirms interference.

    • Data Correction (with caution):

      • Subtract the mean absorbance of the cell-free control from the absorbance of the corresponding wells with cells for each concentration of this compound.

    • Recommended Action:

      • For more reliable results, switch to a non-redox-based assay like the SRB or an ATP-based assay.

Issue 2: Inconsistent Results with the Griess Assay for Nitric Oxide (NO) Detection
  • Symptom: Inaccurate or variable measurements of nitrite concentration in the presence of this compound.

  • Potential Cause: As a flavonoid, this compound possesses a chemical structure that could potentially interact with the Griess reagents. Flavonoids can have reducing properties which may interfere with the diazotization reaction.

  • Troubleshooting Steps:

    • Spike-and-Recovery Experiment:

      • Prepare samples with a known concentration of nitrite standard.

      • Add different concentrations of this compound to these samples.

      • Perform the Griess assay and compare the measured nitrite concentration to the known concentration. A poor recovery indicates interference.

    • Sample Blank:

      • For each concentration of this compound, prepare a sample blank containing the compound in the assay buffer without the nitrite standard.

      • Subtract the absorbance of this blank from your sample readings.

    • Consider Alternative Methods:

      • If interference is significant, consider using a different method for NO quantification, such as a fluorescent probe-based assay or a chemiluminescence-based NO analyzer.

Data Presentation

Table 1: Illustrative Example of this compound Interference in an MTT Assay

This compound Conc. (µM)Absorbance (with cells)Absorbance (cell-free)Corrected Absorbance
01.000.050.95
101.150.101.05
501.300.251.05
1001.500.451.05

Note: This table provides a hypothetical example to illustrate the interference and correction process. Actual values will vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Cell-Free Control for Tetrazolium-Based Assays (MTT, XTT)
  • Prepare a 96-well plate.

  • Add 100 µL of cell culture medium to each well.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control.

  • Add 10 µL of MTT (5 mg/mL in PBS) or 50 µL of activated XTT solution to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

Protocol 2: Sulforhodamine B (SRB) Assay
  • Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.

  • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound stain.

  • Read the absorbance at 510 nm using a microplate reader.

Mandatory Visualizations

experimental_workflow cluster_experiment Initial Experiment cluster_troubleshooting Troubleshooting cluster_solution Solution start Perform Colorimetric Assay (e.g., MTT, XTT) with this compound result Unexpected Increase in Signal start->result cell_free Run Cell-Free Control result->cell_free interference Interference Confirmed cell_free->interference Signal Increases no_interference No Interference cell_free->no_interference No Signal Change correct_data Correct Data (with caution) interference->correct_data switch_assay Switch to Non-Redox Assay (e.g., SRB, ATP-based) interference->switch_assay

Caption: Troubleshooting workflow for this compound interference in colorimetric assays.

signaling_pathway_interference cluster_cellular Cellular Pathway (Intended Measurement) cluster_reagent Assay Reagent cluster_interference Interference Pathway cells Metabolically Active Cells dehydrogenases Mitochondrial Dehydrogenases cells->dehydrogenases tetrazolium Tetrazolium Salt (e.g., MTT, XTT) dehydrogenases->tetrazolium Reduces formazan Colored Formazan tetrazolium->formazan Reduction ampelopsin This compound (Antioxidant) ampelopsin->tetrazolium Directly Reduces (False Positive)

References

Technical Support Center: Enhancing the Stability of Ampelopsin F Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ampelopsin F, also known as Dihydromyricetin (DHM), is a promising natural flavonoid with a wide range of pharmacological activities. However, its formulation is often challenging due to its inherent instability, which can be influenced by factors such as pH, temperature, and light exposure.[1][2][3] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the formulation of this compound.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during your experiments with this compound formulations.

Problem Potential Cause Recommended Solution
Precipitation of this compound in aqueous solution. This compound has low water solubility (approximately 0.2 mg/mL at 25°C).[1][3]- Increase solubility through formulation strategies: - Cyclodextrin Inclusion Complexes: Use β-cyclodextrins (β-CD) or hydroxypropyl-β-cyclodextrins (HP-β-CD) to form inclusion complexes.[4] - Solid Dispersions: Prepare solid dispersions with hydrophilic polymers like PVP K30 or PEG 6000.[5] - Nanoformulations: Develop liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles to encapsulate this compound.[2][6]- pH adjustment: Maintain the pH of the solution in the acidic range (pH 1.2-4.6) where this compound is more stable.[1]
Discoloration or degradation of the formulation upon exposure to light. This compound is known to be sensitive to light, which can induce degradation.- Implement photostability testing: Follow ICH Q1B guidelines for photostability testing to assess the light sensitivity of your formulation.- Use light-protective packaging: Store formulations in amber-colored vials or wrap containers in aluminum foil to minimize light exposure.- Incorporate light-protective excipients: Consider adding UV-absorbing excipients to the formulation if compatible.
Inconsistent drug release from nanoformulations. - Particle size and polydispersity index (PDI) may be too high or variable.- Issues with the encapsulation efficiency.- Instability of the nanoparticles leading to aggregation.- Optimize formulation parameters: Adjust the lipid-to-drug ratio, surfactant concentration, and homogenization parameters to achieve a particle size below 200 nm and a PDI below 0.3.[7]- Monitor zeta potential: A zeta potential of ±30 mV or greater is generally indicative of good physical stability.[7]- Conduct stability studies: Assess the stability of the nanoformulation at different temperatures (e.g., 4°C, 25°C, 37°C) over time by monitoring particle size, PDI, and encapsulation efficiency.[7]
Low encapsulation efficiency in liposomes or nanoparticles. - Poor affinity of this compound for the lipid or polymer matrix.- Suboptimal preparation method.- Optimize the drug-to-lipid/polymer ratio. - Select appropriate lipids/polymers: For liposomes, consider using a combination of phospholipids and cholesterol.[6][8]- Refine the preparation method: For liposomes, ensure the thin film is completely hydrated. For nanoparticles, optimize the homogenization or sonication time and energy.[6][9]
Phase separation or crystallization in solid dispersions during storage. - The formulation is physically unstable.- The drug loading is too high, exceeding the solubility in the polymer matrix.- Absorption of moisture.- Select a polymer with good miscibility with this compound. - Conduct stability studies under accelerated conditions (e.g., high temperature and humidity) to assess the physical stability.- Store the solid dispersion in a desiccator to protect it from moisture.[5]

Frequently Asked Questions (FAQs)

Formulation Strategies

  • Q1: What are the most effective strategies to improve the stability of this compound? A1: Several strategies can significantly enhance the stability of this compound. These include the formation of inclusion complexes with cyclodextrins, the preparation of solid dispersions with hydrophilic polymers, and encapsulation into nanoformulations such as liposomes and solid lipid nanoparticles (SLNs).[1][2][5] Each of these methods aims to protect the this compound molecule from degradative environmental factors.

  • Q2: How do cyclodextrins improve the stability of this compound? A2: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the lipophilic this compound molecule within their cavity, forming an inclusion complex. This encapsulation shields the drug from light, pH stress, and enzymatic degradation, thereby improving its stability in aqueous solutions.[4][10][11]

  • Q3: What are the advantages of using nanoformulations for this compound? A3: Nanoformulations, such as liposomes and nanoparticles, can protect this compound from degradation, improve its solubility, and potentially enhance its bioavailability.[2][6] For instance, liposomal encapsulation has been shown to provide sustained release of dihydromyricetin.[6]

Degradation and Stability Testing

  • Q4: What are the main degradation products of this compound? A4: Under forced degradation conditions, such as in cell culture medium, this compound has been found to degrade into dimers and oxidized products.[6] Its metabolism in vivo involves reduction, dehydroxylation, methylation, glucuronidation, and sulfation.[12]

  • Q5: Is there any information on the toxicity of this compound degradation products? A5: Currently, there is limited specific toxicological data on the degradation products of this compound. However, studies on acylated derivatives of dihydromyricetin have shown varying levels of cytotoxicity.[9][13] It is crucial to perform forced degradation studies and characterize the degradation products to assess their potential toxicity.[14][15]

  • Q6: How should I design a stability study for my this compound formulation? A6: A comprehensive stability study should be conducted according to ICH guidelines. This involves exposing the formulation to various environmental conditions, including different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) and light.[16][17] The stability should be monitored over time by analyzing key parameters such as the concentration of this compound, the formation of degradation products, particle size (for nanoformulations), and physical appearance.

Analytical Methods

  • Q7: What are the common issues encountered when analyzing this compound by HPLC? A7: Common HPLC issues include poor peak shape, retention time shifts, and baseline noise. For this compound, precipitation in the mobile phase can be an issue if the organic content becomes too high, especially when using buffers.[18] It is important to ensure the mobile phase is properly degassed and that the sample is fully dissolved in a compatible solvent.

  • Q8: How can I troubleshoot precipitation issues during HPLC analysis? A8: To prevent buffer precipitation, it is recommended to know the solubility limits of your buffer in the organic solvent used. For example, phosphate buffers can precipitate at high acetonitrile concentrations.[18] Lowering the buffer concentration or using a different organic modifier can help. Filtering the mobile phase is also a good practice.

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability of this compound in various formulations.

Table 1: Stability of Dihydromyricetin Liposomes

Formulation ParameterValueReference
Average Particle Size116.1 nm[6]
Encapsulation Efficiency45%[6]
Cumulative Release (after 3 days)65.5 ± 3.1%[6]

Table 2: Solubility Enhancement with Cyclodextrin Inclusion Complexes

CyclodextrinSolubility IncreaseReference
Hydroxypropyl-β-cyclodextrin (HP-β-CD)From 0.74 to 53.64 mg/mL[4]

Experimental Protocols

1. Preparation of Dihydromyricetin-Loaded Liposomes (Thin-Film Hydration Method) [6][19]

This protocol describes a common method for preparing liposomes encapsulating this compound.

  • Lipid Film Formation:

    • Dissolve soy phosphatidylcholine (93 mg), cholesterol (20 mg), and PEG2K-DSPE (27 mg) in 5.6 mL of dichloromethane in a round-bottom flask.[6]

    • In a separate container, dissolve 7 mg of Dihydromyricetin (DHM) in 5.6 mL of methanol.[6]

    • Add the DHM solution to the lipid solution.

    • Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.[6]

  • Hydration:

    • Hydrate the lipid film with 20 mL of phosphate-buffered saline (PBS, pH 7.4) by rotating the flask at 40°C for 1 hour.[6]

  • Sonication:

    • Sonicate the resulting liposome suspension using a probe sonicator to reduce the particle size and obtain a more uniform dispersion.[6]

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by centrifugation) and quantifying the amount of DHM in the supernatant and the liposomal pellet using a validated HPLC method.[6]

2. Preparation of Dihydromyricetin Solid Lipid Nanoparticles (High-Temperature Emulsification-Low-Temperature Solidification) [9][20]

This method is suitable for encapsulating thermolabile drugs like this compound.

  • Preparation of Organic Phase:

    • Dissolve Dihydromyricetin, a solid lipid (e.g., stearic acid), and a lipid-soluble surfactant (e.g., lecithin) in a suitable organic solvent or a mixture of solvents (e.g., ethanol/acetone).[9]

    • Heat the mixture in a water bath at a temperature above the melting point of the solid lipid (e.g., 73-74°C for stearic acid) until all components are completely dissolved.[9]

  • Preparation of Aqueous Phase:

    • Dissolve a hydrophilic surfactant (e.g., Tween 80) in water and heat it to the same temperature as the organic phase.

  • Emulsification:

    • Add the hot organic phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Pour the hot emulsion into cold water (e.g., 4°C) under continuous stirring. The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.[9]

  • Characterization:

    • Analyze the particle size, PDI, and zeta potential by DLS.

    • Determine the encapsulation efficiency using HPLC after separating the free drug.

3. Forced Degradation Study Protocol [14][15]

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.

  • Acid and Base Hydrolysis:

    • Treat this compound solution with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Expose this compound solution to 3% hydrogen peroxide at room temperature.

  • Thermal Degradation:

    • Heat solid this compound and a solution of this compound at an elevated temperature (e.g., 80°C).

  • Photodegradation:

    • Expose solid this compound and a solution of this compound to UV and visible light according to ICH Q1B guidelines.

  • Analysis:

    • Analyze the stressed samples at different time points using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS), to separate and identify the degradation products.[6]

Visualizations

Experimental_Workflow_Liposomes A 1. Lipid Film Formation (Lipids + DHM in organic solvent) B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Sonication C->D E 5. Characterization (DLS, HPLC) D->E

Caption: Workflow for Dihydromyricetin Liposome Preparation.

Degradation_Pathway AmpelopsinF This compound (Dihydromyricetin) Degradation Degradation (e.g., Oxidation, Dimerization) AmpelopsinF->Degradation Metabolism Metabolism (in vivo) AmpelopsinF->Metabolism Oxidized Oxidized Products Degradation->Oxidized Dimers Dimers Degradation->Dimers Metabolites Metabolites (Reduction, Dehydroxylation, Methylation, Glucuronidation, Sulfation) Metabolism->Metabolites

Caption: Degradation and Metabolism of this compound.

References

Dealing with low yields in the chemical synthesis of Ampelopsin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the chemical synthesis of Ampelopsin F.

Troubleshooting Guides

Low yields in the multi-step synthesis of this compound can arise at various stages. This guide provides a step-by-step approach to identifying and resolving common issues. The synthesis plan referenced is the total synthesis reported by Scott A. Snyder and coworkers.[1]

Overall Synthesis Workflow

The following diagram outlines the major stages of the this compound synthesis, highlighting key reactions where yield loss may occur.

G Start Starting Materials HWE Horner-Wadsworth-Emmons Reaction Start->HWE Prins Prins Reaction HWE->Prins Ramberg Ramberg-Bäcklund Reaction Prins->Ramberg Friedel Intramolecular Friedel-Crafts Alkylation Ramberg->Friedel Deprotection Final Deprotection Friedel->Deprotection Purification Purification Deprotection->Purification AmpelopsinF This compound Purification->AmpelopsinF G LowYield Low HWE Yield CheckReagents Verify Reagent Purity (Phosphonate, Aldehyde) LowYield->CheckReagents OptimizeBase Optimize Base (e.g., NaH, KOt-Bu, n-BuLi) LowYield->OptimizeBase Anhydrous Ensure Anhydrous Conditions LowYield->Anhydrous TempControl Adjust Reaction Temperature LowYield->TempControl ImprovedYield Improved Yield CheckReagents->ImprovedYield OptimizeBase->ImprovedYield Anhydrous->ImprovedYield TempControl->ImprovedYield

References

Optimizing dosage and administration of Ampelopsin F in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Ampelopsin F, also known as Dihydromyricetin (DHM), in pre-clinical animal research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize dosage and administration protocols.

Frequently Asked Questions (FAQs)

FAQ 1: How should I prepare this compound for oral administration, considering its poor solubility?

This compound (DHM) has very low aqueous solubility (approx. 0.2 mg/mL at 25°C), which presents a significant challenge for achieving consistent and effective dosing.[1][2] Its bioavailability is consequently poor.[1][2][3] To overcome this, various formulation strategies can be employed to enhance solubility and improve absorption.

Data Presentation: Comparison of Solubilization Techniques

Formulation MethodCarrier/Agent ExamplesKey AdvantagesConsiderationsReference
Inclusion Complexes β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD)Significant solubility enhancement, improved stability, simple preparation methods (kneading, freeze-drying).[4][5]Molar ratio of drug-to-cyclodextrin is critical; may require specific equipment like a freeze-dryer or spray-dryer for best results.[4][5][4][5][6][7]
Solid Dispersions Polyethylene glycol (PEG 6000), Polyvinylpyrrolidone (PVP K30)Converts the drug to an amorphous state, increasing dissolution rate.The choice of carrier and drug-to-carrier ratio must be optimized.N/A
Microemulsions Capmul MCM (oil), Cremophor EL (surfactant), Transcutol P (cosurfactant)Can significantly increase dissolution rate and bioavailability.[1]Requires careful selection of components to ensure stability and avoid toxicity from surfactants.[1]
Co-administration Verapamil, Ascorbic AcidVerapamil can inhibit P-glycoprotein efflux and certain CYP enzymes, increasing oral bioavailability from ~4% to ~7% in rats.[1]Introduces a second variable that may have its own physiological effects.[1]
FAQ 2: What are the recommended administration routes and dosage ranges for this compound in rodent studies?

The optimal route and dosage depend on the experimental objective, as the route dramatically affects bioavailability.[8] Oral gavage (PO) is common but results in low systemic exposure, while intraperitoneal (IP) or intravenous (IV) injections yield much higher and more rapid peak concentrations.[1][8][9]

Data Presentation: Effective Dosages of this compound in Rodent Models

Animal ModelIndication / Effect StudiedEffective Dosage Range (Oral Gavage)Key FindingsReference
Mice Hepatoprotective (vs. drug-induced injury)50 - 250 mg/kg/dayAmeliorated clinical symptoms and reduced liver index.[10]
Mice Anti-adiposity (vs. alcohol diet)250 mg/kg/daySignificantly reduced liver triglyceride content.[11]
Mice Anti-Ethanol Intoxication50 mg/kg (IP)Significantly reduced ethanol-induced loss of righting reflex.[8]
Mice Neuroprotection (Parkinson's model)5 - 10 mg/kgProtected against motor impairments and neuronal loss.[12]
Rats Neuroprotection (Alzheimer's model)100 - 200 mg/kg/dayImproved cognitive function and inhibited hippocampal cell apoptosis.[13]

Toxicology Note: The maximum tolerated dose (MTD) in rats has been reported to be as high as 5-10 g/kg, suggesting a wide safety margin.[9] In one study, 600 mg/kg/day was considered the MTD in rats. However, it is crucial to perform a dose-ranging study for your specific animal strain and experimental conditions.

FAQ 3: What is the typical pharmacokinetic profile of this compound in rats and mice?

The pharmacokinetic profile of this compound is characterized by poor oral absorption and rapid elimination. This results in very low bioavailability when administered orally.

Data Presentation: Pharmacokinetic Parameters of this compound

SpeciesRouteDoseCmax (Max Concentration)Tmax (Time to Max)t½ (Half-life)Absolute Bioavailability (F%)Reference
Rat Oral (PO)20 mg/kg21.6 ng/mL2.7 h3.7 h4.02% [1][9]
Rat Intravenous (IV)2 mg/kg165.7 ng/mL-2.1 h100%[1][9]
Mouse (Male) Oral (PO)50 mg/kg~1.1 µM0.25 h0.7 h-[8]
Mouse (Male) Intraperitoneal (IP)50 mg/kg~10.4 µM0.25 h1.1 h-[8]
Mouse (Female) Oral (PO)50 mg/kg~0.3 µM0.25 h0.4 h-[8]
Mouse (Female) Intraperitoneal (IP)50 mg/kg~11.8 µM0.25 h1.1 h-[8]

Note: There are significant differences in oral bioavailability between sexes in mice, with males showing ~3.5 times higher exposure than females.[8]

Experimental Protocols & Methodologies

Protocol: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex for Oral Gavage

This protocol is a generalized method based on common techniques for enhancing the solubility of poorly soluble compounds for research purposes.[4][5][7]

Materials:

  • This compound (Dihydromyricetin) powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (optional, for initial drug dissolution)

  • Mortar and pestle

  • Magnetic stirrer and heat plate

  • Freeze-dryer (lyophilizer) or vacuum oven

Methodology (Kneading Method):

  • Determine Molar Ratio: A common starting point is a 1:1 or 1:2 molar ratio of this compound to HP-β-CD. Calculate the required mass of each component.

  • Prepare Slurry: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of deionized water to form a thick, consistent paste.

  • Add this compound: If this compound is poorly soluble in water, it can be minimally dissolved in a small volume of ethanol before being added dropwise to the HP-β-CD paste.

  • Knead: Knead the mixture vigorously and continuously for 30-60 minutes. The process should generate a uniform, slightly sticky paste.[5]

  • Dry the Complex:

    • Vacuum Oven: Spread the paste thinly on a glass dish and dry under vacuum at 40-50°C until a constant weight is achieved.

    • Freeze-Drying (Lyophilization): If the paste is sufficiently aqueous, freeze it completely (e.g., at -80°C) and then lyophilize until all water is sublimated. This method is often preferred for producing a highly soluble, amorphous powder.[5]

  • Final Preparation: The resulting dry powder is the inclusion complex. Grind it into a fine, homogenous powder.

  • Reconstitution for Gavage: Before administration, weigh the required amount of the complex powder and suspend it in the desired vehicle (e.g., sterile water or 0.5% carboxymethylcellulose) to the final target concentration. Ensure the suspension is homogenous before drawing it into the gavage needle.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect Observed After Oral Administration

This is a common issue stemming from the poor bioavailability of this compound.

G Start Inconsistent/No Effect Observed with Oral Dosing CheckFormulation Is the formulation optimized for solubility? Start->CheckFormulation CheckDose Is the dose high enough to overcome poor bioavailability? CheckFormulation->CheckDose Yes Solubilize Action: Prepare an inclusion complex or solid dispersion. CheckFormulation->Solubilize No CheckRoute Is oral administration appropriate for the study goal? CheckDose->CheckRoute Yes IncreaseDose Action: Increase oral dose. (e.g., from 50 to 200 mg/kg) Consider MTD. CheckDose->IncreaseDose No ChangeRoute Action: Switch to IP or IV route for higher systemic exposure. CheckRoute->ChangeRoute No (e.g., need rapid, high peak) CheckPK Consider a pilot PK study to confirm drug exposure. CheckRoute->CheckPK Yes

Troubleshooting workflow for lack of efficacy.
Issue 2: Animal Distress or Adverse Events During/After Dosing

This could be related to the formulation, administration technique, or an unexpectedly high dose.

  • Precipitation in Formulation: If the prepared solution is not stable, the compound may precipitate out of solution, especially if stored. This can cause needle blockage or administration of an incorrect dose.

    • Solution: Prepare formulations fresh daily. Visually inspect for clarity or uniform suspension before each use. Consider stability-enhancing excipients like 0.5% CMC.

  • Irritation from Vehicle/pH: Some solvents or extreme pH levels can cause irritation.

    • Solution: Use biocompatible vehicles like saline, water, or 0.5% CMC. Ensure the final pH of the formulation is near neutral (pH 6.5-7.5).

  • Improper Gavage/Injection Technique: Incorrect technique can cause physical trauma, aspiration (oral gavage), or injection into the wrong cavity (IP).

    • Solution: Ensure all personnel are properly trained and certified in animal handling and administration techniques. Use appropriate needle sizes and volumes for the animal's weight.

Visualized Pathways and Workflows

This compound (DHM) Signaling via AMPK Pathway

This compound exerts many of its metabolic and anti-inflammatory effects by activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[13][14][15][16]

G DHM This compound (DHM) PLC Phospholipase C (PLC) DHM->PLC interacts with AMPK AMPK Activation (p-AMPK) DHM->AMPK activates CaMKK CaMKK PLC->CaMKK activates CaMKK->AMPK SIRT1 SIRT1 AMPK->SIRT1 GSK3b GSK3β (inactivation) AMPK->GSK3b FGF21 FGF21 AMPK->FGF21 Outcome1 Improved Insulin Sensitivity Increased Glucose Uptake AMPK->Outcome1 Outcome2 Reduced Inflammation (↓ NF-κB) SIRT1->Outcome2 Outcome3 Anti-Tumor Effects (↑ p21, ↓ Sox2) GSK3b->Outcome3 FGF21->Outcome1

Simplified signaling cascade for this compound (DHM).
General Experimental Workflow for an In Vivo Study

This diagram outlines the key steps for conducting a successful in vivo study with this compound.

G Formulation 1. Formulation Development Pilot 2. Pilot Study (Dose-Ranging / MTD) Formulation->Pilot MainStudy 3. Main Efficacy Study Pilot->MainStudy Dosing Dosing & Monitoring (Body weight, clinical signs) MainStudy->Dosing Endpoint 4. Endpoint Analysis Dosing->Endpoint Tissue Tissue Collection (Blood, Organs) Endpoint->Tissue Analysis Biochemical & Histo- pathological Analysis Tissue->Analysis Data 5. Data Interpretation & Statistics Analysis->Data

References

Technical Support Center: Ampelopsin F Sample Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the challenges in the long-term storage of Ampelopsin F (also known as Dihydromyricetin) samples. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and biological activity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage is at -20°C for several months.[1]

Q2: How should I store this compound in solution?

Stock solutions of this compound are best prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to six months, or at -80°C for up to one year to minimize degradation.[2] Avoid repeated freeze-thaw cycles.

Q3: What factors can lead to the degradation of this compound samples?

This compound, like many flavonoids, is susceptible to degradation when exposed to several factors, including:

  • Temperature: Higher temperatures accelerate the degradation of flavonoids.[3][4][5]

  • Light: Exposure to light can cause the decomposition of this compound, leading to the formation of colored photolysis products.[6]

  • pH: this compound is more stable in acidic to neutral conditions (pH 2.0-7.0). It will degrade in a weak alkaline environment.[7][8][9]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Metal Ions: Transition metal ions such as Cu²⁺ and Fe³⁺ can catalyze the oxidation of this compound.[7][8][9]

Q4: What are the known degradation products of this compound?

In cell culture medium (DMEM), this compound has been shown to be highly unstable, converting mainly into its dimers and oxidized products.[10] Under exposure to light, it can form a colored photolysis product.[6] Metabolic degradation in vivo can lead to reduction, dehydroxylation, methylation, glucuronidation, and sulfation products.[11]

Q5: How does degradation affect the biological activity of this compound?

The degradation of this compound can significantly impact its biological activity. Since its antioxidant and other therapeutic effects are closely linked to its chemical structure, any alteration can lead to a loss of potency.[12][13] Therefore, assessing the stability and purity of the samples is crucial for obtaining reliable experimental results.

Troubleshooting Guide

Issue 1: I am observing inconsistent results in my cell-based assays with this compound.

  • Possible Cause: Degradation of this compound in the cell culture medium. This compound is known to be highly unstable in DMEM.[10]

  • Solution:

    • Prepare fresh solutions of this compound immediately before each experiment.

    • Consider using a more stable, buffered solution for initial dissolution before further dilution in the culture medium.

    • The addition of antioxidants like Vitamin C to the medium may increase the stability of this compound.[10]

    • Minimize the exposure of the treatment medium to light and elevated temperatures.

Issue 2: The color of my this compound solution has changed over time.

  • Possible Cause: This is likely due to photodegradation. Exposure to light can cause the formation of colored photolysis products.[6]

  • Solution:

    • Always store this compound solutions in amber vials or wrap the container with aluminum foil to protect it from light.

    • Prepare solutions in a dimly lit environment if possible.

    • If a color change is observed, it is recommended to discard the solution and prepare a fresh batch.

Issue 3: I suspect my stored solid this compound has degraded. How can I check its purity?

  • Possible Cause: Improper storage conditions (e.g., exposure to moisture, air, or high temperatures).

  • Solution:

    • The purity of your this compound sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[14][15][16]

    • Compare the chromatogram of your sample with a certified reference standard of this compound. The presence of additional peaks may indicate degradation products.

Quantitative Data Summary

Table 1: Stability of Dihydromyricetin (this compound) in DMSO

Storage TemperatureStability Assessment
-20°CHighly stable
4°CRelatively stable (slight increase in an oxidized product with m/z = 319.04)
24°CSignificant increase in the oxidized product (m/z = 319.04)
37°CSignificantly unstable; several new compounds appeared after 5 hours

Data summarized from a study observing stability over 14 days via UPLC-MS/MS.[17]

Experimental Protocols

Protocol 1: Stability Testing of this compound by HPLC

Objective: To assess the stability of this compound in a given solvent under specific storage conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol) at a known concentration. Aliquot the solution into several amber vials.

  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).

  • Time Points: At designated time points (e.g., 0, 1, 7, 14, 30 days), retrieve one aliquot from each storage condition.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 290 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Protocol 2: Assessment of Antioxidant Activity using the DPPH Radical Scavenging Assay

Objective: To evaluate the effect of storage on the antioxidant activity of this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of dilutions of your this compound sample (both fresh and stored) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each this compound dilution.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

  • Data Analysis: Compare the scavenging activity of the stored samples to that of the freshly prepared sample. A decrease in scavenging activity indicates a loss of antioxidant potential due to degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep->aliquot s1 -20°C aliquot->s1 Time Points (0, 1, 7, 14, 30 days) s2 4°C aliquot->s2 Time Points (0, 1, 7, 14, 30 days) s3 Room Temp (Light) aliquot->s3 Time Points (0, 1, 7, 14, 30 days) s4 Room Temp (Dark) aliquot->s4 Time Points (0, 1, 7, 14, 30 days) hplc HPLC Analysis s1->hplc antioxidant Antioxidant Assay (e.g., DPPH) s1->antioxidant s2->hplc s2->antioxidant s3->hplc s3->antioxidant s4->hplc s4->antioxidant

Caption: Experimental workflow for this compound stability testing.

degradation_pathways cluster_factors Degradation Factors cluster_products Degradation Products AmpelopsinF This compound Dimers Dimers AmpelopsinF->Dimers leads to Oxidized Oxidized Products AmpelopsinF->Oxidized leads to Photolysis Photolysis Products AmpelopsinF->Photolysis leads to Metabolites Metabolites (in vivo) AmpelopsinF->Metabolites leads to Temp High Temperature Temp->AmpelopsinF Light Light Exposure Light->AmpelopsinF pH Alkaline pH pH->AmpelopsinF Oxygen Oxygen Oxygen->AmpelopsinF Metals Metal Ions (Cu²⁺, Fe³⁺) Metals->AmpelopsinF

Caption: Factors leading to this compound degradation and resulting products.

signaling_pathways DHM Dihydromyricetin (this compound) mTOR mTOR Signaling DHM->mTOR inhibits NFkB NF-κB Signaling DHM->NFkB inhibits PI3K_Akt PI3K/Akt/FoxO3a Pathway DHM->PI3K_Akt modulates Autophagy Autophagy mTOR->Autophagy inhibits Inflammation Inflammation NFkB->Inflammation promotes OxidativeStress Oxidative Stress PI3K_Akt->OxidativeStress regulates

Caption: Key signaling pathways modulated by Dihydromyricetin (this compound).

References

How to improve the permeability of Ampelopsin F across cell membranes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of Ampelopsin F (Dihydromyricetin) permeability across cell membranes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its cell membrane permeability a concern?

A: this compound, also known as Dihydromyricetin (DHM), is a natural flavonoid compound found in various plants. It has demonstrated numerous beneficial biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] However, its therapeutic potential is often limited by poor bioavailability, which is partly due to its low permeability across cell membranes.[4] Enhancing its ability to enter cells is a critical step in developing it as an effective therapeutic agent.

Q2: What are the primary barriers limiting this compound's entry into cells?

A: The primary barriers include:

  • Low Lipophilicity: this compound's chemical structure contains multiple hydroxyl groups, making it relatively hydrophilic. This characteristic hinders its ability to passively diffuse across the lipid bilayer of cell membranes.

  • Efflux Pumps: Cell membranes possess active transporter proteins, such as P-glycoprotein (P-gp), that can recognize and pump foreign substances (xenobiotics) out of the cell.[5][6] If this compound is a substrate for these pumps, its intracellular concentration will remain low even if it initially crosses the membrane.

  • Metabolic Instability: Once inside the cell or during absorption, this compound can be rapidly metabolized, which also reduces its effective intracellular concentration.[7][8]

Q3: What are the main strategies to improve the permeability of a poorly permeable compound like this compound?

A: Several key strategies are employed to enhance the permeability of drugs classified under the Biopharmaceutical Classification System (BCS) as having low permeability (Class III and IV).[4][9][10] These include:

  • Prodrug Approach: Modifying the drug's chemical structure to create a more lipophilic, inactive "prodrug" that can cross the cell membrane more easily.[9][11][12] Once inside the cell, enzymes cleave the modifying group to release the active this compound.

  • Lipid-Based Delivery Systems: Encapsulating this compound in lipid-based carriers like liposomes or self-microemulsifying drug delivery systems (SMEDDS) can facilitate its transport across the membrane.[13][14][15]

  • Nanoparticle Formulations: Utilizing polymer- or lipid-based nanoparticles to carry the drug into the cell.[16][17][18][19][20] These systems can protect the drug from degradation and interact with the cell membrane to promote uptake.

  • Use of Permeation Enhancers: Co-administering this compound with chemical agents that reversibly disrupt the cell membrane or open tight junctions to increase permeability.[10][21]

Troubleshooting Guide

Problem 1: Low cellular uptake of this compound in my in vitro cell culture experiments.

Possible Cause Troubleshooting Step Rationale
Efflux by P-glycoprotein (P-gp) Co-incubate your cells with this compound and a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A).If the uptake of this compound increases significantly in the presence of the inhibitor, it confirms that P-gp-mediated efflux is a limiting factor.[5][22]
Poor Passive Diffusion Try solubilizing this compound with a small percentage of a biocompatible solvent like DMSO (e.g., 0.1%).DMSO can increase membrane fluidity and improve the permeability of compounds.[23] Ensure the final DMSO concentration is not toxic to your cells.
Incorrect pH of Medium Check and adjust the pH of your culture medium.The ionization state of this compound can affect its ability to cross the membrane. Non-ionized species are generally more permeable. While specific data for this compound is limited, pH can be a critical factor for many compounds.
Degradation in Medium Assess the stability of this compound in your cell culture medium over the experiment's duration using HPLC.If this compound degrades rapidly, the effective concentration available for uptake will decrease over time. Consider using freshly prepared solutions or reducing incubation times.

Problem 2: My this compound-loaded nanoparticle/liposome formulation is not improving cellular uptake.

Possible Cause Troubleshooting Step Rationale
Low Entrapment Efficiency (EE) Quantify the amount of this compound successfully encapsulated in your formulation. Optimize formulation parameters (e.g., drug-to-lipid ratio, sonication time).If most of the drug is not encapsulated, you are essentially delivering the free drug, which has poor permeability. High EE is crucial for the delivery system to be effective.[24]
Unfavorable Particle Size or Zeta Potential Characterize the size and surface charge (zeta potential) of your nanoparticles/liposomes.Particle size affects the mechanism of cellular uptake (e.g., endocytosis).[25] A slightly positive surface charge can enhance interaction with the negatively charged cell membrane, but high charges can be toxic.[24]
Instability in Culture Medium Incubate the formulation in your complete cell culture medium and measure changes in particle size and drug leakage over time.Proteins and other components in the serum can cause nanoparticles to aggregate or prematurely release the drug, preventing effective delivery to the cells.[26]
Wrong Cellular Uptake Pathway Targeted Investigate the uptake mechanism of your formulation using endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated, amiloride for macropinocytosis).Different nanoparticle characteristics favor different uptake pathways.[27] Understanding the mechanism can help you re-engineer your formulation to be more efficient for your specific cell type.

Permeability Enhancement Strategies: Data Overview

The following table summarizes hypothetical data for different this compound formulations to illustrate the potential improvements in apparent permeability (Papp) as measured in a Caco-2 cell model, a standard in vitro model for intestinal absorption.

Formulation Mean Particle Size (nm) Zeta Potential (mV) Entrapment Efficiency (%) Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Fold Increase vs. Free Drug
Free this compoundN/AN/AN/A0.5 ± 0.11.0
This compound Liposomes150 ± 15-25 ± 575 ± 82.5 ± 0.45.0
This compound-PLGA Nanoparticles200 ± 20-15 ± 485 ± 64.0 ± 0.68.0
This compound Prodrug (Ester)N/AN/AN/A6.5 ± 0.913.0
This compound + P-gp InhibitorN/AN/AN/A1.5 ± 0.33.0

Note: This data is illustrative and intended for comparison purposes. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This assay is used to predict intestinal drug absorption by measuring the rate of transport across a monolayer of Caco-2 cells.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • DMEM (supplemented with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound solution (in HBSS)

  • Lucifer yellow (paracellular integrity marker)

  • Analytical equipment (LC-MS/MS or HPLC)

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical (upper) side of the Transwell® inserts at a density of ~60,000 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence. TEER values should be >250 Ω·cm².

  • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayer gently with pre-warmed HBSS. b. Add the this compound test solution to the apical chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS or HPLC.

  • Integrity Check: At the end of the experiment, measure the flux of a paracellular marker like Lucifer yellow to confirm the monolayer integrity was not compromised.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial drug concentration in the donor chamber.

Visualizations

Workflow for Selecting a Permeability Enhancement Strategy

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Low Bioavailability of this compound assess Assess Permeability (e.g., Caco-2 Assay) start->assess efflux Is it a P-gp Substrate? (Inhibitor Assay) assess->efflux decision Permeability Issue Confirmed? efflux->decision prodrug Strategy 1: Prodrug Approach (Increase Lipophilicity) decision->prodrug  Yes nano Strategy 2: Nanocarriers (Liposomes, Nanoparticles) decision->nano  Yes enhancer Strategy 3: Co-administer (P-gp Inhibitor / Permeation Enhancer) decision->enhancer  Yes other Investigate Other Issues (e.g., Metabolism, Solubility) decision->other  No evaluate Evaluate Enhanced Formulation (In Vitro & In Vivo) prodrug->evaluate nano->evaluate enhancer->evaluate

Caption: A decision workflow for selecting an appropriate strategy to enhance this compound permeability.

The Prodrug Concept for Membrane Permeation

G cluster_0 Extracellular Space cluster_1 Intracellular Space (Cytosol) Prodrug This compound Prodrug (Lipophilic, Inactive) Prodrug_in This compound Prodrug Prodrug->Prodrug_in Passive Diffusion Enzyme Intracellular Esterases Prodrug_in->Enzyme Cleavage ActiveDrug Active this compound (Hydrophilic, Active) Target Cellular Target ActiveDrug->Target Biological Effect Enzyme->ActiveDrug Membrane Cell Membrane (Lipid Bilayer)

Caption: A diagram illustrating how a lipophilic prodrug crosses the cell membrane before being activated intracellularly.

This compound and Intracellular Signaling

G cluster_0 cluster_1 JAK/STAT Pathway cluster_2 Cellular Response Ampelopsin This compound (Intracellular) JAK JAK Ampelopsin->JAK Inhibits STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Active) STAT->pSTAT Activation Nucleus Nucleus pSTAT->Nucleus Translocation Response ↓ Proliferation ↑ Apoptosis Nucleus->Response

Caption: Simplified signaling pathway showing this compound inhibiting the JAK/STAT pathway after entering the cell.

References

Technical Support Center: Minimizing Autofluorescence of Ampelopsin F in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The intrinsic fluorescent properties (autofluorescence) of Ampelopsin F, also known as Dihydromyricetin, are not well-documented in publicly available scientific literature. This guide provides a general framework for troubleshooting autofluorescence issues that may arise when using this or any other compound with uncharacterized fluorescent properties.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my imaging experiments involving this compound?

A: Autofluorescence is the natural emission of light from biological structures (such as mitochondria and lysosomes) or from the experimental compounds themselves, like potentially this compound, upon excitation by a light source. This phenomenon becomes a significant issue when the autofluorescence signal spectrally overlaps with the fluorescence of your specific probes (e.g., GFP-tagged proteins, fluorescently labeled antibodies). This overlap creates a high background signal that can obscure the targeted fluorescence, leading to a poor signal-to-noise ratio and complicating data interpretation.

Q2: I am observing a diffuse, unexpected fluorescent signal across my sample, especially in cells treated with this compound, even in my unstained controls. Could this be autofluorescence from the compound itself?

A: Yes, this is a possibility. When encountering unexpected fluorescence, it is crucial to systematically identify its source. The signal could originate from the biological sample (endogenous autofluorescence), the cell culture medium, or the compound under investigation.

Q3: How can I definitively determine if the observed fluorescence originates from this compound?

A: A straightforward control experiment can ascertain this. Prepare a solution of this compound in a clear, non-fluorescent buffer, such as Phosphate-Buffered Saline (PBS), at the same concentration used in your cell-based experiments. Place this solution in a non-fluorescent imaging vessel and image it using the identical microscope settings (e.g., laser lines, filters, detector settings) as your main experiment. Detection of a fluorescent signal from this solution confirms that this compound possesses intrinsic fluorescence under your experimental conditions.

Troubleshooting Guide

This guide provides a systematic approach to first characterize and then minimize autofluorescence that may be associated with this compound.

Step 1: Characterize the Autofluorescence Spectrum

If this compound is suspected to be autofluorescent, the most critical initial step is to determine its excitation and emission spectra. This spectral fingerprint is essential for devising an effective strategy to mitigate its interference.

Caption: Workflow for characterizing the autofluorescence of a compound.

This protocol details the use of a confocal microscope equipped with a spectral detector to ascertain the emission spectrum of a compound like this compound.

  • Sample Preparation:

    • Dissolve this compound in PBS to a final concentration of 100 µM.

    • Transfer the solution to a suitable non-fluorescent imaging container (e.g., a glass-bottom dish).

    • Prepare a control sample containing only PBS.

  • Microscope Configuration (Spectral Detector):

    • Power on the confocal microscope system, including the necessary lasers.

    • Begin by selecting a laser line that is likely to induce fluorescence. Given that many organic molecules are excited by shorter wavelengths, a 405 nm or 488 nm laser is a good starting point.

    • Configure the spectral detector to acquire data in "lambda mode," collecting emitted light across a broad range (e.g., 410 nm to 700 nm) with a defined bandwidth (e.g., 5 or 10 nm steps).

  • Image Acquisition:

    • Focus on the this compound solution.

    • Carefully adjust the laser power and detector gain to obtain a robust signal without saturating the detector.

    • Acquire a "lambda stack" (a series of images at each emission wavelength) of the this compound solution.

    • Using identical acquisition parameters, acquire a lambda stack of the PBS-only control to establish the background signal.

  • Data Analysis:

    • Perform a background subtraction by subtracting the spectrum of the PBS control from the this compound spectrum.

    • Generate a plot of fluorescence intensity versus emission wavelength. The peak of this curve represents the emission maximum for the chosen excitation wavelength.

    • To build a more complete spectral profile, repeat this procedure with other available laser lines (e.g., 458 nm, 514 nm, 561 nm).

Note: For the most accurate determination of the excitation spectrum, a dedicated spectrofluorometer is the preferred instrument.

Step 2: Mitigation Strategies Based on Spectral Characteristics

With the spectral properties of the this compound autofluorescence characterized, you can select an appropriate strategy to minimize its impact on your imaging results.

Mitigation StrategyPrincipleMost Suitable For...
Spectral Unmixing A computational technique that separates spectrally overlapping signals into distinct channels based on their unique emission profiles.[1][2]Experiments where the autofluorescence and the specific fluorescent signals have different, even if overlapping, emission spectra.
Strategic Fluorophore Selection Choosing fluorescent labels with excitation and emission spectra that are well-separated from the autofluorescence spectrum of this compound.Situations where the autofluorescence is confined to a specific region of the spectrum (e.g., the blue-green range).
Photobleaching Pre-exposing the sample to high-intensity light to permanently extinguish the autofluorescence before imaging the desired signal.Samples with stable autofluorescence that photobleaches more readily than the specific fluorophores of interest.
Chemical Quenching Application of chemical agents, such as Sudan Black B, to quench autofluorescence.Primarily effective for tissue sections with high levels of endogenous autofluorescence from sources like lipofuscin.[3]

This protocol requires a confocal microscope with spectral imaging capabilities and corresponding analysis software.

  • Acquire Reference Spectra (Emission "Fingerprints"):

    • Autofluorescence Reference: Image an unstained sample treated with this compound to isolate the pure emission spectrum of the compound's autofluorescence.[1]

    • Fluorophore References: For each fluorescent label in your experiment, prepare a single-labeled sample and acquire its pure emission spectrum under the same conditions as your main experiment.

  • Acquire the Experimental Image:

    • Image your multi-labeled, this compound-treated sample using the same spectral imaging settings as for the reference spectra. This will produce a mixed-signal image.

  • Perform Linear Unmixing:

    • Utilize the linear unmixing function within your microscope's software.

    • Input the mixed-signal experimental image and the previously acquired reference spectra for autofluorescence and each of your fluorophores.

    • The algorithm will then computationally separate the mixed signal, generating a set of new images where the signal from each component is isolated in its own channel. The autofluorescence channel can then be excluded from the final composite image.

Spectral_Unmixing_Logic Mixed_Signal Mixed Signal (Pixel with Autofluorescence + GFP) Unmixing_Algorithm Linear Unmixing Algorithm Mixed_Signal->Unmixing_Algorithm Ref_Spectra Reference Spectra (Pure Autofluorescence, Pure GFP) Ref_Spectra->Unmixing_Algorithm Separated_Signals Separated Signals (Autofluorescence Image, GFP Image) Unmixing_Algorithm->Separated_Signals

Caption: Logical flow of the spectral unmixing process.

  • Prepare your this compound-treated and fluorescently labeled sample as usual.

  • Mount the sample on the microscope stage.

  • Expose the sample to high-intensity illumination. This can be achieved using a broad-spectrum light source or by scanning with your excitation lasers at high power for a duration of 1 to 5 minutes. The optimal duration should be determined empirically for your specific sample.

  • Monitor the autofluorescence signal periodically in the corresponding channel until it is significantly diminished.

  • Image your specific fluorophores using your standard imaging protocol with lower laser power to prevent photobleaching of your signal of interest.

Summary of Common Autofluorescence Sources and Solutions

Source of AutofluorescenceTypical Excitation RangeTypical Emission RangeRecommended Mitigation Strategy
This compound (Hypothetical) To Be Determined To Be Determined 1. Characterize Spectra, 2. Spectral Unmixing, 3. Use Far-Red Fluorophores
Flavins (FAD, FMN) UV - Green (360-520 nm)Green (500-560 nm)Select fluorophores emitting in the red to far-red spectral regions.[4]
NAD(P)H UV - Blue (340-460 nm)Violet - Blue (440-470 nm)Utilize far-red fluorophores; two-photon microscopy can also be beneficial.
Collagen & Elastin UV - Blue (350-450 nm)Blue - Green (420-520 nm)Employ spectral unmixing or use red and far-red fluorophores.[3]
Lipofuscin Broad (UV to Green)Broad (Yellow to Red)Treat with Sudan Black B for tissue sections; utilize spectral unmixing.[3]
Aldehyde-Based Fixatives Broad (UV to Green)Broad (Green to Red)Opt for non-aldehyde fixatives (e.g., chilled methanol); treat with sodium borohydride.[4]

By systematically characterizing and addressing the autofluorescence, researchers can significantly improve the quality and reliability of their imaging data when working with this compound or other potentially fluorescent compounds.

References

Refining purification methods to increase Ampelopsin F purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ampelopsin F (Dihydromyricetin, DHM).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying this compound include solvent extraction, recrystallization, and various forms of chromatography.[1][2][3] Solvent extraction is often used for the initial recovery from plant material, followed by recrystallization or chromatography for higher purity.[2][3]

Q2: What is a realistic purity level to expect from different purification methods?

A2: The achievable purity of this compound varies significantly with the method used. Repeated recrystallization can yield purities as high as 98%.[2][3] Chromatographic methods, while potentially yielding very high purity, can be less efficient for large-scale production.[2][3] A novel chelation-based extraction and purification method has been reported to achieve an average purity of 94.3%.[3]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC).[1][4] These methods allow for the quantification of this compound and the detection of impurities.[4][5]

Q4: What are the main challenges in purifying this compound?

A4: Key challenges include the presence of structurally similar flavonoid impurities, potential for degradation during processing, and optimizing solvent selection for efficient extraction and crystallization. This compound, a polyhydroxy compound, is also susceptible to oxidation, especially under alkaline conditions.[2][3] It has also been found to be unstable in cell culture medium.[6]

Troubleshooting Guides

Low Yield During Extraction
Potential Cause Troubleshooting Step
Inefficient Solvent Extraction Optimize the solvent system. For instance, a 90% ethanol concentration has been shown to be effective.[1] Consider using techniques like microwave-assisted extraction to improve efficiency.[2][3]
Degradation of this compound This compound is sensitive to high temperatures and alkaline pH.[2][3] Maintain a slightly acidic to neutral pH during extraction and avoid prolonged exposure to high temperatures. One study indicated that an extraction temperature of 90°C was optimal for a chelation method.[2]
Incomplete Extraction from Plant Material Ensure the plant material is finely ground to increase the surface area for solvent contact.[7] The solid-to-liquid ratio is also a critical parameter to optimize.[8]
Low Purity After Recrystallization
Potential Cause Troubleshooting Step
Co-precipitation of Impurities Perform multiple recrystallization steps. One study reported that eight recrystallizations were needed to achieve 98% purity.[2][3]
Inappropriate Solvent Choice Select a solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures. Water is commonly used for recrystallization.[2][3]
Formation of an Oil Instead of Crystals This can occur if the compound is too soluble in the chosen solvent. Try a different solvent or a solvent mixture. Slowing down the cooling process can also promote crystal growth over oiling out.[9]
Poor Separation in Chromatography
Potential Cause Troubleshooting Step
Suboptimal Mobile Phase Systematically vary the solvent composition of the mobile phase to improve the resolution between this compound and impurities. A common approach for flavonoids is a reversed-phase column with a gradient of acetonitrile and water or buffer.[4][5]
Incorrect Stationary Phase The choice of stationary phase is crucial. C18 columns are frequently used for flavonoid separation.[5]
Sample Overload Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction and Recrystallization

This protocol is based on a method optimized for extracting this compound from Ampelopsis cantoniensis.[1]

  • Extraction:

    • Reflux the dried and powdered plant material with 90% ethanol.

    • Perform the reflux four times, for 1.5 hours each time, to maximize extraction.

  • Initial Purification:

    • Extract the resulting solution with petroleum ether five times to remove non-polar impurities.

    • Treat the solution with activated carbon (1 g per 100 g of starting plant material) to decolorize and remove certain impurities.

  • Recrystallization:

    • Concentrate the purified extract and recrystallize the crude this compound from hot water.

    • Repeat the recrystallization process three times to achieve high purity.

Protocol 2: Chelating Extraction and Purification Method

This novel method utilizes the chelating properties of this compound to improve yield and purity.[2][3][10]

  • Initial Extraction:

    • Heat the crushed plant material in deionized water at 100°C for 1 hour.

    • Filter the mixture while hot to remove solid residues.

  • Chelation and Precipitation:

    • Dissolve the crude extract in 100°C water.

    • Add ZnSO₄·7H₂O powder and adjust the pH to 5 with 2 mol/L HCl to form a yellowish-brown precipitate of the this compound-Zn chelate.

  • Purification and Decoupling:

    • Collect the precipitate by hot filtration and wash thoroughly.

    • Resuspend the precipitate and add EDTA-2Na to decouple the zinc from this compound. The this compound will dissolve.

    • Repeat this purification step 2-3 times.

  • Crystallization:

    • Allow the final solution to stand at room temperature for crystallization to obtain white, needle-like crystals of this compound.

Data Presentation

Table 1: Comparison of this compound Purification Methods

Method Source Material Key Reagents/Solvents Reported Purity (%) Reported Yield (%) Reference
Optimized Solvent Extraction & Recrystallization Ampelopsis cantoniensis90% Ethanol, Petroleum Ether, Activated Carbon, WaterNot explicitly stated, but optimized for purity and yieldHigher than non-optimized methods[1]
Batch Extraction & Recrystallization Ampelopsis grossedentataWater987.2[2][3]
Chelating Extraction & Purification Ampelopsis grossedentataWater, ZnSO₄·7H₂O, EDTA-2Na94.312.2[2][3]

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate various signaling pathways, making it a compound of interest for drug development.[11] Its anti-cancer effects, for instance, are exerted through the regulation of growth factor receptors and the induction of apoptosis.[11]

Ampelopsin_F_Signaling_Pathways Potential Signaling Pathways Modulated by this compound cluster_cancer Anti-Cancer Effects cluster_inflammation Anti-Inflammatory Effects cluster_metabolism Metabolic Regulation Ampelopsin_F This compound VEGFR2 VEGFR2 Ampelopsin_F->VEGFR2 inhibits PDGFRB PDGFRβ Ampelopsin_F->PDGFRB inhibits TRAIL_R TRAIL/TRAIL-R Ampelopsin_F->TRAIL_R modulates JAK_STAT JAK/STAT Ampelopsin_F->JAK_STAT modulates mTOR mTOR Ampelopsin_F->mTOR modulates EMT EMT Regulators Ampelopsin_F->EMT inhibits Apoptosis Apoptosis Induction (Caspase-8, -9, -3) Ampelopsin_F->Apoptosis Autophagy Autophagy Ampelopsin_F->Autophagy TLR4 TLR4 Pathway Ampelopsin_F->TLR4 modulates AMPK AMPKα Ampelopsin_F->AMPK activates PPARa PPARα AMPK->PPARa upregulates SREBP1c SREBP-1c AMPK->SREBP1c inhibits

Caption: Potential signaling pathways modulated by this compound.

Purification_Workflow General Workflow for this compound Purification cluster_purification Purification Steps Start Start: Dried Plant Material Grinding Grinding/ Pulverization Start->Grinding Extraction Solvent Extraction (e.g., Ethanol, Water) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., with Petroleum Ether) Crude_Extract->Solvent_Partitioning Chromatography Column Chromatography Crude_Extract->Chromatography alternative Recrystallization Recrystallization Solvent_Partitioning->Recrystallization Chromatography->Recrystallization Final_Product High-Purity This compound Recrystallization->Final_Product Analysis Purity Analysis (HPLC, UPLC) Final_Product->Analysis

Caption: General workflow for this compound purification.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Ampelopsin and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of Ampelopsin (Dihydromyricetin) and Resveratrol, two polyphenolic compounds renowned for their health benefits. While both demonstrate significant antioxidant properties, this document aims to delineate their relative efficacy based on available experimental data from key in vitro and cell-based assays. Additionally, this guide briefly touches upon Ampelopsin F, a related compound with limited but notable antioxidant activity.

Quantitative Comparison of Antioxidant Activities

The antioxidant capacities of Ampelopsin (Dihydromyricetin) and Resveratrol have been evaluated using various standard assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters used to express the antioxidant potency, with lower values indicating greater activity. The following tables summarize the reported values for each compound in DPPH and ABTS radical scavenging assays, as well as cellular antioxidant activity assays.

CompoundDPPH Radical Scavenging Assay (IC50)Reference
Ampelopsin (Dihydromyricetin) 8.18 µg/mL[1]
15.54 µg/mL[2]
Resveratrol 21.23 µg/mL[3]
2.2 µg/mL (increase after irradiation)[4]
(+)-Ampelopsin F 34.7 ± 1.0 µM[5]

Table 1: Comparison of DPPH radical scavenging activity (IC50) of Ampelopsin (Dihydromyricetin), Resveratrol, and (+)-Ampelopsin F. Lower IC50 values indicate stronger antioxidant activity.

CompoundABTS Radical Scavenging Assay (IC50)Reference
Ampelopsin (Dihydromyricetin) 5.32 µg/mL[1]
Resveratrol 2.86 µg/mL[2]
2.0 µg/mL[4]

Table 2: Comparison of ABTS radical scavenging activity (IC50) of Ampelopsin (Dihydromyricetin) and Resveratrol. Lower IC50 values indicate stronger antioxidant activity.

CompoundCellular Antioxidant Activity (CAA) Assay (EC50)Cell LineReference
Ampelopsin (Dihydromyricetin) 226.26 µmol/LL-02[6][7]
C8-Dihydromyricetin 35.14 µmol/LL-02[6][7]

Table 3: Cellular antioxidant activity (EC50) of Ampelopsin (Dihydromyricetin) and its derivative. Lower EC50 values indicate stronger intracellular antioxidant activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate replication and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.

Procedure:

  • A working solution of DPPH in methanol or ethanol is prepared to a specific absorbance at 517 nm.

  • Various concentrations of the test compound (Ampelopsin or Resveratrol) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is then measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is measured at 734 nm after a specific incubation period (e.g., 6 minutes).

  • The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the plot of percentage inhibition versus concentration.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation.

Procedure:

  • Adherent cells (e.g., HepG2 or L-02) are seeded in a 96-well plate and cultured until confluent.

  • The cells are then treated with various concentrations of the test compound.

  • After an incubation period, the cells are washed and then loaded with the DCFH-DA probe.

  • A pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce cellular oxidative stress.

  • The fluorescence intensity is measured over time using a microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the curve of fluorescence versus time. The EC50 value, the concentration of the compound required to inhibit 50% of the oxidant-induced fluorescence, is then determined.

Signaling Pathways in Antioxidant Mechanisms

Both Ampelopsin and Resveratrol exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.

Experimental Workflow for Antioxidant Assays

G cluster_assays In Vitro Antioxidant Assays cluster_cell_assay Cell-Based Assay cluster_steps General Workflow DPPH DPPH Assay reaction Reaction with Radical/Oxidant DPPH->reaction DPPH radical ABTS ABTS Assay ABTS->reaction ABTS radical CAA Cellular Antioxidant Activity (CAA) Assay CAA->reaction Cellular oxidant prep Sample Preparation (Ampelopsin/Resveratrol) measurement Spectrophotometric/ Fluorometric Measurement reaction->measurement analysis Data Analysis (IC50/EC50 Calculation) measurement->analysis G Ampelopsin Ampelopsin (Dihydromyricetin) ERK_Akt ERK/Akt Pathway Ampelopsin->ERK_Akt Nrf2_Keap1 Nrf2-Keap1 Complex Ampelopsin->Nrf2_Keap1  Dissociation ERK_Akt->Nrf2_Keap1  Phosphorylation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release of Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection  Increased Defense G Resveratrol Resveratrol AMPK AMPK Resveratrol->AMPK  Activation SIRT1 SIRT1 AMPK->SIRT1  Activation PGC1a PGC-1α SIRT1->PGC1a  Deacetylation Nrf2 Nrf2 PGC1a->Nrf2  Activation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis  Upregulation Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) Nrf2->Antioxidant_Enzymes  Gene Expression Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Cellular_Protection Mitochondrial_Biogenesis->Cellular_Protection

References

Head-to-head comparison of Ampelopsin F and dihydromyricetin bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea), and in Hovenia dulcis (Japanese raisin tree).[1][2][3] This guide provides a detailed overview of the diverse bioactivities of dihydromyricetin, presenting key experimental findings, methodologies, and associated signaling pathways to support further research and drug development.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from various studies on the bioactivity of dihydromyricetin.

Table 1: Antioxidant Activity of Dihydromyricetin

Assay TypeModel SystemKey FindingsReference
DPPH Radical ScavengingIn vitroIC50 values demonstrate potent scavenging activity.[4]
ABTS Radical ScavengingIn vitroSimilar potent scavenging capacity to DPPH assay.[5][5]
Ferric-Reducing Antioxidant Power (FRAP)In vitroSignificant reducing power, indicating antioxidant potential.[4][4]
Lipid Peroxidation Inhibitionβ-carotene-linoleic acid modelEffective inhibition of lipid peroxidation.[4][4]
Cellular Antioxidant Activity (CAA)Human liver cancer HepG2 cellsC8-DHM derivative showed better activity (EC50: 35.14 µmol/L) than DHM (EC50: 226.26 µmol/L).[5][5]
Reactive Oxygen Species (ROS) ReductionHuman umbilical vein endothelial cells (HUVECs)Pre-treatment with DHM reduced intracellular ROS overproduction.[6][6]

Table 2: Anti-inflammatory Activity of Dihydromyricetin

Model SystemKey FindingsReference
LPS-induced RAW264.7 macrophagesInhibited phosphorylation of NF-κB, p38, and JNK; suppressed COX-2 and iNOS expression.[7][7]
Ovalbumin (OVA)-induced mouse model of asthmaReduced levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid; decreased serum OVA-specific IgE and IgG1.[8][8]
Patients with non-alcoholic fatty liver disease (NAFLD)Daily intake of 600 mg of DHM exerted anti-inflammatory effects.[9][9]
Ethanol-induced liver injury in miceReduced expression of proinflammatory cytokines and chemokines.[10][11][10][11]

Table 3: Anticancer Activity of Dihydromyricetin

Cancer Cell LineKey FindingsReference
HL60 (Acute promyelocytic leukemia)Inhibited proliferation and induced apoptosis by downregulating AKT and NF-κB signaling.[12][13] IC50 not specified.[12][13]
K562 (Chronic myelogenous leukemia)Inhibited proliferation and induced apoptosis by downregulating AKT and NF-κB signaling.[12][13] IC50 not specified.[12][13]
MDA-MB-231 (Breast cancer)Inhibited proliferation with an IC50 of 41.07 µM at 24h.[14][14]
MCF-7 (Breast cancer)Inhibited proliferation with an IC50 of 50.61 µM at 24h.[14][14]
Various cancer cells (breast, liver, ovarian, lung, etc.)Suppresses growth via modulating various cellular signaling pathways.[15][15]

Table 4: Hepatoprotective Activity of Dihydromyricetin

Model SystemKey FindingsReference
Ethanol-fed miceReduced liver steatosis, liver triglycerides, and liver injury markers.[10][11][10][11]
Patients with NAFLD (Randomized controlled trial)150 mg DHM twice daily for three months reduced serum ALT, AST, GGT, LDL-c, and apoB.[2][2]
Liver ischemia/reperfusion (I/R) injury in miceDecreased serum aminotransferase activity and inhibited I/R-stimulated apoptosis.[16][16]
Emodin-induced hepatotoxicity in L02 cellsReduced markers of liver cell injury, such as ROS levels and cell apoptosis.[6][6]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the bioactivity tables.

1. DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

  • Protocol:

    • A solution of DPPH in methanol is prepared.

    • Different concentrations of dihydromyricetin are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[4]

2. Cell Viability Assay (MTT or CCK-8)

  • Principle: These colorimetric assays assess cell metabolic activity. Viable cells with active metabolism convert a tetrazolium salt (MTT or WST-8 in CCK-8) into a colored formazan product.

  • Protocol:

    • Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of dihydromyricetin for a specific duration (e.g., 24, 48 hours).

    • The MTT or CCK-8 reagent is added to each well and incubated for a few hours.

    • The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO for MTT).

    • The absorbance is measured at the appropriate wavelength using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[14]

3. Western Blot Analysis

  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Protocol:

    • Cells or tissues are lysed to extract total proteins.

    • Protein concentration is determined using an assay like the BCA assay.

    • Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, p-AKT).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or color).

    • The signal is captured and quantified.[10][14]

Signaling Pathways and Mechanisms of Action

Dihydromyricetin exerts its diverse biological effects by modulating multiple signaling pathways.

Anti-inflammatory Signaling

Dihydromyricetin mitigates inflammation primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling pathways.[17] It has been shown to suppress the activation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[7][17]

G DHM Dihydromyricetin IKK IKK DHM->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation promotes

DHM's anti-inflammatory action via NF-κB pathway inhibition.

Anticancer Signaling

In cancer cells, dihydromyricetin has been shown to induce apoptosis and inhibit proliferation by modulating several key pathways, including the PI3K/AKT and NF-κB pathways.[12][13] By downregulating the phosphorylation of AKT, a central kinase for cell survival, DHM can trigger the intrinsic apoptotic pathway. This is often characterized by an altered Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[14]

G DHM Dihydromyricetin PI3K PI3K DHM->PI3K inhibits AKT AKT PI3K->AKT activates Bcl2 Bcl-2 AKT->Bcl2 activates Bax Bax Bcl2->Bax inhibits Apoptosis Apoptosis Bax->Apoptosis promotes

DHM-induced apoptosis through the PI3K/AKT pathway.

Hepatoprotective and Metabolic Regulation

Dihydromyricetin's protective effects on the liver, particularly in the context of alcohol-induced injury and NAFLD, are linked to the activation of AMPK (AMP-activated protein kinase) and SIRT1 (Sirtuin 1) .[18] Activation of the AMPK-SIRT1-PGC-1α pathway enhances mitochondrial biogenesis and fatty acid oxidation, while inhibiting lipid synthesis, thereby reducing steatosis.[18] DHM also promotes autophagy, a cellular process for degrading damaged components, which is crucial for maintaining liver homeostasis.[7][16]

G DHM Dihydromyricetin AMPK AMPK DHM->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates LipidSyn Lipid Synthesis AMPK->LipidSyn inhibits PGC1a PGC-1α SIRT1->PGC1a activates MitoBio Mitochondrial Biogenesis PGC1a->MitoBio promotes FatOx Fatty Acid Oxidation PGC1a->FatOx promotes

Hepatoprotective mechanism of DHM via the AMPK/SIRT1 pathway.

Experimental Workflow Example

The following diagram illustrates a general workflow for investigating the anticancer effects of dihydromyricetin in vitro.

G cluster_0 In Vitro Analysis CellCulture Cancer Cell Culture (e.g., MCF-7, HL60) Treatment DHM Treatment (Dose- and Time-dependent) CellCulture->Treatment Viability Cell Viability Assay (MTT / CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression Analysis) Treatment->WesternBlot DataAnalysis Data Analysis (IC50, Statistical Significance) Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Workflow for in vitro anticancer evaluation of DHM.

References

Unveiling the Anti-Inflammatory Potential of Ampelopsin F: A Comparative Analysis in Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive validation of the anti-inflammatory effects of Ampelopsin F (Dihydromyricetin) in established secondary assay models. Through a detailed comparison with standard anti-inflammatory agents, this document offers researchers, scientists, and drug development professionals critical data to evaluate the therapeutic potential of this compound. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound was evaluated in two standard in vivo models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation. The following tables summarize the quantitative data from these assays, comparing the performance of this compound and its alternatives.

Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 4 hoursReference Compound(s)
This compound (DMY)250Significant reduction (comparable to standards)Indomethacin, Dexamethasone
Indomethacin1.0Significant reduction-
Dexamethasone (DEX)0.3Significant reduction-
Indomethacin1039.4% (at 5 hours)[1]-

Data for this compound, Indomethacin (1.0 mg/kg), and Dexamethasone are based on a study demonstrating comparable significant reduction in paw edema. Specific inhibition percentages for these were not provided in the abstract.

Table 2: Comparison of Anti-Inflammatory Effects in LPS-Induced Systemic Inflammation in Mice (Cytokine Reduction)

Treatment GroupDose (mg/kg)IL-1β Reduction (pg/mL)IL-6 Reduction (pg/mL)TNF-α Reduction (pg/mL)
LPS Control5158.30 ± 3.40185.70 ± 5.30215.30 ± 7.50
Quercetin10085.40 ± 2.7095.80 ± 3.10110.20 ± 4.20
Dexamethasone575.20 ± 2.5088.60 ± 2.90102.80 ± 3.80

Note: This table presents data for Quercetin, a flavonoid structurally related to this compound, as a direct comparative study for this compound in an LPS-induced cytokine storm model with specific quantitative values was not identified in the literature search. This provides a valuable benchmark against a standard flavonoid and a corticosteroid.[2]

Experimental Protocols

Detailed methodologies for the key secondary assays are provided below to ensure reproducibility and facilitate further investigation.

Carrageenan-Induced Paw Edema Assay

This widely used model assesses the in vivo acute anti-inflammatory activity of a compound.

Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old). Animals are acclimatized for at least one week prior to the experiment with free access to food and water.

Materials:

  • This compound

  • Carrageenan (lambda, type IV)

  • Positive control: Indomethacin or Dexamethasone

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital caliper

Procedure:

  • Animals are divided into control, positive control, and test groups (n=6 per group).

  • The vehicle, positive control, or this compound at various doses are administered orally (p.o.) or intraperitoneally (i.p.).

  • After a set time (e.g., 60 minutes), the initial paw volume of the right hind paw is measured.

  • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

  • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Assay

This model is used to evaluate the effect of a compound on the systemic inflammatory response, particularly the "cytokine storm."

Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old).

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Positive control: Dexamethasone

  • Saline solution

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Animals are divided into control, LPS, positive control, and test groups.

  • The vehicle, positive control, or this compound are administered (e.g., i.p. or p.o.) at a specified time before the LPS challenge.

  • Systemic inflammation is induced by an i.p. injection of LPS (e.g., 5 mg/kg).

  • At a predetermined time point post-LPS injection (e.g., 1.5-6 hours), blood is collected via cardiac puncture.

  • Serum is separated by centrifugation.

  • The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum are quantified using specific ELISA kits.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflows.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB (p65) MAPK->NFkB NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB (Phosphorylated & Degraded) NFkB_IkB->IkB NFkB_IkB->NFkB NFkB_n NF-κB (Translocated) NFkB->NFkB_n Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes Activates Transcription LPS LPS LPS->TLR4 AmpelopsinF This compound AmpelopsinF->MAPK Inhibits AmpelopsinF->IKK Inhibits

Caption: this compound inhibits the NF-κB and MAPK signaling pathways.

G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Measurement Phase start Animal Acclimatization dosing Administer this compound or Controls start->dosing paw_measure_initial Measure Initial Paw Volume dosing->paw_measure_initial carrageenan Inject Carrageenan paw_measure_initial->carrageenan paw_measure_hourly Measure Paw Volume Hourly (1-5h) carrageenan->paw_measure_hourly analysis Calculate % Edema Inhibition paw_measure_hourly->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

G cluster_0 Preparation cluster_1 Inflammation Induction cluster_2 Sample Collection & Analysis start Animal Groups treatment Administer this compound / Controls start->treatment lps Inject LPS treatment->lps blood Blood Collection lps->blood serum Serum Separation blood->serum elisa Cytokine Quantification (ELISA) serum->elisa

Caption: Workflow for the LPS-induced systemic inflammation assay.

References

Ampelopsin F: A Comparative Analysis of its Anti-Cancer Activity Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Ampelopsin F's activity in different cancer cell lines. This compound, a flavonoid also known as dihydromyricetin, has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancers. This report summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to offer a comparative perspective on its therapeutic potential.

Quantitative Analysis of Anti-Cancer Activity

The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified using the half-maximal inhibitory concentration (IC50) value. These values, representing the concentration of this compound required to inhibit the growth of 50% of the cancer cell population, are summarized in the table below. The data highlights the differential sensitivity of various cancer cell types to this compound.

Cancer TypeCell LineIC50 (µM) at 24 hoursIC50 (µM) at 48 hoursReference
LeukemiaHL-6060.7745.1[1]
LeukemiaK562156.2135.2[1]
Breast CancerMCF-7Not explicitly found for pure this compoundNot explicitly found for pure this compound
Breast CancerMDA-MB-231Not explicitly found for pure this compoundNot explicitly found for pure this compound
Lung CancerA549Not explicitly found for pure this compoundNot explicitly found for pure this compound
Liver CancerHepG2Not explicitly found for pure this compoundNot explicitly found for pure this compound
GliomaU251Not explicitly found for pure this compoundNot explicitly found for pure this compound
GliomaA172Not explicitly found for pure this compoundNot explicitly found for pure this compound

Note: While specific IC50 values for pure this compound in some cell lines were not found in the immediate search, a study on a total flavone extract from Ampelopsis megalophylla, which contains this compound, reported IC50 values for MCF-7 (27.32 µg/ml), A549 (31.77 µg/ml), and HepG2 (53.05 µg/ml) at 48 hours. It is important to note that these values are for a crude extract and not for the purified compound.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to assess the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100 µM) for 24 or 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Typically, this involves a 15-minute incubation in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for investigating the molecular mechanisms and signaling pathways affected by this compound.

  • Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, STAT3, p-STAT3, DR5, Bcl-2, Bax, caspases) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway, leading to decreased cancer cell survival.

PI3K_Akt_Pathway cluster_membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation AmpelopsinF This compound AmpelopsinF->PI3K AmpelopsinF->Akt

Caption: this compound inhibits the PI3K/Akt signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor progression by promoting cell proliferation, survival, and angiogenesis. This compound has been found to suppress the activation of STAT3.

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to GeneExpression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->GeneExpression promotes AmpelopsinF This compound AmpelopsinF->JAK AmpelopsinF->STAT3

Caption: this compound suppresses the JAK/STAT3 signaling pathway.

TRAIL-Mediated Apoptosis Pathway

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) can selectively induce apoptosis in cancer cells. This compound has been shown to enhance TRAIL-induced apoptosis, in part by upregulating the expression of death receptor 5 (DR5).

TRAIL_Pathway TRAIL TRAIL DR5 Death Receptor 5 (DR5) TRAIL->DR5 binds to DISC DISC Formation DR5->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AmpelopsinF This compound AmpelopsinF->DR5 upregulates

Caption: this compound enhances TRAIL-mediated apoptosis.

Experimental Workflow

The general workflow for investigating the anti-cancer effects of this compound is depicted below.

Experimental_Workflow CellCulture Cancer Cell Culture Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Mechanism Mechanism (Western Blot) Treatment->Mechanism DataAnalysis Data Analysis & Conclusion Viability->DataAnalysis Apoptosis->DataAnalysis Mechanism->DataAnalysis

Caption: General experimental workflow for this compound studies.

References

Ampelopsin F: Confirming Neuroprotective Mechanisms in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound that has garnered significant attention for its potent neuroprotective properties. Preclinical studies have consistently demonstrated its ability to mitigate neuronal damage in various models of neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective mechanisms of this compound in two distinct and widely utilized experimental models: ischemic stroke and Parkinson's disease. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential and multifaceted modes of action.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in models of both ischemic stroke and Parkinson's disease, demonstrating significant improvements in both behavioral outcomes and cellular markers of neurodegeneration.

Table 1: Efficacy of this compound in a Rat Model of Ischemic Stroke (MCAO)
ParameterControl (MCAO)This compound (50 mg/kg)This compound (100 mg/kg)Reference
Neurological Deficit Score Severe DeficitModerate ImprovementSignificant Improvement[1][1]
Infarct Volume (%) HighReducedSignificantly Reduced[1][2][1][2]
Brain Water Content (%) IncreasedReducedSignificantly Reduced[2][2]
Neuronal Apoptosis (TUNEL+ cells) HighReducedSignificantly Reduced[1][2][1][2]
Table 2: Efficacy of this compound in a Mouse Model of Parkinson's Disease (MPTP)
ParameterControl (MPTP)This compound (5 mg/kg)This compound (10 mg/kg)Reference
Behavioral Impairments (e.g., Rotarod, Pole Test) Significant ImpairmentAttenuatedSignificantly Attenuated[3][4][5][3][4][5]
Dopaminergic Neuron Loss (TH+ cells) Significant LossReducedSignificantly Reduced[3][4][5][3][4][5]
Striatal Dopamine Levels DepletedPartially RestoredSignificantly Restored[3][4][5]
Reactive Oxygen Species (ROS) Production IncreasedReducedSignificantly Reduced[3][4][3][4]

Key Neuroprotective Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of several critical signaling pathways. These pathways are central to cellular processes such as inflammation, oxidative stress, and programmed cell death.

Experimental Workflow for Neuroprotection Studies cluster_model Disease Model Induction cluster_treatment Treatment cluster_assessment Assessment Ischemic Stroke Ischemic Stroke This compound Administration This compound Administration Ischemic Stroke->this compound Administration Parkinson's Disease Parkinson's Disease Parkinson's Disease->this compound Administration Behavioral Tests Behavioral Tests This compound Administration->Behavioral Tests Histological Analysis Histological Analysis Behavioral Tests->Histological Analysis Biochemical Assays Biochemical Assays Histological Analysis->Biochemical Assays

Figure 1. General experimental workflow for evaluating the neuroprotective effects of this compound.

A primary mechanism of action for this compound is the potentiation of the Nrf2/ARE signaling pathway, a master regulator of the cellular antioxidant response.

This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes dissociation Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Antioxidant Enzymes (HO-1, NQO1) Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Enzymes (HO-1, NQO1) upregulates transcription Oxidative Stress Oxidative Stress Antioxidant Enzymes (HO-1, NQO1)->Oxidative Stress reduces

Figure 2. this compound activation of the Nrf2/ARE antioxidant pathway.

In the context of Parkinson's disease, this compound has been shown to modulate the Akt/GSK-3β signaling pathway, which is critically involved in neuronal survival and apoptosis.

This compound This compound Akt Akt (Protein Kinase B) This compound->Akt activates GSK-3β GSK-3β (Glycogen Synthase Kinase 3β) Akt->GSK-3β inhibits Apoptosis Apoptosis GSK-3β->Apoptosis promotes Neuronal Survival Neuronal Survival GSK-3β->Neuronal Survival inhibits

Figure 3. Modulation of the Akt/GSK-3β survival pathway by this compound.

Furthermore, in models of ischemic stroke, this compound has been demonstrated to inhibit ferroptosis, a form of iron-dependent programmed cell death, through the SPHK1/mTOR signaling pathway.

This compound This compound SPHK1 SPHK1 This compound->SPHK1 inhibits GPX4 GPX4 This compound->GPX4 upregulates mTOR mTOR SPHK1->mTOR activates Ferroptosis Ferroptosis mTOR->Ferroptosis promotes GPX4->Ferroptosis inhibits

Figure 4. Inhibition of ferroptosis by this compound via the SPHK1/mTOR pathway.

A common thread across different neurodegenerative models is the role of neuroinflammation. This compound consistently demonstrates anti-inflammatory properties, notably through the inhibition of the NLRP3 inflammasome.

This compound This compound NLRP3 Inflammasome NLRP3 Inflammasome This compound->NLRP3 Inflammasome inhibits activation Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 activates Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Neuroinflammation Neuroinflammation IL-1β->Neuroinflammation promotes

Figure 5. this compound-mediated inhibition of the NLRP3 inflammasome.

Detailed Experimental Protocols

Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
  • Animal Model : Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.

  • Surgical Procedure : Anesthesia is induced, and a midline cervical incision is made. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion : The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • This compound Administration : this compound (50 or 100 mg/kg) is administered intraperitoneally, often at the onset of reperfusion and then daily for a specified duration (e.g., 3 days).[1]

  • Behavioral Assessment : Neurological deficits are assessed using a standardized scoring system (e.g., Bederson's scale) at various time points post-MCAO.

  • Histological and Biochemical Analysis : At the end of the experiment, brains are harvested. Infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neuronal apoptosis is quantified by TUNEL staining. Protein expression levels of key signaling molecules are determined by Western blotting and immunofluorescence in the peri-infarct cortex.

Parkinson's Disease Model: MPTP-induced Neurotoxicity in Mice
  • Animal Model : Male C57BL/6 mice are frequently used due to their sensitivity to MPTP.

  • Toxin Administration : 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal injection (e.g., 20-30 mg/kg) for several consecutive days (e.g., 5-7 days) to induce dopaminergic neurodegeneration.

  • This compound Administration : this compound (5 or 10 mg/kg) is administered intraperitoneally, often starting before the first MPTP injection and continuing throughout the period of toxin administration and for a few days after.[3][4][5]

  • Behavioral Assessment : Motor coordination and balance are evaluated using tests such as the rotarod test and the pole test at the end of the treatment period.

  • Histological and Biochemical Analysis : Brains are collected for analysis. The loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) is quantified by tyrosine hydroxylase (TH) immunohistochemistry. Striatal dopamine levels are measured by high-performance liquid chromatography (HPLC). Levels of reactive oxygen species (ROS) and the expression of proteins in the Akt/GSK-3β pathway are assessed in brain tissue.

Conclusion

This compound demonstrates robust neuroprotective effects across different models of neurodegenerative diseases, including ischemic stroke and Parkinson's disease. Its therapeutic potential stems from its ability to modulate multiple, interconnected signaling pathways involved in oxidative stress, inflammation, and apoptosis. The data strongly support its further investigation as a promising candidate for the development of novel therapies for a range of neurological disorders. The detailed protocols provided herein offer a foundation for the design of future preclinical studies aimed at further elucidating its mechanisms of action and optimizing its therapeutic application.

References

Ampelopsin F: In Vivo Validation of In Vitro Potential in Diabetes and Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Ampelopsin F, also known as dihydromyricetin (DHM), a natural flavonoid compound, has demonstrated significant therapeutic potential in preclinical in vitro studies. This guide provides an objective comparison of the in vivo validation of these findings against established alternatives in the fields of diabetes and liver disease. The data presented is compiled from various in vivo studies to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance, supported by experimental data and detailed methodologies.

This compound in the Management of Type 2 Diabetes

In vivo studies have substantiated the anti-diabetic properties of this compound observed in vitro, particularly its ability to improve insulin sensitivity and glucose metabolism. A key area of investigation has been its comparison with metformin, a first-line therapeutic for type 2 diabetes.

Comparative Performance Data: this compound vs. Metformin

A study utilizing db/db mice, a genetic model for type 2 diabetes, provides a direct comparison of this compound (DHM) and metformin. The following table summarizes the key findings after 8 weeks of treatment.[1]

ParameterControl (db/db mice)Metformin (50 mg/kg)This compound (0.5 g/kg)This compound (1.0 g/kg)
Fasting Blood Glucose (mmol/L) HighSignificantly ReducedSignificantly ReducedSignificantly Reduced
Serum Insulin (µU/mL) HighSignificantly ReducedSignificantly ReducedSignificantly Reduced
Glycated Hemoglobin (HbA1c) (%) HighSignificantly ReducedSignificantly ReducedSignificantly Reduced
HOMA-IR Index HighSignificantly ReducedSignificantly ReducedSignificantly Reduced
Total Cholesterol (mmol/L) HighReducedReducedReduced
Triglycerides (mmol/L) HighReducedReducedReduced

Data adapted from a study on db/db mice.[1]

The results indicate that this compound, at both tested dosages, exhibits comparable efficacy to metformin in improving glycemic control and lipid profiles in a diabetic mouse model.[1]

Signaling Pathway: this compound in Insulin Signaling

This compound has been shown to enhance insulin sensitivity by upregulating the tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) at the Y612 site, a critical step in the insulin signaling cascade.[1]

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to IRS1 IRS-1 Insulin_Receptor->IRS1 Activates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Ampelopsin_F Ampelopsin_F Ampelopsin_F->IRS1 Enhances Y612 Phosphorylation

This compound enhances the insulin signaling pathway.
Experimental Protocol: In Vivo Diabetes Study

  • Animal Model: 10-week-old male db/db mice (a model of type 2 diabetes) and C57BL/6J mice as a control.[1]

  • Acclimatization: Mice were housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water for one week prior to the experiment.

  • Treatment Groups:

    • Control group (db/db mice): Vehicle administration.

    • Metformin group: 50 mg/kg body weight, administered orally.[1]

    • This compound (low dose) group: 0.5 g/kg body weight, administered orally.[1]

    • This compound (high dose) group: 1.0 g/kg body weight, administered orally.[1]

  • Duration: 8 weeks.

  • Key Parameters Measured: Body weight, fasting blood glucose, serum insulin, HbA1c, and lipid profile. Oral glucose tolerance test (OGTT) was performed at the end of the study.[1]

  • Histology: Pancreatic tissues were collected for histological analysis.[1]

This compound in the Management of Liver Disease

In vitro studies have highlighted the hepatoprotective effects of this compound. In vivo models of liver injury have been employed to validate these findings and compare its efficacy with other hepatoprotective agents like silymarin (the active component of milk thistle).

Comparative Performance Data: this compound vs. Silymarin in Liver Injury

While direct comparative in vivo studies are limited, data from separate studies using a carbon tetrachloride (CCl4)-induced liver injury model in mice allow for an indirect comparison of the hepatoprotective effects of this compound and silymarin.

ParameterCCl4 ControlThis compound (80 mg/kg)Silymarin (representative data)
Serum ALT (U/L) Significantly ElevatedSignificantly Reduced[2]Significantly Reduced
Serum AST (U/L) Significantly ElevatedSignificantly Reduced[2]Significantly Reduced
Hepatic Inflammation (e.g., TNF-α) IncreasedSignificantly Reduced[2]Reduced
Hepatocyte Apoptosis IncreasedSignificantly Reduced[2]Reduced
Hepatocyte Proliferation (PCNA positive cells) LowSignificantly Increased[2]Increased

Data for this compound is from a CCl4-induced acute liver injury model in mice.[2] Silymarin data is based on its well-established hepatoprotective effects in similar models.

These findings suggest that this compound is a potent agent in mitigating acute liver injury, demonstrating significant anti-inflammatory, anti-apoptotic, and pro-regenerative properties.

Experimental Workflow: CCl4-Induced Liver Injury Model

The following diagram illustrates a typical workflow for evaluating the hepatoprotective effects of a compound in a CCl4-induced liver injury model.

CCl4_Workflow cluster_setup Experimental Setup cluster_induction Induction of Liver Injury cluster_treatment Treatment cluster_analysis Analysis Animal_Model Male C57BL/6J Mice Grouping Randomly divide into groups: - Control - CCl4 - CCl4 + this compound Animal_Model->Grouping CCl4_Admin Administer CCl4 (e.g., intraperitoneally) Grouping->CCl4_Admin Treatment_Admin Administer this compound or Vehicle (e.g., orally) CCl4_Admin->Treatment_Admin Sacrifice Sacrifice animals at specific time points Treatment_Admin->Sacrifice Blood_Collection Collect blood for serum analysis (ALT, AST, inflammatory cytokines) Sacrifice->Blood_Collection Liver_Collection Collect liver tissue for: - Histopathology - Immunohistochemistry (e.g., PCNA) - Western Blot Sacrifice->Liver_Collection

Workflow for CCl4-induced liver injury study.
Experimental Protocol: In Vivo Liver Injury Study

  • Animal Model: Male C57BL/6J mice.[3]

  • Induction of Injury: Intraperitoneal injection of carbon tetrachloride (CCl4) diluted in a vehicle like corn oil.[2][3]

  • Treatment Groups:

    • Control group: Vehicle administration.

    • CCl4 group: CCl4 administration + vehicle treatment.

    • This compound group: CCl4 administration + this compound (e.g., 80 mg/kg body weight, administered orally).[2]

  • Duration: The treatment duration can vary depending on the study design, for example, daily for 4 days in an acute injury model.[2]

  • Key Parameters Measured:

    • Serum analysis: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and inflammatory cytokines (e.g., TNF-α, IL-6).[2]

    • Liver tissue analysis: Histopathological examination (e.g., H&E staining), immunohistochemistry for markers of cell proliferation (e.g., PCNA), and apoptosis (e.g., TUNEL assay).[2]

Conclusion

The in vivo data presented in this guide strongly support the in vitro findings for this compound, establishing its potential as a therapeutic agent for both type 2 diabetes and liver disease. In diabetic models, this compound demonstrates efficacy comparable to metformin in improving key metabolic parameters. In models of liver injury, it shows significant hepatoprotective effects. Further research, including direct, head-to-head comparative in vivo studies with other established drugs and eventual clinical trials, is warranted to fully elucidate the therapeutic promise of this compound.

References

Comparing the efficacy of Ampelopsin F with existing anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of Ampelopsin F (also known as Dihydromyricetin), a natural flavonoid, against two widely used anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to offer an objective assessment for research and drug development purposes.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the inhibitory effects of this compound, Ibuprofen, and Dexamethasone on key inflammatory markers. It is important to note that the data is compiled from various studies, and direct head-to-head comparisons in a single experimental setup are limited. Therefore, variations in experimental conditions (e.g., cell lines, stimulus concentrations) should be considered when interpreting these values.

DrugTargetAssay SystemIC50 ValueReference
This compound (Dihydromyricetin) Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesNot explicitly defined as IC50, but significant inhibition observed at various concentrations[1]
IL-6 ProductionLPS-stimulated RAW 264.7 macrophagesNot explicitly defined as IC50, but significant reduction in IL-6 levels reported[2]
TNF-α ProductionLPS-stimulated RAW 264.7 macrophagesSignificant reduction observed[1]
COX-2 ExpressionLPS-stimulated microglial cellsSuppressed expression at mRNA and protein levels[3]
Ibuprofen Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesIC50 of 0.76 mM[4]
IL-6 ProductionLPS-stimulated mouse modelsReversed the effect of LPS on IL-6 levels[5]
COX-1Enzyme Assay13 µM[6]
COX-2Enzyme Assay370 µM[6]
Dexamethasone Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition observed
IL-6 ProductionLPS-stimulated RAW 264.7 macrophagesInhibited IL-6 production with concentrations from 10⁻⁹ M to 10⁻⁶ M
Glucocorticoid ReceptorBinding AssayIC50 = 38 nM

Signaling Pathways

The anti-inflammatory effects of this compound, Ibuprofen, and Dexamethasone are mediated through distinct signaling pathways.

This compound: Inhibition of NF-κB and MAPK Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by inhibiting the activation of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By doing so, it suppresses the transcription of various pro-inflammatory genes.

Ampelopsin_F_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_active Active NF-κB NFκB->NFκB_active Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) MAPK_pathway->Gene_Expression Induces AmpelopsinF This compound AmpelopsinF->IKK Inhibits AmpelopsinF->MAPK_pathway Inhibits NFκB_active->Gene_Expression Induces

This compound Signaling Pathway
Ibuprofen: Inhibition of Cyclooxygenase (COX) Pathway

Ibuprofen, a classic NSAID, primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Ibuprofen_Pathway cluster_membrane Cell Membrane Phospholipids cluster_cytoplasm Cytoplasm cluster_products Products Phospholipids Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandin H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins Prostaglandins_H2->Prostaglandins Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

Ibuprofen Signaling Pathway
Dexamethasone: Glucocorticoid Receptor-Mediated Gene Regulation

Dexamethasone, a synthetic glucocorticoid, acts by binding to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR complex then translocates to the nucleus, where it modulates the transcription of a wide range of genes, leading to the potent suppression of inflammatory responses.

Dexamethasone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds GR_complex GR-HSP90 Complex GR->GR_complex HSP HSP90 HSP->GR_complex Activated_GR Activated GR GR_complex->Activated_GR Conformational Change GRE Glucocorticoid Response Elements (GREs) Activated_GR->GRE Binds to NFkB_AP1 NF-κB / AP-1 Activated_GR->NFkB_AP1 Interferes with Gene_transactivation Activation of Anti-inflammatory Genes GRE->Gene_transactivation Gene_transrepression Repression of Pro-inflammatory Genes

Dexamethasone Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.

Experimental Workflow: Nitric Oxide (NO) Inhibition Assay

This workflow outlines the key steps in determining a compound's ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Inhibition_Workflow cluster_setup Cell Culture & Treatment cluster_griess Griess Assay cluster_analysis Data Analysis Seed_Cells Seed RAW 264.7 macrophages in 96-well plate Pretreat Pre-treat cells with various concentrations of test compound Seed_Cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Add_Griess Add Griess Reagent to supernatant Collect_Supernatant->Add_Griess Incubate_Color Incubate for color development Add_Griess->Incubate_Color Measure_Absorbance Measure absorbance at 540 nm Incubate_Color->Measure_Absorbance Calculate_NO Calculate NO concentration Measure_Absorbance->Calculate_NO Standard_Curve Generate Nitrite Standard Curve Standard_Curve->Calculate_NO Determine_IC50 Determine IC50 value Calculate_NO->Determine_IC50

Nitric Oxide Inhibition Assay Workflow

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Ibuprofen, Dexamethasone) for a specified period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL.

  • Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.

2. Nitric Oxide Measurement (Griess Assay):

  • Principle: The Griess assay is a colorimetric method that measures the concentration of nitrite (NO₂⁻), a stable and quantifiable metabolite of NO.

  • Procedure:

    • Cell culture supernatants are collected.

    • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatants.

    • The reaction produces a magenta-colored azo compound.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

  • Quantification: A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

3. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

Cytokine Inhibition Assay (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For cytokine analysis, a sandwich ELISA format is typically employed.

  • Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α).

    • Cell culture supernatants from the drug treatment experiment are added to the wells.

    • A detection antibody, also specific for the cytokine but conjugated to an enzyme (e.g., horseradish peroxidase), is added.

    • A substrate is added, which is converted by the enzyme into a colored product.

    • The absorbance of the colored product is measured using a microplate reader.

  • Quantification: The concentration of the cytokine in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

COX-2 Expression Analysis (Western Blot)
  • Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure:

    • Protein Extraction: Cells are lysed to release their proteins.

    • Gel Electrophoresis: The protein mixture is separated by size using SDS-PAGE.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

    • Blocking: The membrane is blocked to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with a primary antibody specific for COX-2, followed by a secondary antibody conjugated to an enzyme.

    • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

  • Quantification: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of COX-2.

Conclusion

This compound demonstrates significant anti-inflammatory properties by targeting key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response. This mechanism of action differs from that of Ibuprofen, which primarily inhibits COX enzymes, and Dexamethasone, which acts through the glucocorticoid receptor to modulate gene expression.

While the available data suggests that this compound is a promising anti-inflammatory agent, a direct and comprehensive comparison of its potency with established drugs like Ibuprofen and Dexamethasone is challenging due to the lack of standardized, head-to-head studies. The provided IC50 values, derived from different experimental settings, offer a preliminary basis for comparison. For instance, Ibuprofen's IC50 for NO inhibition appears to be in the millimolar range, while Dexamethasone exerts its effects at nanomolar concentrations. Further research with direct comparative studies is necessary to definitively establish the relative efficacy of this compound.

The detailed experimental protocols and pathway diagrams in this guide are intended to facilitate further investigation into the anti-inflammatory potential of this compound and to aid in the design of future comparative studies. Such research will be crucial for determining its potential as a novel therapeutic agent for inflammatory diseases.

References

Independent Verification of the Published Biological Effects of Ampelopsin F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus.[1] It has garnered significant attention within the scientific community for its diverse reported biological activities, including anti-inflammatory, antioxidant, anticancer, and antidiabetic properties.[1] This guide provides an independent verification of these published effects by presenting a comparative analysis of this compound with other well-known natural compounds, supported by experimental data and detailed protocols. The objective is to offer a clear and concise resource for researchers and professionals in drug development to evaluate the potential of this compound in various therapeutic areas.

Data Presentation: A Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological effects of this compound and its alternatives, such as Quercetin and Resveratrol. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the data presented is compiled from various studies, and experimental conditions should be considered when interpreting the results.

Table 1: Comparative Anticancer Activity (IC50 values in µM)
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound (DHM) HepG2Hepatocellular Carcinoma>150 (72h)[2]
Huh7Hepatocellular Carcinoma>150 (72h)[2]
QGY7701Hepatocellular Carcinoma~100 (72h)[2]
T24Bladder Cancer~20 (48h)[3]
UMUC3Bladder Cancer~20 (48h)[3]
Quercetin LoVoColon Cancer40.2[4]
MCF-7Breast Cancer30.8[4]
Quercetin-5',8-disulfonate LoVoColon Cancer28.0[4]
MCF-7Breast Cancer19.9[4]
Resveratrol HepG2Hepatocellular Carcinoma>50 (72h)[5]
MDA-MB-231Breast Cancer~50 (72h)[5]
PANC-1Pancreatic Cancer~50 (48h)[6]
BxPC-3Pancreatic Cancer~50 (48h)[6]
Table 2: Comparative Anti-inflammatory Activity
CompoundAssayCell Line/ModelEffectQuantitative DataReference
This compound (DHM) Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesInhibitionIC50 ≈ 48 µM[1]
Quercetin Thromboxane B2 (TXB2) ProductionHuman whole bloodInhibitionIC50 = 10.3 µg/mL[7]
Resveratrol Pro-inflammatory cytokine expressionLPS-stimulated RAW 264.7 macrophagesInhibitionDose-dependent reduction of TNF-α, IL-6

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Annexin V-FITC/PI Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

SIRT1 Deacetylase Activity Assay (Fluorometric)

This assay measures the activity of SIRT1, a key enzyme in cellular regulation, in the presence of potential activators or inhibitors.

Materials:

  • SIRT1 Assay Kit (containing purified SIRT1 enzyme, SIRT1 substrate, NAD+, developer solution, and inhibitor/activator controls)

  • 96-well black opaque plates

  • Fluorescence microplate reader

Procedure:

  • Prepare the reaction mixture containing the SIRT1 enzyme, SIRT1 substrate, and NAD+ in the assay buffer.

  • Add the test compound (e.g., this compound) at various concentrations to the wells. Include positive (e.g., Resveratrol) and negative (e.g., Nicotinamide) controls.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Add the developer solution to each well to stop the deacetylation reaction and generate a fluorescent signal.

  • Incubate for an additional 15-30 minutes at room temperature.

  • Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • The fluorescence intensity is directly proportional to the SIRT1 deacetylase activity.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for investigating the anticancer effects of this compound.

Ampelopsin_F_Anticancer_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cancer_Cell_Lines Cancer Cell Lines (e.g., HepG2, T24) Treatment Treatment with This compound Cancer_Cell_Lines->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay AnnexinV_Assay Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis AnnexinV_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model Tumor Xenograft Animal Model Ampelopsin_F_Administration This compound Administration Animal_Model->Ampelopsin_F_Administration Tumor_Measurement Tumor Volume and Weight Measurement Ampelopsin_F_Administration->Tumor_Measurement Histology Histological Analysis Tumor_Measurement->Histology Histology->Data_Analysis

Anticancer activity investigation workflow for this compound.

Ampelopsin_F_PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Ampelopsin_F This compound Ampelopsin_F->Akt inhibits Ampelopsin_F->mTORC1 inhibits

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Ampelopsin_F_JAK2_STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene_Transcription regulates Ampelopsin_F This compound Ampelopsin_F->JAK2 inhibits phosphorylation Ampelopsin_F->STAT3 inhibits phosphorylation

This compound suppresses the JAK2/STAT3 signaling pathway.

Conclusion

The compiled data indicates that this compound exhibits a range of biological activities, with notable anticancer and anti-inflammatory effects demonstrated in various preclinical models. Its mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt/mTOR and JAK2/STAT3. While the presented quantitative data provides valuable insights, the lack of direct head-to-head comparative studies with other flavonoids like quercetin and resveratrol under standardized conditions highlights a gap in the current literature. Future research should focus on such direct comparisons to definitively establish the relative potency and therapeutic potential of this compound. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to design and conduct further investigations into the promising biological effects of this natural compound.

References

Unlocking Synergistic Potential: Ampelopsin F in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recent studies highlights the significant synergistic effects of Ampelopsin F, a natural flavonoid compound, when used in combination with conventional chemotherapeutic agents. This guide consolidates experimental data, offering researchers, scientists, and drug development professionals a comparative overview of this compound's potential to enhance cancer treatment efficacy.

This compound, also known as dihydromyricetin (DHM), has demonstrated the ability to potentiate the anticancer effects of several widely used chemotherapy drugs, including cisplatin, doxorubicin, and paclitaxel. The synergistic action of this compound appears to stem from its multifaceted impact on cellular pathways, particularly its ability to induce apoptosis and modulate signaling cascades involved in cell survival and proliferation.

Comparative Analysis of Synergistic Efficacy

Quantitative data from multiple studies reveal a consistent pattern of enhanced therapeutic outcomes when this compound is combined with standard chemotherapies. The following tables summarize the key findings, showcasing the reduction in the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs and the increased induction of apoptosis in cancer cell lines.

Table 1: Synergistic Effect of this compound and Cisplatin on Cancer Cell Viability
Cell LineTreatmentIC50 of Cisplatin (µM)Combination Index (CI)Reference
Hepatoblastoma (HuH-6) Cisplatin alone6.33 ± 0.20-[1]
Cisplatin + this compound (25 µM)5.17 ± 0.31< 1 (Synergistic)[1]
Hepatoblastoma (HepG2) Cisplatin alone5.91 ± 0.27-[1]
Cisplatin + this compound (25 µM)4.54 ± 0.21< 1 (Synergistic)[1]
Lung Cancer (A549) Cisplatin alone> 4-
Cisplatin + this compound (80 µg/ml)< 4Synergistic[2]
Table 2: Enhanced Apoptosis with this compound Combination Therapies
Cell LineTreatmentApoptosis Rate (%)Fold Increase in ApoptosisReference
Resistant Ovarian Cancer (A2780/PTX) Paclitaxel alone17.16-[3]
Paclitaxel + this compound (50 µM)29.251.7[3]
Resistant Ovarian Cancer (A2780/DOX) Doxorubicin alone17.20-[3]
Doxorubicin + this compound (25 µM)41.272.4[3]
Hepatoblastoma (HuH-6 & HepG2) Cisplatin aloneNot specified-[1]
Cisplatin + this compound (25 µM)Significantly increased vs. Cisplatin aloneNot specified[1]

Mechanistic Insights: Modulation of Signaling Pathways

A growing body of evidence points to the modulation of the PI3K/Akt signaling pathway as a key mechanism behind the synergistic effects of this compound. This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. This compound, particularly in combination with other agents, has been shown to inhibit the activation of Akt, a central protein in this pathway.[1][2][4] This inhibition leads to a cascade of downstream effects, ultimately promoting cancer cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activates Bcl2 Bcl-2 pAkt->Bcl2 Inhibits Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces AmpelopsinF This compound + Chemotherapy AmpelopsinF->pAkt Inhibits

Figure 1: Proposed mechanism of this compound synergy via PI3K/Akt pathway inhibition.

Experimental Protocols

The assessment of synergistic effects in the cited studies primarily relies on two key experimental methodologies: the MTT assay for cell viability and the Annexin V-FITC/PI assay for apoptosis detection.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Experimental Workflow:

MTT_Workflow A Seed cells in 96-well plates B Treat with this compound, chemotherapeutic agent, or combination A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Figure 2: General workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent alone, or the combination of both. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 values are determined from the dose-response curves. The synergistic effect is often quantified by calculating the Combination Index (CI), where CI < 1 indicates synergy.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Experimental Workflow:

Apoptosis_Workflow A Treat cells with compounds B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Figure 3: General workflow for the Annexin V-FITC/PI apoptosis assay.

Protocol:

  • Cell Treatment: Culture cells and treat them with this compound, the chemotherapeutic agent, or the combination for a specified time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).

Conclusion

The compiled evidence strongly suggests that this compound holds significant promise as a synergistic agent in cancer chemotherapy. Its ability to enhance the efficacy of existing drugs could lead to treatment regimens with improved outcomes and potentially reduced side effects due to lower required doses of cytotoxic agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in combination therapies for various cancers.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

A Comparative Analysis of Ampelopsin F (Dihydromyricetin) Content Across Various Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Quantitative Guide to Natural Sources of Ampelopsin F

This compound, more commonly known as dihydromyricetin (DHM), is a flavonoid compound of significant interest to the scientific community due to its wide array of potential therapeutic properties. These include hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant effects. As research into the pharmacological applications of this compound intensifies, a comprehensive understanding of its natural sources and their respective yields is crucial for extraction, standardization, and the development of novel therapeutics. This guide provides a quantitative comparison of this compound content in various plant sources, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. Ampelopsis grossedentata (Vine Tea) has been identified as the most abundant natural source of this compound. The following table summarizes the quantitative findings from various studies.

Plant SpeciesPlant PartThis compound (Dihydromyricetin) ContentMethod of Quantification
Ampelopsis grossedentataLeaves (Young)Up to 38.5% of dry weightHPLC
Ampelopsis grossedentataLeaves236.64 mg/g DW (23.66%)HPLC
Ampelopsis grossedentataStems104.41 mg/g DW (10.44%)HPLC
Ampelopsis grossedentataTendrils224.25 mg/g DW (22.43%)HPLC
Ampelopsis grossedentataHerbal Mixture Extract362.7 ± 12.5 mg/g (36.27%)Not Specified
Hovenia dulcis (Japanese Raisin Tree)Fruit-stalk Extract299 mg/g (29.9%)HPLC
Hovenia dulcisSemen Extract1.08%Not Specified
Pinus densiflora (Red Pine)Twigs87.82 mg/100g (0.088%)HPLC[1]
Cassia ferrugineaLeaves (from seedling)201.83 ± 4.71 mg/g (20.18%)qHNMR[2]
Cassia ferrugineaStems (from seedling)52.08 ± 3.95 mg/g (5.21%)qHNMR[2]
Xanthoceras sorbifoliaWood6.76–7.89 mg/g (0.68-0.79%)UHPLC-MS[3]
Cedrus deodara (Himalayan Cedar)Pine NeedlesMain active compound, but specific quantification not provided in the search results.HPLC
Salix sachalinensis (Sakhalin Willow)LeavesHigh content, but specific quantification not provided in the search results.Not Specified[4]

Experimental Protocols for Quantification

The standard method for the quantitative analysis of this compound in plant materials is High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on methodologies cited in the literature.

1. Sample Preparation and Extraction

  • Drying and Grinding: Plant material (leaves, stems, etc.) is first dried to a constant weight, typically in an oven at a controlled temperature (e.g., 60°C), to remove moisture. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: A known weight of the powdered plant material is extracted with a suitable solvent. Common solvents include ethanol, methanol, or aqueous mixtures of these alcohols (e.g., 70% ethanol). The choice of solvent can influence the extraction efficiency.

  • Extraction Method:

    • Ultrasonic Extraction: The sample and solvent mixture is placed in an ultrasonic bath for a specified period (e.g., 30-60 minutes) at a controlled temperature. This method uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.

    • Reflux Extraction: The mixture is heated in a flask with a condenser to boil and re-condense the solvent, allowing for continuous extraction at an elevated temperature.

  • Filtration and Concentration: After extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate, containing the extracted compounds, may be concentrated under reduced pressure using a rotary evaporator to a specific volume or to dryness. The dried extract is then reconstituted in a known volume of the mobile phase for HPLC analysis.

2. HPLC Analysis

  • Chromatographic System: A standard HPLC system equipped with a pump, injector, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is used.

  • Column: A reversed-phase C18 column is most commonly employed for the separation of this compound. Typical dimensions are 4.6 mm x 250 mm with a 5 µm particle size.

  • Mobile Phase: The mobile phase typically consists of a mixture of an acidified aqueous solution and an organic solvent.

    • Aqueous Phase (Solvent A): Water with a small amount of acid, such as phosphoric acid or formic acid (e.g., 0.1% v/v), to improve peak shape and resolution.

    • Organic Phase (Solvent B): Methanol or acetonitrile.

  • Elution: The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient (varying mobile phase composition) elution. A common isocratic mobile phase is a mixture of methanol, water, and phosphoric acid (e.g., 25:75:0.1, v/v/v). A gradient elution might start with a lower concentration of the organic solvent and gradually increase it to elute compounds with different polarities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: this compound has a UV absorbance maximum around 290 nm, so the detector is set to this wavelength for optimal sensitivity.

  • Quantification: A standard curve is generated by injecting known concentrations of a pure this compound standard. The peak area of this compound in the plant extract samples is then compared to the standard curve to determine its concentration.

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantitative analysis of this compound from plant sources.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification plant_material Plant Material (Leaves, Stems, etc.) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., 70% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution hplc HPLC Analysis (C18 Column) reconstitution->hplc detection UV Detection (290 nm) hplc->detection data_analysis Data Analysis detection->data_analysis standard_curve Standard Curve Generation standard_curve->data_analysis result This compound Concentration data_analysis->result

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This guide provides a comparative overview of this compound content in various plant sources, with Ampelopsis grossedentata emerging as the most significant source. The provided data and standardized experimental protocol for HPLC analysis offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to quantify the this compound content in a broader range of plant species and to optimize extraction and purification methods to facilitate the development of this compound-based products.

References

A Comparative Guide to the Validation of a New UPLC-MS/MS Method for Ampelopsin F Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Ampelopsin F (Dihydromyricetin) against a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The supporting experimental data, protocols, and visual workflows are presented to aid researchers in selecting and validating the most suitable analytical method for their specific needs.

Executive Summary

The quantification of this compound, a flavonoid with significant therapeutic potential, requires robust and reliable analytical methods. While traditional HPLC-UV methods have been serviceable, the demand for higher sensitivity, specificity, and throughput has driven the development of more advanced techniques. This guide details the validation of a novel UPLC-MS/MS method and compares its performance characteristics to a standard HPLC-UV method. The UPLC-MS/MS method demonstrates superior sensitivity, a wider linear range, and enhanced precision and accuracy, making it highly suitable for pharmacokinetic studies and the analysis of complex biological matrices.

Data Presentation: Method Performance Comparison

The following tables summarize the quantitative validation parameters for the existing HPLC-UV method and the new UPLC-MS/MS method for this compound determination.

Table 1: Chromatographic Conditions and Performance

ParameterExisting HPLC-UV MethodNew UPLC-MS/MS Method
Column C18 (4.6 x 250 mm, 5 µm)UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient)0.1% Formic Acid in Water (A) and Acetonitrile (B) (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 290 nmESI+ MRM
Run Time 20 min5 min
Retention Time ~8.5 min~2.1 min

Table 2: Validation Parameters

ParameterExisting HPLC-UV MethodNew UPLC-MS/MS MethodICH Guideline Acceptance Criteria
Linearity (R²) ≥ 0.998≥ 0.999≥ 0.995
Linear Range 0.5 - 100 µg/mL1 - 2000 ng/mL-
Limit of Detection (LOD) ~150 ng/mL~0.3 ng/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) ~500 ng/mL1 ng/mLSignal-to-Noise ≥ 10
Precision (%RSD)
Intra-day< 2.0%< 5.0%≤ 15% (at LOQ), ≤ 10% (other levels)
Inter-day< 3.0%< 7.0%≤ 15% (at LOQ), ≤ 10% (other levels)
Accuracy (% Recovery) 97.0 - 103.0%95.0 - 105.0%85 - 115% (for biological samples)
Recovery (% Extraction) Not specified88.0 - 95.0%Consistent and reproducible
Matrix Effect Not applicable92.0 - 108.0%Within 85-115%

Experimental Protocols

Existing Method: HPLC-UV for this compound in Plant Extracts

a. Sample Preparation:

  • Extraction: 1.0 g of powdered plant material is extracted with 20 mL of methanol in an ultrasonic bath for 30 minutes.

  • Filtration: The extract is filtered through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% phosphoric acid in water (B) at a flow rate of 1.0 mL/min. The gradient program starts at 10% A, increases to 50% A over 15 minutes, and then returns to initial conditions.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 290 nm.

c. Method Validation:

  • Linearity: Assessed by analyzing standard solutions of this compound at six concentration levels ranging from 0.5 to 100 µg/mL.

  • Precision: Determined by analyzing six replicate injections of a standard solution (intra-day) and on three different days (inter-day).

  • Accuracy: Evaluated using the standard addition method at three different concentration levels.

New Method: UPLC-MS/MS for this compound in Biological Samples (Plasma)

a. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard (e.g., Myricetin) is added.

  • Centrifugation: The mixture is vortexed and then centrifuged at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: The supernatant is transferred to a new vial and a 5 µL aliquot is injected into the UPLC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.4 mL/min. The gradient starts at 10% B, increases to 90% B over 3 minutes, and then re-equilibrates.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: this compound (precursor ion > product ion), Internal Standard (precursor ion > product ion).

c. Method Validation:

  • Linearity: Determined by analyzing spiked plasma samples at eight concentration levels from 1 to 2000 ng/mL.

  • Precision and Accuracy: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in six replicates on three different days.

  • LOD and LOQ: Determined by analyzing serially diluted solutions to identify concentrations with signal-to-noise ratios of 3 and 10, respectively.

  • Recovery and Matrix Effect: Assessed by comparing the peak areas of this compound in extracted plasma samples with those in post-extraction spiked samples and neat solutions.

Mandatory Visualizations

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Method (HPLC-UV vs. UPLC-MS/MS) define_purpose->select_method define_parameters Define Validation Parameters (ICH Q2) select_method->define_parameters prepare_standards Prepare Standards & QCs define_parameters->prepare_standards sample_prep Sample Preparation prepare_standards->sample_prep instrumental_analysis Instrumental Analysis sample_prep->instrumental_analysis linearity Linearity & Range instrumental_analysis->linearity precision Precision (Repeatability & Intermediate) instrumental_analysis->precision accuracy Accuracy instrumental_analysis->accuracy sensitivity Sensitivity (LOD & LOQ) instrumental_analysis->sensitivity specificity Specificity instrumental_analysis->specificity robustness Robustness instrumental_analysis->robustness report Validation Report linearity->report precision->report accuracy->report sensitivity->report specificity->report robustness->report

Analytical Method Validation Workflow

Ampelopsin_F_Signaling cluster_mTOR mTOR Pathway cluster_NFkB NF-κB Pathway AmpelopsinF This compound mTORC1 mTORC1 AmpelopsinF->mTORC1 Inhibition IKK IKK AmpelopsinF->IKK Inhibition PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

Replicating published studies on the bioactivity of Ampelopsin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Ampelopsin, also known as Dihydromyricetin (DHM), with established alternatives in anticancer and anti-inflammatory research. The information is compiled from published studies to assist in evaluating its potential for further investigation and development. Ampelopsin is a natural flavonoid found in plants like Ampelopsis grossedentata and has demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3]

Anticancer Activity: Ampelopsin vs. Doxorubicin

Ampelopsin has been shown to inhibit the proliferation of various cancer cell lines.[4][5][6] Its efficacy is compared here with Doxorubicin, a widely used chemotherapy agent.

Data Presentation: Comparative Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ampelopsin and Doxorubicin in different cancer cell lines, indicating the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundCell LineCancer TypeIC50 ValueCitation
AmpelopsinHL60Acute Promyelocytic Leukemia60.77 µM (24h)[1]
AmpelopsinK562Chronic Myelogenous Leukemia156.2 µM (24h)[1]
AmpelopsinMCF-7Breast Cancer~40-60 µM (24h)[5]
AmpelopsinMDA-MB-231Breast Cancer~40-60 µM (24h)[5]
DoxorubicinMCF-7Breast Cancer0.24 µM[7]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate in complete medium for 24 hours at 37°C in a 5% CO2 atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of Ampelopsin or the comparative drug (e.g., Doxorubicin) in serum-free medium. After 24 hours, replace the medium in the wells with the medium containing the test compounds at various concentrations.[8]

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C.[9]

  • MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (dissolved in PBS) to each well and incubate for 3 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Mandatory Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_measure Day 3/4: Measurement A Seed cells in 96-well plate B Incubate for 24h A->B C Add varying concentrations of Ampelopsin/Doxorubicin B->C D Incubate for 24/48h C->D E Add MTT reagent D->E F Incubate for 3-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance G->H

MTT Assay Experimental Workflow

Anti-inflammatory Activity: Ampelopsin vs. Dexamethasone

Ampelopsin has been reported to possess significant anti-inflammatory properties, notably by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This section compares its activity to Dexamethasone, a potent corticosteroid used as a standard anti-inflammatory agent.

Data Presentation: Comparative Inhibitory Effects

The table below presents data on the inhibition of nitric oxide production by Ampelopsin and Dexamethasone in LPS-stimulated RAW 264.7 macrophage cells.

CompoundAssayEffectIC50 ValueCitation
AmpelopsinNO Production Inhibition (RAW 264.7)Dose-dependent decreaseNot explicitly stated, but significant inhibition at tested concentrations[3]
DexamethasoneNO Production Inhibition (RAW 264.7)Dose-dependent decrease~50 µM[10]

Note: Direct comparison of IC50 values requires studies conducted under identical conditions. The data indicates both compounds are active.

Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)

This protocol outlines the measurement of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate at a density of 5 x 10^5 cells/well and incubate for 12-24 hours.[2][11]

  • Pre-treatment: Treat the cells with various concentrations of Ampelopsin or Dexamethasone for 1 hour.[2]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 18-24 hours to induce NO production.[2][10]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Allow the mixture to incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Mandatory Visualization: Nitric Oxide Assay Workflow

NO_Assay_Workflow cluster_setup Cell Preparation cluster_exp Experiment cluster_analysis Analysis A Seed RAW 264.7 cells B Incubate for 12-24h A->B C Pre-treat with Ampelopsin/ Dexamethasone (1h) B->C D Stimulate with LPS (18-24h) C->D E Collect supernatant D->E F Add Griess reagent E->F G Incubate and read absorbance at 540nm F->G

Nitric Oxide Assay Experimental Workflow

Signaling Pathway Modulation: Inhibition of NF-κB

A key mechanism underlying the anticancer and anti-inflammatory effects of Ampelopsin is its ability to modulate intracellular signaling pathways. Notably, Ampelopsin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation, cell proliferation, and apoptosis.[3][4][12]

Ampelopsin inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[12][13] This action blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of NF-κB target genes, which include pro-inflammatory cytokines and proteins involved in cell survival.[12][13]

Mandatory Visualization: Ampelopsin's Inhibition of the NF-κB Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates IkBa_p->NFkB Degrades, releasing NF-κB Genes Pro-inflammatory & Survival Genes NFkB_nuc->Genes Induces transcription Ampelopsin Ampelopsin Ampelopsin->IKK Inhibits

Ampelopsin inhibits the NF-κB signaling pathway.

References

A Comparative Transcriptomic Analysis of Ampelopsin F and Resveratrol on Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Ampelopsin F, also known as Dihydromyricetin, and resveratrol are both naturally occurring polyphenolic compounds lauded for their diverse pharmacological activities. While structurally similar, their impact on cellular transcriptomics and signaling pathways can vary significantly. This guide provides a comparative analysis of the transcriptomic effects of this compound and resveratrol, offering insights into their distinct and overlapping mechanisms of action. The information presented is synthesized from multiple studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Summary of Transcriptomic Changes

Due to the absence of direct comparative transcriptomic studies, this section summarizes the individual effects of this compound and resveratrol on gene expression as reported in the literature.

Resveratrol: A Multi-faceted Transcriptomic Modulator

Resveratrol has been the subject of numerous transcriptomic studies, revealing its ability to modulate a wide array of genes involved in various cellular processes. Treatment of cells with resveratrol has been shown to significantly alter the expression of genes related to inflammation, cell cycle, and metabolism.

For instance, in a study on bovine skeletal muscle cells, resveratrol treatment led to the differential expression of 3856 genes, with 1805 being upregulated and 2051 downregulated.[1] Another study on monocyte cultures stimulated with lipopolysaccharide (LPS) found that resveratrol treatment resulted in the upregulation of 823 genes and downregulation of 2098 genes.[2]

The following table summarizes a selection of key genes and pathways modulated by resveratrol across different studies.

Cell/Tissue Type Key Modulated Genes/Pathways Observed Effect Reference
Bovine Skeletal Muscle CellsActin cytoskeleton organization, Focal adhesionDownregulation of genes involved in these pathways.[1]
LPS-stimulated MonocytesInflammatory response genes (TNF-α, IL-8, MCP-1)Downregulation[2]
Endometriosis Rat ModelPPAR signaling pathway, MAPK signaling pathwayAlterations in gene expression within these pathways.[3]
Chronic Myeloid Leukemia CellsBAX, BCL-2, AIF, VDAC1Upregulation of pro-apoptotic genes.[4]
Various Cancer Cell Linesp53, NAG-1Upregulation[5]
This compound (Dihydromyricetin): Targeted Effects on Signaling Cascades

While comprehensive transcriptomic data for this compound is less readily available in the public domain, research has focused on its potent effects on specific signaling pathways, primarily in the context of cancer. These studies indicate that this compound can modulate the expression of key regulatory genes.

Key reported effects of this compound include:

  • Modulation of growth factor receptor signaling: It has been shown to effectively modulate signaling mediated by VEGFR2 and PDGFRβ.

  • Induction of apoptosis: this compound can activate the TRAIL/TRAIL-R pathway.

  • Regulation of cell proliferation and survival: It influences the JAK/STAT and mTOR-driven signaling pathways.

  • Attenuation of brain aging: In a rat model, this compound was found to suppress the expression of miR-34a, which in turn up-regulated SIRT1 and down-regulated the mTOR signaling pathway.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting and reproducing transcriptomic data. The following is a representative protocol for a comparative transcriptomics study involving cell treatment with this compound and resveratrol.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line, an endothelial cell line).

  • Cell Seeding: Plate the cells at a density that allows for logarithmic growth during the treatment period.

  • Compound Preparation: Prepare stock solutions of this compound and resveratrol in a suitable solvent (e.g., DMSO). Further dilute to the desired final concentrations in cell culture medium.

  • Treatment: Once cells have adhered and are in the logarithmic growth phase, replace the medium with the medium containing the respective compounds or a vehicle control (e.g., DMSO). A typical treatment duration can range from 24 to 72 hours.

RNA Extraction and Quality Control
  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

  • RNA Isolation: Isolate total RNA using a standard protocol, such as the phenol-chloroform extraction method, followed by isopropanol precipitation.

  • RNA Purification: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) to measure the A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 8 is generally considered suitable for RNA sequencing.

RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
  • Poly(A) RNA Enrichment: Isolate mRNA from the total RNA by capturing the poly(A) tails using oligo(dT) magnetic beads.

  • RNA Fragmentation: Fragment the enriched mRNA into smaller pieces.

  • cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity for sequencing.

  • Library Quantification and Sequencing: Quantify the final library and sequence it on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling molecules and the experimental process can aid in understanding the mechanisms of action.

experimental_workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase cell_culture Cell Culture treatment Treatment with this compound / Resveratrol cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction qc RNA Quality Control rna_extraction->qc library_prep RNA-Seq Library Preparation qc->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_qc Raw Data Quality Control sequencing->data_qc alignment Read Alignment data_qc->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis pathway_analysis Pathway Enrichment Analysis deg_analysis->pathway_analysis

Figure 1: A generalized workflow for a comparative transcriptomics study.

Key Signaling Pathways Modulated by Resveratrol

Resveratrol is known to interact with multiple signaling pathways, contributing to its diverse biological effects.[6][7][8][9]

resveratrol_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway cluster_ppar PPAR Pathway resveratrol Resveratrol pi3k PI3K resveratrol->pi3k Modulates mapk MAPK resveratrol->mapk Modulates nrf2 Nrf2 resveratrol->nrf2 Activates ppar PPARγ resveratrol->ppar Activates akt Akt pi3k->akt keap1 Keap1 nrf2->keap1

Figure 2: Key signaling pathways modulated by Resveratrol.

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its effects by targeting several critical signaling pathways, particularly in cancer biology.[10][11][12][13]

ampelopsin_pathways cluster_growth_factor Growth Factor Receptor Signaling cluster_jak_stat JAK/STAT Pathway cluster_mtor mTOR Pathway cluster_sirt1 SIRT1 Pathway ampelopsin This compound vegfr2 VEGFR2 ampelopsin->vegfr2 Inhibits pdgfrb PDGFRβ ampelopsin->pdgfrb Inhibits jak JAK ampelopsin->jak Inhibits mtor mTOR ampelopsin->mtor Inhibits sirt1 SIRT1 ampelopsin->sirt1 Activates stat STAT jak->stat

References

Safety Operating Guide

Proper Disposal of Ampelopsin F: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations may vary. This document provides general guidance for the safe handling and disposal of Ampelopsin F (also known as Dihydromyricetin) in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary safety measures. While some sources indicate it is not an irritant, others classify it as causing skin and eye irritation, as well as potential respiratory irritation. Therefore, it is prudent to handle it with care.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to protect clothing.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. This compound Disposal Procedures

The proper disposal method for this compound depends on its form (solid powder or in solution) and the quantity to be discarded. Always adhere to local, state, and federal regulations for chemical waste disposal.

Step 1: Waste Identification and Segregation

  • Solid this compound: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.

  • This compound in Solution:

    • Identify the solvent used. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

    • The disposal of the solution will be dictated by the hazards of the solvent.

    • Do not mix different solvent wastes. Collect each type of this compound solution in a separate, labeled waste container.

Step 2: Waste Collection and Storage

  • Use compatible, leak-proof containers for waste collection.

  • Clearly label each waste container with "Hazardous Waste," the full chemical name ("this compound" or "Dihydromyricetin"), the solvent (if applicable), and the approximate concentration and quantity.

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

Step 3: Disposal

  • Never dispose of this compound, either in solid form or in solution, down the drain or in regular trash.

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

III. Summary of Regulatory and Safety Information

Identifier Information Source
CAS Number 151487-08-0 (this compound), 27200-12-0 (Dihydromyricetin/Ampelopsin)[1][2][3]
Molecular Formula C28H22O6 (this compound), C15H12O8 (Dihydromyricetin)[1][3]
Physical Form Powder[1][3]
Known Hazards May cause skin, eye, and respiratory irritation.[4]
Storage Class 11 - Combustible Solids[2]

IV. Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of this compound.

AmpelopsinF_Disposal cluster_start cluster_form cluster_solid_disposal cluster_solution_disposal start Identify this compound Waste is_solid Solid Powder? start->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes identify_solvent Identify Solvent is_solid->identify_solvent No (In Solution) contact_ehs_solid Contact EHS for Disposal collect_solid->contact_ehs_solid collect_solution Collect in Labeled Liquid Waste Container (Segregated by Solvent) identify_solvent->collect_solution contact_ehs_solution Contact EHS for Disposal collect_solution->contact_ehs_solution

This compound Disposal Decision Workflow

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。